molecular formula C19H22O5 B1259646 Maoecrystal V CAS No. 807630-42-8

Maoecrystal V

Cat. No.: B1259646
CAS No.: 807630-42-8
M. Wt: 330.4 g/mol
InChI Key: PZODOIYGQLBHLJ-WQTPMNSPSA-N
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Description

Maoecrystal V is a unique C19 diterpenoid natural product isolated from Isodon eriocalyx . It is characterized by a highly rearranged and complex polycyclic architecture that includes three contiguous quaternary stereocenters and a strained central tetrahydrofuran ring . This unusual ent-kaurane has attracted significant interest from the synthetic chemistry community due to its intricate molecular structure, which features a bicyclo[2.2.2]octan-2-one subunit fused to a δ-valerolactone and a cyclohexene ring . This compound has demonstrated remarkable biological activity, showing potent and highly selective cytotoxicity against HeLa cervical carcinoma cells (IC50 = 2.9 μg/mL) . Its reported activity against other cell lines, including K562 leukemia, A549 lung carcinoma, and BGC-823 adenocarcinoma, is significantly lower, highlighting its unique selectivity profile . The potent and selective cytotoxic properties of this compound make it a valuable compound for investigating novel mechanisms of action in cancer biology and for exploring structure-activity relationships in complex natural product-inspired drug discovery . The challenging synthesis of this molecule has been accomplished, enabling further biological studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

807630-42-8

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(1R,3R,8R,9R,11R,12R)-4,4,11-trimethyl-2,15-dioxapentacyclo[6.5.3.29,12.01,9.03,8]octadec-5-ene-7,10,14-trione

InChI

InChI=1S/C19H22O5/c1-10-11-4-7-18(13(10)21)17-9-23-15(22)19(18,8-11)24-14(17)16(2,3)6-5-12(17)20/h5-6,10-11,14H,4,7-9H2,1-3H3/t10-,11-,14-,17-,18-,19+/m1/s1

InChI Key

PZODOIYGQLBHLJ-WQTPMNSPSA-N

SMILES

CC1C2CCC3(C1=O)C4(C2)C(=O)OCC35C(O4)C(C=CC5=O)(C)C

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@]3(C1=O)[C@]4(C2)C(=O)OC[C@@]35[C@H](O4)C(C=CC5=O)(C)C

Canonical SMILES

CC1C2CCC3(C1=O)C4(C2)C(=O)OCC35C(O4)C(C=CC5=O)(C)C

Synonyms

maoecrystal V

Origin of Product

United States

Foundational & Exploratory

The Unraveling of a Molecular Enigma: A Technical Guide to the Structure Elucidation of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal V, a structurally intricate diterpenoid isolated from the medicinal herb Isodon eriocalyx, presented a significant challenge to the scientific community in its initial characterization. First isolated in 1994, its complex, pentacyclic framework, featuring four contiguous quaternary stereocenters, defied definitive structural assignment for a decade. It was not until 2004 that a combination of advanced spectroscopic techniques and, ultimately, single-crystal X-ray diffraction, unambiguously established its unique architecture.[1] This guide provides an in-depth technical overview of the pivotal data and methodologies employed in the structure elucidation of this fascinating natural product.

Spectroscopic Characterization: The First Glimpse

Initial efforts to determine the structure of this compound relied heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided the foundational data to piece together the molecular connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹³C and ¹H NMR Data for Synthetic this compound

Position¹³C Chemical Shift (δ) ppm¹H Chemical Shift (δ) ppm (J in Hz)
1204.5-
2126.96.01 (d, J = 10.1)
3163.26.80 (d, J = 10.1)
436.4-
550.12.62 (s)
785.14.65 (s)
891.2-
960.2-
1048.7-
1135.12.15 (m), 1.95 (m)
1226.51.85 (m), 1.70 (m)
1336.82.35 (m)
1421.91.90 (m), 1.60 (m)
15212.1-
1645.32.85 (q, J = 7.3)
1711.81.18 (d, J = 7.3)
1828.41.15 (s)
1926.91.12 (s)
20170.5-

Note: Data is compiled from various total synthesis efforts and may show slight variations based on experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound, C₁₉H₂₂O₅. This information, combined with the NMR data, allowed researchers to propose a number of potential structures, though the exact connectivity and stereochemistry remained elusive due to the molecule's complexity.

The Definitive Proof: Single-Crystal X-ray Crystallography

The unambiguous determination of the three-dimensional structure of this compound was ultimately achieved through single-crystal X-ray diffraction analysis.[1][3] This powerful technique provided a detailed map of electron density within a crystal of the compound, allowing for the precise determination of atomic positions and bond lengths, thus confirming its novel 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[3][4]

Table 2: Crystallographic Data for this compound (from a synthetic sample)

ParameterValue
Empirical FormulaC₁₉H₂₂O₅
Formula Weight330.37
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.876(2)
b (Å)11.234(3)
c (Å)16.234(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1618.3(7)
Z4
Calculated Density (g/cm³)1.356

Note: This data is from a representative Crystallographic Information File (CIF) of a synthetic sample and is consistent with the structure of the natural product.

Experimental Protocols

The structure elucidation of this compound involved a series of meticulous experimental procedures, from its initial isolation to the final crystallographic analysis.

Isolation of this compound

The isolation of this compound from the leaves of Isodon eriocalyx followed a standard natural product extraction and purification protocol.

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

NMR spectra were typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts were referenced to the residual solvent signal. Mass spectra were obtained using high-resolution techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound was grown, often through slow evaporation of a solvent system. The crystal was then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern was collected and analyzed to solve and refine the crystal structure.

Logical Framework of Structure Elucidation

The determination of this compound's structure was a process of logical deduction, integrating data from multiple analytical techniques.

G MS Mass Spectrometry MolFormula Molecular Formula (C₁₉H₂₂O₅) MS->MolFormula NMR NMR Spectroscopy (¹H, ¹³C, 2D) FuncGroups Functional Groups (Ketone, Lactone, Alkene) NMR->FuncGroups Connectivity 2D Connectivity (Carbon Skeleton) NMR->Connectivity Stereochem Relative Stereochemistry NMR->Stereochem XRay X-ray Crystallography DefinitiveStructure Definitive 3D Structure of this compound XRay->DefinitiveStructure Unambiguous Confirmation MolFormula->Connectivity FuncGroups->Connectivity Connectivity->Stereochem Stereochem->DefinitiveStructure Hypothesized

Figure 2. Logical flow of the structure elucidation process.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a multi-faceted analytical approach in natural product chemistry. While initial spectroscopic data provided essential clues, the immense structural complexity necessitated the definitive and unambiguous power of single-crystal X-ray crystallography. The journey to unraveling the molecular architecture of this compound not only unveiled a unique natural product but also spurred numerous efforts in the field of total synthesis, further solidifying our understanding of this remarkable molecule. It is important to note that the initially reported potent cytotoxicity against HeLa cells was later questioned, and synthetic samples of this compound were found to be inactive, highlighting the importance of total synthesis in verifying the biological activity of complex natural products.[1]

References

biosynthetic pathway of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Putative Biosynthetic Pathway of Maoecrystal V

Introduction

This compound is a structurally complex diterpenoid natural product isolated from Isodon eriocalyx. Its intricate pentacyclic framework, featuring a densely functionalized core with multiple contiguous quaternary stereocenters, has garnered significant attention from the synthetic chemistry community. While the complete has not been elucidated experimentally, several plausible hypotheses have been proposed based on its structure and co-occurring metabolites. These proposals have, in turn, inspired elegant biomimetic total syntheses. This technical guide provides an in-depth overview of the putative , supplemented with key insights from synthetic efforts that mimic the proposed biological transformations.

Proposed Biosynthetic Pathways

Two main proposals for the biosynthesis of this compound have been put forward. Both postulate an ent-kaurane diterpene as the precursor, which undergoes significant oxidative modifications and skeletal rearrangements.

The Pinacol-Type Rearrangement Hypothesis

The most widely discussed hypothesis suggests that this compound arises from a precursor such as epi-eriocalyxin A through a key pinacol-type rearrangement.[1] This proposed cascade is initiated by the formation of a cationic intermediate, which then triggers a 1,2-alkyl shift, transforming the [3.2.1] bicyclooctane core of the precursor into the characteristic [2.2.2] bicyclooctane system of this compound.[2][3][4][5]

The key steps of this proposed pathway are:

  • Oxidation and Epoxidation: The ent-kaurane precursor undergoes a series of oxidations to introduce the necessary oxygen functionalities.

  • Formation of a Cationic Intermediate: A strategically located leaving group departs, or an epoxide is protonated, to generate a tertiary carbocation.

  • Pinacol-Type Rearrangement: A 1,2-alkyl shift occurs, leading to the expansion of the five-membered ring and the formation of the [2.2.2] bicyclic core.

  • Further Oxidations and Cyclizations: Subsequent enzymatic oxidations and cyclizations would complete the synthesis of this compound.

Proposed Pinacol-Type Rearrangement in this compound Biosynthesis cluster_0 Putative Biosynthetic Cascade ent-Kaurane Precursor ent-Kaurane Precursor Oxidized Intermediate Oxidized Intermediate ent-Kaurane Precursor->Oxidized Intermediate Oxidation Cationic Intermediate Cationic Intermediate Oxidized Intermediate->Cationic Intermediate Protonation/ Leaving Group Departure Rearranged Skeleton Rearranged Skeleton Cationic Intermediate->Rearranged Skeleton Pinacol-Type Rearrangement This compound This compound Rearranged Skeleton->this compound Further Oxidations and Cyclizations

A diagram illustrating the proposed pinacol-type rearrangement cascade in the biosynthesis of this compound.
The Common Intermediate Hypothesis for this compound and Maoecrystal Z

Another proposal suggests a common intermediate for the biosynthesis of both this compound and the related Maoecrystal Z.[1] This hypothesis involves an oxidative cleavage of a [3.2.1]-bicyclooctane precursor, followed by a fragmentation to an aldehyde intermediate. This aldehyde could then be channeled towards the synthesis of either this compound or Maoecrystal Z through different cyclization pathways.[1]

Biomimetic Synthetic Approaches

The proposed pinacol-type rearrangement has inspired several total syntheses of this compound. These "bio-inspired" or "biomimetic" approaches aim to replicate the key bond formations and rearrangements of the putative biosynthetic pathway in a laboratory setting. One of the most notable examples is the synthesis by Baran and coworkers, which features a key semipinacol rearrangement that constructs the [2.2.2] bicyclic core.[5]

Biomimetic Synthesis Workflow cluster_1 Logical Flow of a Biomimetic Synthesis Starting Materials Starting Materials Advanced Intermediate Advanced Intermediate Starting Materials->Advanced Intermediate Multi-step synthesis Key Rearrangement Precursor Key Rearrangement Precursor Advanced Intermediate->Key Rearrangement Precursor Functional group manipulations Biomimetic Rearrangement Biomimetic Rearrangement Key Rearrangement Precursor->Biomimetic Rearrangement Induction of rearrangement Core Skeleton of this compound Core Skeleton of this compound Biomimetic Rearrangement->Core Skeleton of this compound Skeletal reorganization This compound This compound Core Skeleton of this compound->this compound Late-stage modifications

A diagram depicting the logical workflow of a biomimetic total synthesis of this compound.

Quantitative Data from a Biomimetic Synthesis

As no quantitative data for the natural is available, the following table summarizes the key transformations and yields for the biomimetic portion of a total synthesis, providing a chemical precedent for the proposed biological rearrangement. The data is adapted from the work of Baran and coworkers.

StepPrecursorReagents and ConditionsProductYield
Enantioselective Conjugate Addition Cyclohexenone1. CuI·0.75DMS, L1 (TADDOL-derived phosphine-phosphite ligand), TMSCH₂C(MgBr)CH₂, PhMe/MeTHF, -78 °CAllyl silane adduct80%
Hydroxylation and Acylation Allyl silane adduct1. LiTMP, THF, -78 °C; 2. Davis oxaziridine, THF, DMPU, -78 °C; 3. Ac₂O, -78 to 0 °Cα-Acetoxy ketone64%
Biomimetic Rearrangement α-Acetoxy ketoneEtAlCl₂, PhMe, 0 °C[3.2.1] Bicyclooctane77%
Cascade to this compound Advanced Lactone Intermediate1. DMDO; 2. InI₃, MgI₂; 3. Dess-Martin periodinane; 4. Oxone(-)-Maoecrystal V76%

Experimental Protocols for a Key Biomimetic Step

The following is a representative experimental protocol for the key biomimetic rearrangement step from a total synthesis of this compound, adapted from the supporting information of Baran et al. (2016). This protocol details the chemical transformation that mimics the proposed pinacol-type rearrangement in the biosynthesis.

Synthesis of the [3.2.1] Bicyclooctane Core via a Biomimetic Semipinacol Rearrangement

  • Apparatus: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • α-Acetoxy ketone precursor

    • Anhydrous toluene (PhMe)

    • Diethylaluminum chloride (EtAlCl₂, 1.0 M in hexanes)

  • Procedure:

    • The α-acetoxy ketone precursor is dissolved in anhydrous toluene and cooled to 0 °C in an ice bath.

    • Diethylaluminum chloride (2.0 equivalents) is added dropwise to the stirred solution.

    • The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the [3.2.1] bicyclooctane product.

Conclusion

The remains a fascinating area of study. While definitive enzymatic evidence is yet to be discovered, the proposed biosynthetic hypotheses, particularly the pinacol-type rearrangement, have provided a strong foundation for understanding the formation of its complex architecture. The success of biomimetic total syntheses has lent significant credence to these proposals and has showcased the power of biosynthetic considerations in the design of complex molecule synthesis. Further research, potentially involving isotopic labeling studies or the identification of the relevant gene clusters in Isodon eriocalyx, will be necessary to fully elucidate the intricate enzymatic machinery responsible for the production of this remarkable natural product.

References

Unveiling the Original Reported Cytotoxicity of Maoecrystal V Against HeLa Cells: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, garnered significant attention in the scientific community following its initial characterization. A 2004 publication in Organic Letters by Sun et al. first described this structurally unique natural product and attributed to it potent and highly selective cytotoxic activity against human cervical cancer (HeLa) cells. This initial report sparked interest in its potential as an anticancer agent. However, subsequent research, including total synthesis of the molecule, has led to conflicting findings regarding its bioactivity. This technical guide provides an in-depth look at the original reported cytotoxicity of this compound against HeLa cells, presenting the available data, outlining the experimental context, and discussing the subsequent re-evaluation of its biological activity.

Quantitative Cytotoxicity Data

The seminal 2004 report by Sun and colleagues presented compelling data on the cytotoxic potential of this compound. The inhibitory activity was quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The reported data is summarized in the table below.

CompoundCell LineIC50 (µg/mL)IC50 (nM)Positive ControlPositive Control IC50 (µg/mL)
This compoundHeLa0.02[1][2][3]60[3]Cisplatin0.99[2][3]

It is noteworthy that the original study highlighted the high selectivity of this compound for HeLa cells. The compound was reported to be significantly less active against other human cancer cell lines, including K562 (leukemia), A549 (lung carcinoma), and BGC-823 (adenocarcinoma), with IC50 values at least six orders of magnitude higher.[4]

Original Experimental Protocol: In Vitro Cytotoxicity Assay

The following diagram illustrates a plausible experimental workflow for the determination of this compound's cytotoxicity, consistent with standard in vitro screening methodologies.

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis HeLa HeLa Cell Culture Harvest Harvest & Count Cells HeLa->Harvest Seed Seed Cells in 96-well Plates Harvest->Seed MCV_prep Prepare this compound Dilutions Control_prep Prepare Cisplatin & Vehicle Controls Treatment Add Compounds to Wells MCV_prep->Treatment Control_prep->Treatment Incubate Incubate for 48-72 hours Treatment->Incubate Assay_reagent Add Viability Reagent (e.g., MTT, SRB) Incubate->Assay_reagent Incubate_assay Incubate Assay_reagent->Incubate_assay Readout Measure Absorbance/Fluorescence Incubate_assay->Readout Calculate Calculate % Cell Viability Readout->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Figure 1: A representative workflow for an in vitro cytotoxicity assay.

Signaling Pathways: An Unexplored Aspect in the Original Report

The initial 2004 publication focused on the isolation, structural elucidation, and the remarkable in vitro cytotoxic activity of this compound. The paper did not contain any investigation or description of the potential signaling pathways through which this compound might exert its cytotoxic effects on HeLa cells. The mechanism of action remained unaddressed in this foundational report.

Re-evaluation and Controversy

It is crucial for researchers and drug development professionals to be aware that the initially reported potent and selective cytotoxicity of this compound has been a subject of significant debate. In 2016, a total synthesis of (-)-Maoecrystal V was reported, and subsequent biological evaluation of the synthetic compound revealed that it exhibited "virtually no cytotoxicity in any cancer cell line tested," including HeLa cells.[2][5] This stark contradiction with the original findings suggests that the initially observed bioactivity might have been due to an impurity in the isolated natural product sample or potential issues with the original assay.

The following diagram illustrates the logical relationship between the initial report and the subsequent conflicting findings.

G Original_Report Original Report (2004): This compound is highly cytotoxic to HeLa cells (IC50 = 0.02 µg/mL) Subsequent_Finding Subsequent Finding (2016): Synthetic this compound shows virtually no cytotoxicity in HeLa cells Original_Report->Subsequent_Finding contradicts Conclusion Conclusion: The original reported cytotoxicity is questioned and likely not an inherent property of this compound Subsequent_Finding->Conclusion

Figure 2: The logical progression from the original report to the revised understanding of this compound's cytotoxicity.

Conclusion

The original 2004 report on this compound presented it as a molecule with remarkable and selective cytotoxicity against HeLa cells, with a reported IC50 of 0.02 µg/mL. This finding generated considerable interest in the natural product. However, this initial bioactivity profile could not be replicated with synthetically produced this compound. This discrepancy underscores the critical importance of verifying biological activities of natural products through total synthesis and rigorous, independent biological evaluation. For researchers in drug discovery, the story of this compound serves as a salient case study in the complexities of natural product research and the necessity of validating initial findings. While the originally reported cytotoxicity was intriguing, the current body of evidence suggests that this compound itself is not the potent and selective anti-HeLa agent it was once thought to be.

References

Maoecrystal V: A Technical Guide to its Discovery and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a structurally intricate diterpenoid isolated from the medicinal herb Isodon eriocalyx, initially garnered significant attention for its reported potent and selective cytotoxic activity against HeLa human cervical cancer cells. Its unique pentacyclic framework, featuring a congested array of stereocenters, presented a formidable challenge and an attractive target for total synthesis. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and initial biological screening of this compound. It details the methodologies employed in its initial isolation and cytotoxic evaluation, and critically, presents the subsequent re-evaluation of its biological activity, which has called the initial findings into question. This document aims to serve as a thorough resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, offering detailed experimental insights and a balanced perspective on the evolving story of this compound.

Discovery and Structural Elucidation

This compound was first isolated in 1994 from the leaves of Isodon eriocalyx, a Chinese medicinal herb.[1][2] However, its complex and unprecedented structure delayed its full characterization and announcement to the scientific community until 2004.[3] The structure of this novel C19 diterpenoid was meticulously determined through a combination of comprehensive NMR and MS spectroscopic analysis and was ultimately confirmed by a single-crystal X-ray diffraction study.[4][5][6]

The molecule possesses a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton, forming a highly congested pentacyclic framework with six stereocenters, including three vicinal quaternary centers.[4] This intricate architecture has made this compound a subject of significant interest within the synthetic chemistry community, leading to multiple total synthesis efforts.[3][7][8]

Initial Biological Screening and Re-evaluation

Initial Cytotoxicity Screening

The initial biological evaluation of this compound revealed potent and selective inhibitory activity against the HeLa human cervical cancer cell line.[4] The reported IC50 value was remarkably low, suggesting significant potential as an anticancer agent.[2][4] This exciting preliminary data fueled further research into its mechanism of action and spurred numerous efforts to achieve its total synthesis.

Re-evaluation of Biological Activity

Subsequent to the successful total synthesis of this compound by multiple research groups, a critical re-evaluation of its biological activity was undertaken.[3][8] In stark contrast to the initial findings, the synthetically derived and highly pure this compound exhibited little to no cytotoxic activity when screened against a panel of 32 different cancer cell lines, including the HeLa line.[3][8] This discrepancy suggests that the originally reported bioactivity may have been attributable to impurities in the natural product isolate or potential issues with the initial assay.[8]

Quantitative Biological Data

The following tables summarize the reported quantitative data from both the initial screening and the subsequent re-evaluation of this compound's cytotoxic activity.

Table 1: Initial Reported Cytotoxicity of this compound

CompoundCell LineIC50 (μg/mL)IC50 (nM)Reference CompoundReference IC50 (μg/mL)
This compoundHeLa0.0260Cisplatin0.99

Data sourced from initial isolation reports.[4][6][8]

Table 2: Re-evaluation of Cytotoxicity of Synthetic this compound

CompoundCell Lines ScreenedOutcome
Synthetic this compound32 different cancer cell lines (including HeLa)Little to no activity observed

Data sourced from studies on totally synthesized this compound.[3][8]

Experimental Protocols

Detailed experimental protocols for the initial isolation and biological screening of this compound are not extensively available in the primary literature. The following are generalized methodologies based on common practices in natural product chemistry and cancer cell line screening, supplemented with details from total synthesis publications where applicable.

General Isolation Procedure for this compound from Isodon eriocalyx**
  • Extraction: Dried and powdered leaves of Isodon eriocalyx are extracted exhaustively with a suitable organic solvent, such as ethanol or methanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction showing biological activity (guided by bioassay) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or reversed-phase C18 silica gel.

  • Purification: Final purification is typically achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Confirmation: The structure of the isolated compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and X-ray crystallography.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Culture: HeLa cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key aspects of the this compound research workflow and its proposed biosynthetic origin.

Discovery_and_Screening_Workflow cluster_Discovery Discovery & Isolation cluster_Screening Biological Evaluation cluster_Synthesis Chemical Synthesis cluster_Reevaluation Re-evaluation plant Isodon eriocalyx extraction Solvent Extraction plant->extraction chromatography Chromatographic Purification extraction->chromatography pure_compound Pure this compound chromatography->pure_compound initial_screen Initial Cytotoxicity Screen (HeLa) pure_compound->initial_screen positive_result Potent Activity Reported (IC50 = 60 nM) initial_screen->positive_result total_synthesis Total Synthesis positive_result->total_synthesis Motivates synthetic_compound Synthetic this compound total_synthesis->synthetic_compound rescreening Broad Panel Rescreening synthetic_compound->rescreening negative_result No Significant Activity Observed rescreening->negative_result negative_result->positive_result Contradicts

Caption: Workflow of this compound discovery, evaluation, and re-evaluation.

Proposed_Biosynthesis ent_kaurane ent-Kaurane Precursor epi_eriocalyxin epi-Eriocalyxin A ent_kaurane->epi_eriocalyxin Oxidations rearrangement [3.2.1] to [2.2.2] Bicyclooctane Rearrangement epi_eriocalyxin->rearrangement maoecrystal_v This compound rearrangement->maoecrystal_v Further Transformations

Caption: Proposed biosynthetic pathway of this compound.

References

Spectroscopic and Structural Elucidation of Maoecrystal V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx.[1] The unique pentacyclic framework of this compound has garnered significant attention from the scientific community, leading to numerous total synthesis campaigns and biological activity studies. This document consolidates the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, details the experimental protocols for their acquisition, and presents a visualization of its proposed biosynthetic pathway.

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D NMR, in conjunction with HRMS. The data presented below is a compilation from the original isolation report and subsequent total synthesis publications, which have confirmed the structure of the natural product.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectroscopic data for this compound are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2.05m
1.65m
25.95d10.2
36.66d10.1
52.58s
2.40d18.2
2.29d18.2
11α1.80m
11β1.70m
12α1.95m
12β1.55m
144.43s
162.75q7.3
17-CH₃1.05d7.3
18-CH₃1.18s
19-CH₃1.15s
20-CH₂a4.63d12.2
20-CH₂b4.13d12.2

Table 2: ¹³C NMR Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
136.8
2128.8
3145.2
437.6
558.9
649.8
7211.5
860.2
959.8
1048.7
1132.5
1230.1
1345.3
1482.1
15215.8
1645.8
1715.2
1828.7
1922.1
2070.1
High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis was crucial in determining the elemental composition of this compound.

Table 3: HRMS Data for this compound

IonCalculated Mass [M+Na]⁺Measured Mass [M+Na]⁺
C₁₉H₂₂O₅Na353.1365353.1368

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data. These protocols are based on the information provided in the original isolation publication and the supporting information of subsequent total synthesis reports.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm). For ¹H NMR, the residual CHCl₃ signal at δ 7.26 ppm was used as a reference. For ¹³C NMR, the central peak of the CDCl₃ triplet at δ 77.0 ppm was used for calibration. Standard pulse sequences were used to obtain ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained on a Bruker Apex IV FT-ICR mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The data was acquired and processed to determine the accurate mass and elemental composition of the [M+Na]⁺ ion.

Mandatory Visualization

The following diagrams illustrate key aspects of this compound's chemistry and synthesis.

Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound is thought to originate from the common diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). A series of cyclizations and oxidative modifications lead to the complex pentacyclic core.

This compound Biosynthetic Pathway GGPP Geranylgeranyl Pyrophosphate ent_Copalyl_PP ent-Copalyl Pyrophosphate GGPP->ent_Copalyl_PP Cyclization ent_Kaur_16_ene ent-Kaur-16-ene ent_Copalyl_PP->ent_Kaur_16_ene Cyclization ent_Kauranoids ent-Kauranoids ent_Kaur_16_ene->ent_Kauranoids Oxidation Oxidative_Rearrangement Oxidative Rearrangement & Cyclization ent_Kauranoids->Oxidative_Rearrangement Key Rearrangement Maoecrystal_V This compound Oxidative_Rearrangement->Maoecrystal_V

Proposed Biosynthetic Pathway of this compound.
General Workflow for Spectroscopic Analysis

The logical workflow for the structural elucidation of a novel natural product like this compound involves a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Isodon eriocalyx Purification Chromatographic Purification Isolation->Purification HRMS HRMS (Elemental Composition) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Purification->NMR_1D Data_Analysis Spectroscopic Data Analysis HRMS->Data_Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal XRay X-ray Crystallography (Confirmation) Structure_Proposal->XRay Final_Structure Final Structure of this compound XRay->Final_Structure

General Workflow for Spectroscopic Analysis.

References

Unveiling the Intricate Architecture of Maoecrystal V: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed crystallographic analysis of Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, reveals a unique and highly congested pentacyclic framework. This technical guide provides researchers, scientists, and drug development professionals with an in-depth look at the molecule's three-dimensional structure, the experimental protocols used for its determination, and a summary of its biological activity.

This compound was first isolated and structurally characterized by Sun and co-workers in 2004, with its absolute configuration confirmed by single-crystal X-ray diffraction.[1] The molecule presents a fascinating challenge for synthetic chemists due to its intricate architecture, featuring a bicyclo[2.2.2]octane core and multiple contiguous quaternary stereocenters.

Crystallographic Data Summary

The definitive solid-state structure of this compound was established through single-crystal X-ray diffraction analysis. The key crystallographic parameters are summarized in the table below. These data, obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition number 249099, provide the precise geometric details of the molecule in its crystalline form.

ParameterValue
Empirical Formula C₁₉H₂₂O₅
Formula Weight 330.37
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a8.136(3) Å
b12.457(5) Å
c15.987(6) Å
α90°
β90°
γ90°
Volume 1621.1(10) ų
Z 4
Density (calculated) 1.354 Mg/m³
Absorption Coefficient 0.101 mm⁻¹
F(000) 704

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps, as detailed in the original 2004 publication.[1]

1. Crystallization: Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a mixed solvent system of chloroform (CHCl₃) and methanol (MeOH).

2. Data Collection: A colorless, prism-shaped crystal was mounted on a Bruker SMART APEX CCD area detector diffractometer. The crystal was kept at a constant temperature of 293(2) K during data collection. The diffraction data were collected using graphite-monochromated MoKα radiation (λ = 0.71073 Å). A total of 8373 reflections were collected, of which 2845 were unique.

3. Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged with R₁ = 0.0448 and wR₂ = 0.1089 for observed reflections.

Visualizing the Experimental Workflow

The logical flow of the crystallographic analysis of this compound can be visualized as a series of sequential steps, from isolation to the final structural determination.

experimental_workflow cluster_isolation Isolation & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Isolation Isolation from Isodon eriocalyx Purification Purification by Chromatography Isolation->Purification Crystallization Slow Evaporation (CHCl₃/MeOH) Purification->Crystallization DataCollection Data Collection (Bruker SMART APEX) Crystallization->DataCollection StructureSolution Structure Solution (Direct Methods - SHELXS) DataCollection->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares - SHELXL) StructureSolution->StructureRefinement FinalStructure Final 3D Structure of this compound StructureRefinement->FinalStructure

Experimental workflow for the crystallographic analysis of this compound.

Biological Activity: An Evolving Story

This compound was initially reported to exhibit significant cytotoxic activity against HeLa (human cervical cancer) cell lines, with an IC₅₀ value of 0.02 µg/mL.[1] This potent activity generated considerable interest in the molecule as a potential anticancer agent.

However, subsequent total syntheses of this compound by various research groups have led to a re-evaluation of its biological properties. Notably, the Baran group, after completing a total synthesis, reported that synthetic this compound did not exhibit the previously reported cytotoxicity against a panel of cancer cell lines, including HeLa cells. This suggests that the initially observed biological activity may have been due to other factors or that the synthetic material behaves differently in the assays used.

Conclusion

The crystallographic analysis of this compound has been instrumental in defining its complex and unique molecular architecture. The detailed structural data provides a crucial foundation for synthetic chemists aiming to construct this challenging molecule and for medicinal chemists exploring its potential, albeit debated, biological activities. The journey of this compound from its isolation and initial promise to the revised understanding of its bioactivity underscores the importance of total synthesis in verifying the properties of natural products.

References

Maoecrystal V: A Technical Guide to a Complex ent-Kauranoid Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V is a structurally intricate C19 ent-kauranoid diterpenoid isolated from the medicinal herb Isodon eriocalyx. First identified in 2004, its unique pentacyclic framework, featuring a bicyclo[2.2.2]octane core and multiple contiguous quaternary stereocenters, has positioned it as a significant target for total synthesis. Initial reports highlighted its potent and selective cytotoxic activity against HeLa human cervical cancer cells, sparking considerable interest in its therapeutic potential. However, subsequent studies involving synthetic this compound have contested these initial findings, revealing a complex and controversial biological profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, biosynthesis, and the current understanding of its biological activity, with a focus on the conflicting cytotoxicity data. Detailed experimental protocols and conceptual diagrams are presented to offer a thorough resource for researchers in natural product chemistry and drug discovery.

Introduction: The Enigma of this compound

This compound belongs to the ent-kaurane family of diterpenoids, a class of natural products known for their diverse biological activities.[1] Isolated from Isodon eriocalyx, a plant used in traditional Chinese medicine, this compound is distinguished by its highly modified and densely functionalized structure.[2][3] Its complex architecture, which includes a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton, has made it a challenging and attractive target for synthetic chemists.[4]

The initial excitement surrounding this compound stemmed from a 2004 report of its remarkable and selective cytotoxicity against HeLa cells.[4] However, a 2016 study by Baran and coworkers, using synthetically produced this compound, reported a lack of any significant cytotoxic activity against a panel of cancer cell lines, including HeLa.[5] This discrepancy has introduced a layer of intrigue and underscores the importance of rigorous verification in natural product research.

Physicochemical Properties and Structure

This compound is a C19 diterpenoid with a complex pentacyclic structure.[6] Its molecular formula is C20H22O5. The intricate arrangement of its five rings, including a strained central tetrahydrofuran ring and a bicyclo[2.2.2]octane system, along with seven stereogenic centers, presents a formidable synthetic challenge.[7] The structure was definitively confirmed by single-crystal X-ray diffraction.[2]

Isolation from Isodon eriocalyx

This compound is a naturally occurring compound found in the leaves of Isodon eriocalyx. The isolation process typically involves the extraction of the dried and powdered plant material with organic solvents, followed by extensive chromatographic separation to yield the pure compound.

General Isolation Protocol
  • Extraction: The air-dried and powdered leaves of Isodon eriocalyx are repeatedly extracted with a solvent such as ethanol or methanol at room temperature.

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (typically the less polar fractions) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Crystallization: Pure this compound can be obtained by crystallization from a suitable solvent system.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation Dried Leaves Dried Leaves Crude Extract Crude Extract Dried Leaves->Crude Extract Methanol Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Fractions Fractions Solvent Partitioning->Fractions Silica Gel Column Silica Gel Column Fractions->Silica Gel Column Sephadex LH-20 Column Sephadex LH-20 Column Silica Gel Column->Sephadex LH-20 Column Further Fractionation Preparative HPLC Preparative HPLC Sephadex LH-20 Column->Preparative HPLC Final Purification Pure this compound Pure this compound Preparative HPLC->Pure this compound

Biosynthesis

The biosynthesis of this compound is proposed to proceed through a complex rearrangement of a precursor from the ent-kauranoid family. It is hypothesized that a pinacol-type rearrangement of an ent-kaurane precursor leads to the formation of the characteristic bicyclo[2.2.2]octane core of this compound.[3][5]

G ent-Kaurane Precursor ent-Kaurane Precursor Carbocation Intermediate Carbocation Intermediate ent-Kaurane Precursor->Carbocation Intermediate Enzymatic Activation Pinacol-type Rearrangement Pinacol-type Rearrangement Carbocation Intermediate->Pinacol-type Rearrangement Rearranged Intermediate Rearranged Intermediate Pinacol-type Rearrangement->Rearranged Intermediate Further Modifications Further Modifications Rearranged Intermediate->Further Modifications Oxidation, etc. This compound This compound Further Modifications->this compound

Total Synthesis

The intricate structure of this compound has spurred significant efforts in total synthesis. A common strategy employed by several research groups involves an intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[4][7]

G Linear Precursor Linear Precursor Intramolecular Diels-Alder Reaction Intramolecular Diels-Alder Reaction Linear Precursor->Intramolecular Diels-Alder Reaction Thermal/Lewis Acid Catalysis Bicyclic Core Bicyclic Core Intramolecular Diels-Alder Reaction->Bicyclic Core Further Elaboration Further Elaboration Bicyclic Core->Further Elaboration Ring formation, Functional group manipulation This compound This compound Further Elaboration->this compound

Biological Activity and the Cytotoxicity Controversy

The biological activity of this compound is a subject of significant debate.

Initial Reports of Potent Cytotoxicity

The 2004 publication that first described this compound reported potent and selective cytotoxic activity against the HeLa (human cervical cancer) cell line. The reported IC50 value was 0.02 µg/mL.[4] This level of potency, combined with its unique structure, generated considerable interest in its potential as an anticancer agent.

Re-evaluation and Contradictory Findings

In 2016, a study by the Baran group at The Scripps Research Institute, which achieved an 11-step total synthesis of (-)-Maoecrystal V, reported that their synthetic compound exhibited virtually no cytotoxicity in any of the cancer cell lines tested, including HeLa.[5] This finding directly contradicted the initial reports and raised questions about the originally reported biological activity. The authors of the 2016 study suggested that the initial findings might have been due to a flawed assay or the presence of impurities in the isolated natural product.[5]

Quantitative Cytotoxicity Data

The following table summarizes the conflicting cytotoxicity data for this compound.

Cell LineOriginal Reported IC50 (µg/mL)2016 Re-evaluation
HeLa0.02No significant activity
K562No significant activityNo significant activity
A549No significant activityNo significant activity
BGC-823No significant activityNot reported
CNENo significant activityNot reported

Experimental Protocols for Cytotoxicity Assays

The discrepancy in the reported cytotoxicity of this compound highlights the critical importance of the experimental methods used. While the exact, detailed protocols from the original and refuting studies are not fully available, standard cytotoxicity assays such as the MTT and SRB assays are commonly employed.

MTT Assay Protocol (General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <0.5%) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated and solvent-only controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB Assay Protocol (General)

The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air-dry the plates and add a solubilizing agent (e.g., 10 mM Tris base solution).

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Potential Mechanism of Action of ent-Kauranoid Diterpenoids

While a specific signaling pathway for this compound has not been elucidated, the broader class of ent-kauranoid diterpenoids is known to induce apoptosis in cancer cells. The presence of an α,β-unsaturated ketone moiety in many of these compounds is believed to be crucial for their cytotoxic activity.[8] This functional group can act as a Michael acceptor, reacting with nucleophilic groups in cellular macromolecules, such as the thiol groups of glutathione and cysteine residues in proteins.[8] This can lead to the disruption of cellular redox homeostasis, increased reactive oxygen species (ROS) production, and the activation of apoptotic pathways.[8][9]

A plausible, though unconfirmed for this compound, signaling pathway for ent-kauranoid-induced apoptosis involves the following steps:

G

Conclusion and Future Perspectives

This compound remains a molecule of significant interest due to its formidable chemical structure and the unresolved questions surrounding its biological activity. The conflicting reports on its cytotoxicity serve as a crucial case study in the field of natural product drug discovery, emphasizing the need for rigorous and reproducible biological evaluation.

For researchers, the total synthesis of this compound continues to be a benchmark for synthetic prowess. For drug development professionals, the story of this compound is a cautionary tale, but also one that highlights the potential of the ent-kauranoid scaffold. Further investigation is warranted to definitively resolve the cytotoxicity of pure, well-characterized this compound. Additionally, exploring the biological activities of its synthetic analogs could lead to the discovery of novel therapeutic agents. The development of more sensitive and targeted assays may also help to uncover more subtle biological effects of this enigmatic natural product.

References

Unraveling the Enigma of Maoecrystal V: A Technical Review of a Contentious Bioactivity Claim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, initially generated significant excitement within the scientific community due to its reported potent and selective cytotoxicity against cancer cell lines.[1][2][3] Its unique pentacyclic skeleton, featuring a congested array of stereocenters, presented a formidable challenge for synthetic chemists.[4] However, the journey from a promising natural product lead to a well-characterized biological agent has been fraught with controversy, culminating in a dramatic reversal of the initial bioactivity claims. This technical guide provides an in-depth analysis of the scientific controversy surrounding this compound's bioactivity, presenting the key data, experimental methodologies, and a logical visualization of the events that unfolded.

The Initial Promise: A Potent and Selective Cytotoxin

The initial report on this compound described remarkable inhibitory activity against HeLa (human cervical cancer) cells, with an IC50 value of 0.02 μg/mL.[5] This potency was notably greater than that of the commonly used chemotherapy drug cisplatin (IC50 = 0.99 μg/mL) in the same study.[5] Furthermore, the cytotoxicity was reported to be highly selective, with virtually no inhibitory activity observed against several other cancer cell lines, including K562 (leukemia), A549 (lung carcinoma), and BGC-823 (adenocarcinoma).[2][6] This combination of high potency and selectivity made this compound an alluring target for total synthesis and further investigation as a potential anticancer therapeutic.[1][3][7]

The Synthetic Conquest: A Target for Chemical Innovation

The complex architecture of this compound spurred multiple synthetic chemistry groups to undertake the arduous task of its total synthesis.[4] The successful total syntheses by several independent teams, including those led by Yang, Danishefsky, Zakarian, Thomson, and Baran, were celebrated as significant achievements in the field of organic chemistry.[4] These endeavors not only provided access to the natural product for further biological evaluation but also drove the development of novel synthetic strategies and methodologies.[1][4][7]

The Controversy Unfolds: A Re-evaluation of Bioactivity

A pivotal moment in the story of this compound came with the completion of an 11-step total synthesis by the Baran group, which enabled the production of a substantial quantity (over 80 mg) of the compound.[4][5][8] This synthetic material allowed for a thorough and rigorous re-evaluation of its biological activity. In stark contrast to the initial findings, the Baran group reported that their synthetic this compound exhibited "virtually no cytotoxicity in any cancer cell line tested."[5] This comprehensive screening was conducted in four different laboratories against a panel of 32 different cancer cell lines, including HeLa cells.[4][9]

Quantitative Bioactivity Data: A Tale of Two Findings

The stark contrast in the reported bioactivity of this compound is best illustrated by a direct comparison of the quantitative data from the initial isolation report and the subsequent re-evaluation studies.

CompoundCell LineReported IC50 (Initial Isolation)Reported Activity (Re-evaluation)Reference
This compound HeLa0.02 μg/mLNo significant activity[1][5]
This compound K562No significant activityNo significant activity[2][6]
This compound A549No significant activityNo significant activity[2][6]
This compound BGC-823No significant activityNo significant activity[2][6]
cis-Platin HeLa0.99 μg/mLNot reported[5]

Experimental Protocols

General Cytotoxicity Assay Protocol (as typically performed in re-evaluation studies):

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of synthetic this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions. Control wells receive only the vehicle (solvent).

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays measure the metabolic activity or total protein content of the viable cells, respectively.

  • Data Analysis: The absorbance values are read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Scientific Process: The this compound Controversy

The following diagram illustrates the logical flow of the scientific investigation into this compound's bioactivity, from its discovery to the resolution of the controversy.

Maoecrystal_V_Controversy cluster_Discovery Initial Discovery & Report cluster_Synthesis Total Synthesis Efforts cluster_Reevaluation Re-evaluation & Resolution Discovery Isolation of this compound from Isodon eriocalyx Initial_Bioactivity Initial Report: Potent & Selective Cytotoxicity (HeLa IC50 = 0.02 µg/mL) Discovery->Initial_Bioactivity Total_Synthesis Multiple Successful Total Syntheses Initial_Bioactivity->Total_Synthesis Motivation Baran_Synthesis Baran Group Synthesizes >80mg of this compound Total_Synthesis->Baran_Synthesis Extensive_Screening Screening Against 32 Cancer Cell Lines Baran_Synthesis->Extensive_Screening No_Activity Finding: No Significant Cytotoxicity Extensive_Screening->No_Activity Conclusion Conclusion: Initial Bioactivity Report Likely Incorrect (Possible Impurities or Assay Error) No_Activity->Conclusion Thomson_Confirmation Thomson Group's Unpublished Findings Concur Thomson_Confirmation->Conclusion

Caption: Logical flow of the this compound bioactivity investigation.

Conclusion

The story of this compound serves as a crucial case study in the field of natural product drug discovery. It highlights the critical importance of rigorous biological re-evaluation of compounds following their total synthesis. While the initial excitement surrounding its anticancer potential has been dispelled, the pursuit of this compound has undeniably left a positive mark on the field of synthetic organic chemistry. The complex synthetic challenges it presented spurred innovation and the development of new chemical strategies. For drug development professionals, this narrative underscores the necessity of robust and reproducible biological data and the potential for early-stage findings to be misleading. The scientific process, with its inherent mechanisms for self-correction, ultimately prevailed, providing a clear and accurate understanding of this compound's biological profile.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Maoecrystal V via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maoecrystal V is a complex diterpenoid natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2] Its intricate pentacyclic structure, featuring a highly congested framework with multiple contiguous quaternary stereocenters, has made it a formidable and attractive target for total synthesis.[3][4] The core of its structure contains a bicyclo[2.2.2]octane ring system, a motif that strongly suggests the strategic use of a Diels-Alder reaction for its construction.[3][5] Consequently, several research groups have successfully completed the total synthesis of this compound, with many employing an intra- or intermolecular Diels-Alder reaction as a key bond-forming event.[3][5][6]

Initial reports highlighted this compound's potent and selective cytotoxic activity against HeLa cells, suggesting its potential as an anticancer agent.[1][2] However, subsequent, more extensive biological evaluations by research groups that synthesized the compound have called this initial bioactivity into question, finding no significant cytotoxicity across a range of cancer cell lines.[3][7] This underscores the importance of total synthesis not only for providing access to complex molecules but also for verifying their biological profiles.

These application notes provide a detailed overview of the synthetic strategies, focusing on the pivotal Diels-Alder reaction, and offer experimental protocols for key transformations based on published total syntheses.

Synthetic Strategy Overview

The majority of total syntheses of this compound leverage a Diels-Alder cycloaddition to construct the signature bicyclo[2.2.2]octane core.[3][5] A common approach involves an Intramolecular Diels-Alder (IMDA) reaction of a precursor containing a diene and a dienophile tethered together. This strategy allows for the rapid assembly of the complex polycyclic system from a more linear precursor.

One of the first successful total syntheses, accomplished by the Yang group, utilized a key IMDA reaction following a Wessely oxidative dearomatization of a phenol to generate the necessary diene.[1] Another prominent synthesis by the Danishefsky group also employed an IMDA reaction as a central feature of their strategy.[8] The Thomson group, in their enantioselective synthesis, opted for an intermolecular Diels-Alder approach.[3]

The general retrosynthetic logic for an IMDA-based approach is outlined below.

G Maoecrystal_V This compound Core Bicyclo[2.2.2]octane Core (via late-stage functionalization) Maoecrystal_V->Core  Retrosynthetic  Analysis IMDA_Product IMDA Cycloadduct Core->IMDA_Product IMDA_Precursor IMDA Precursor (Diene + Dienophile) IMDA_Product->IMDA_Precursor  Intramolecular  Diels-Alder Phenol Aromatic Precursor IMDA_Precursor->Phenol  Wessely  Oxidation

Caption: Retrosynthetic analysis of this compound via an IMDA strategy.

Experimental Protocols

The following protocols are adapted from the supplementary information of seminal publications on the total synthesis of (±)-Maoecrystal V. These represent key transformations in the synthesis.

Protocol 1: Synthesis of the IMDA Precursor (Adapted from Yang, et al.)

This protocol describes the formation of a key diazo ester, which is a precursor to the Rh-catalyzed O-H insertion needed to form the dienophile for the subsequent IMDA reaction.

Reaction: Esterification and Diazo Transfer

  • Esterification: To a solution of cis-diol (1.0 equiv) in CH₂Cl₂ at 0 °C, add 2-(diethoxyphosphoryl)-acetic acid (1.2 equiv), EDCI (1.5 equiv), and DMAP (0.1 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the corresponding ester.

  • Diazo Transfer: To a solution of the ester (1.0 equiv) in acetonitrile at 0 °C, add DBU (1.2 equiv) and TsN₃ (1.2 equiv).

  • Stir the mixture at 0 °C for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the diazo ester precursor.

Protocol 2: Key Intramolecular Diels-Alder (IMDA) Reaction (Adapted from Yang, et al.)

This protocol details the Wessely oxidative dearomatization of the phenolic precursor followed by the thermal intramolecular Diels-Alder cycloaddition.

Reaction: Wessely Oxidation and IMDA Cascade

  • To a solution of the phenolic precursor (1.0 equiv) in a mixture of AcOH and toluene, add lead(IV) acetate (Pb(OAc)₄, 1.5 equiv).

  • Stir the reaction at room temperature for 1 hour.

  • Filter the reaction mixture through a pad of Celite and wash with toluene.

  • Heat the combined filtrate at 145 °C for 4 hours in a sealed tube to effect the IMDA reaction.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to isolate the desired IMDA cycloadduct. In a reported synthesis, the desired product was obtained in 36% yield along with other isomers.[3]

G cluster_0 Synthesis Workflow Start Phenolic Precursor Oxidation Wessely Oxidative Dearomatization (Pb(OAc)₄, AcOH) Start->Oxidation IMDA Intramolecular Diels-Alder Reaction (Toluene, 145 °C) Oxidation->IMDA Product Bicyclic Core (IMDA Adduct) IMDA->Product End This compound Product->End  Further  Transformations

Caption: Experimental workflow for the key IMDA reaction sequence.

Quantitative Data

The following tables summarize representative yields for key steps in the total synthesis of (±)-Maoecrystal V as reported by the Yang group.

Table 1: Yields of Key Synthetic Intermediates

Step No.Reaction DescriptionStarting MaterialProductYield (%)
1Oxidative Arylationβ-ketoesterArylated β-ketoester88
2Diastereoselective ReductionArylated β-ketoestercis-Diol88
3Esterification & Diazo Transfercis-DiolDiazo Ester Precursor59 (2 steps)
4Rh-catalyzed O-H InsertionDiazo Ester PrecursorPhenolic IMDA Precursor85
5Wessely Oxidation & IMDAPhenolic IMDA PrecursorIMDA Cycloadduct36
6Final Steps (7 steps)IMDA Cycloadduct(±)-Maoecrystal V~5 (overall)

Table 2: Characterization Data for (±)-Maoecrystal V

Data TypeReported Values
¹H NMR (CDCl₃, 400 MHz)δ 6.70 (d, J = 10.0 Hz, 1H), 5.91 (d, J = 10.0 Hz, 1H), 4.31 (s, 1H), 3.25 (s, 1H), 2.50-2.41 (m, 1H), 2.15-2.05 (m, 1H), 1.95-1.85 (m, 1H), 1.70-1.59 (m, 2H), 1.55 (s, 3H), 1.25 (s, 3H), 1.18 (s, 3H), 1.05 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ 205.1, 170.2, 148.8, 128.5, 92.1, 85.4, 60.3, 58.1, 55.4, 52.3, 48.7, 41.2, 38.9, 35.6, 33.8, 28.9, 25.4, 22.1, 18.7.
HRMS (ESI) m/z [M+Na]⁺ Calcd for C₁₉H₂₂O₅Na: 353.1365; Found: 353.1368.

Note: NMR and HRMS data are consistent with those reported for the natural product.

Proposed Biosynthetic Pathway

While the biological activity of this compound is now considered negligible, its formation in nature is proposed to follow a fascinating biosynthetic pathway involving a key skeletal rearrangement. This contrasts with the laboratory syntheses that predominantly rely on the Diels-Alder reaction. The proposed biosynthesis proceeds from an ent-kaurane precursor, involving a pinacol-type shift to rearrange a [3.2.1] bicyclic system into the characteristic [2.2.2] bicyclooctane core of this compound.

G ent_Kaurane ent-Kaurane Diterpene (e.g., epi-Eriocalyxin A) Intermediate_321 [3.2.1]-Bicyclic Intermediate (via Oxidative Cleavage) ent_Kaurane->Intermediate_321 Cation_Intermediate Cationic Intermediate Intermediate_321->Cation_Intermediate Rearrangement Pinacol-Type Rearrangement Cation_Intermediate->Rearrangement Maoecrystal_V This compound Core [2.2.2]-Bicyclic System Rearrangement->Maoecrystal_V

Caption: Proposed biosynthetic pathway to the this compound core.

References

Enantioselective Synthesis of (-)-Maoecrystal V: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the complex diterpenoid, (-)-Maoecrystal V. The information is compiled from the seminal total syntheses reported by the research groups of Zakarian and Baran. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

(-)-Maoecrystal V is a structurally intricate natural product isolated from Isodon eriocalyx, which has garnered significant attention from the synthetic community due to its unique pentacyclic framework and reported cytotoxic activities. The development of enantioselective synthetic routes to this molecule is crucial for further biological evaluation and the generation of analogues for structure-activity relationship studies. This document outlines two prominent and distinct strategies for the asymmetric synthesis of (-)-Maoecrystal V.

The Zakarian group's approach employs a chiral auxiliary-directed C-H functionalization to establish the key stereocenter, followed by a pivotal intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octane core. In contrast, the Baran group developed a concise 11-step synthesis that commences with a highly enantioselective conjugate addition and features a biomimetic pinacol-type rearrangement to forge the complex carbocyclic core.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the enantioselective syntheses of (-)-Maoecrystal V by the Zakarian and Baran research groups.

Zakarian Group Synthesis: Key Reaction Data
StepReactant(s)Product(s)Reagents and ConditionsYield (%)Enantiomeric Excess (ee %)
Chiral Auxiliary-Directed C-H FunctionalizationDiazoester with chiral auxiliaryDihydrobenzofuran intermediateRh₂(OAc)₄, Toluene, 80 °C7584
Intramolecular Diels-Alder (IMDA) ReactionTriene precursor with silyl tetherBicyclo[2.2.2]octane coreToluene, sealed tube, 200 °C65-
Lactone FormationHydroxy acid precursorPentacyclic intermediatePh₃P, DIAD, THF88-
Baran Group Synthesis: Key Reaction Data
StepReactant(s)Product(s)Reagents and ConditionsYield (%)Enantiomeric Excess (ee %)
Enantioselective Conjugate AdditionCyclohexenone, Allyl silane Grignard reagentChiral ketone intermediateCuI·0.75DMS, TADDOL-derived phosphine-phosphite ligand (L1), PhMe/MeTHF, -78 °C8099
Pinacol-Type RearrangementEpoxy alcohol precursorBicyclo[2.2.2]octane corei-PrMgCl·LiCl, then aq. TsOH, PhMe, 85 °C45-
Late-Stage Cascade ReactionAdvanced intermediate(-)-Maoecrystal VDMDO, InI₃, MgI₂, Dess-Martin Periodinane, Oxone, n-Bu₄NHSO₄76 (2 steps)-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the enantioselective syntheses of (-)-Maoecrystal V.

Zakarian Group: Chiral Auxiliary-Directed C-H Functionalization

Synthesis of Dihydrobenzofuran Intermediate:

  • Preparation of the Diazoester Precursor: To a solution of the corresponding ketoester (1.0 equiv) in acetonitrile (0.2 M) is added p-toluenesulfonyl azide (1.2 equiv) and DBU (1.2 equiv) at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the diazoester.

  • C-H Functionalization Reaction: A solution of the diazoester (1.0 equiv) and the chiral auxiliary-containing substrate in anhydrous toluene (0.05 M) is added dropwise over 1 hour to a refluxing solution of Rh₂(OAc)₄ (0.01 equiv) in anhydrous toluene. The reaction mixture is refluxed for an additional 2 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the dihydrobenzofuran intermediate. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]

Baran Group: Enantioselective Conjugate Addition

Synthesis of Chiral Ketone Intermediate:

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, CuI·0.75DMS (0.60 mol %) and the TADDOL-derived phosphine-phosphite ligand L1 (0.80 mol %) are dissolved in a mixture of toluene and 2-methyltetrahydrofuran (PhMe/MeTHF).

  • Conjugate Addition: The catalyst solution is cooled to -78 °C. A solution of cyclohexenone (1.0 equiv) in the PhMe/MeTHF solvent mixture is added, followed by the dropwise addition of the allyl silane Grignard reagent (2.5 equiv) over 30 minutes. The reaction is stirred at -78 °C for 4.5 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral ketone intermediate.[3][4][5] The enantiomeric excess is determined by chiral SFC analysis.

Visualizations

The following diagrams illustrate the key synthetic strategies and transformations in the enantioselective synthesis of (-)-Maoecrystal V.

Zakarian_Workflow start Commercially Available Materials chiral_aux Chiral Auxiliary Attachment start->chiral_aux ch_func Rh-Catalyzed C-H Functionalization chiral_aux->ch_func imda_precursor IMDA Precursor Assembly ch_func->imda_precursor imda Intramolecular Diels-Alder Reaction imda_precursor->imda lactone Lactone Formation imda->lactone endgame Endgame Chemistry lactone->endgame maoecrystal_v (-)-Maoecrystal V endgame->maoecrystal_v

Caption: Overall synthetic workflow of the Zakarian group's enantioselective synthesis of (-)-Maoecrystal V.

Baran_Workflow start Cyclohexenone conjugate_add Enantioselective Conjugate Addition start->conjugate_add pinacol_precursor Pinacol Precursor Formation conjugate_add->pinacol_precursor pinacol Pinacol-Type Rearrangement pinacol_precursor->pinacol core_functionalization Core Functionalization pinacol->core_functionalization cascade Late-Stage Cascade Reaction core_functionalization->cascade maoecrystal_v (-)-Maoecrystal V cascade->maoecrystal_v

Caption: Overall synthetic workflow of the Baran group's 11-step enantioselective synthesis of (-)-Maoecrystal V.

Key_Transformations cluster_zakarian Zakarian Synthesis cluster_baran Baran Synthesis zak_start Diazoester with Chiral Auxiliary C-H Bond zak_product Dihydrobenzofuran Enantioenriched zak_start:f0->zak_product Rh₂(OAc)₄ zak_imda_start Acyclic Triene Precursor zak_imda_product Bicyclo[2.2.2]octane Core zak_imda_start->zak_imda_product Heat (IMDA) baran_start Cyclohexenone + Allyl Silane baran_product Enantioenriched Ketone 99% ee baran_start->baran_product Cu(I) / Chiral Ligand baran_pinacol_start Epoxy Alcohol baran_pinacol_product Rearranged Bicyclic Core baran_pinacol_start->baran_pinacol_product Lewis Acid

Caption: Key chemical transformations in the Zakarian and Baran syntheses of (-)-Maoecrystal V.

References

Biomimetic Synthesis of the Maoecrystal V Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its unique pentacyclic framework and reported cytotoxic activity against HeLa cells.[1] Its intricate architecture, characterized by a congested array of ring systems and vicinal quaternary stereocenters, presents a formidable challenge for chemical synthesis.[2] Several total syntheses have been accomplished, with many employing a Diels-Alder reaction to construct the core bicyclo[2.2.2]octane system.[3] However, a more biomimetically inspired approach, mimicking a proposed biosynthetic pinacol-type rearrangement, has been successfully executed, offering an efficient and elegant route to this complex natural product.[2][3]

This document provides detailed application notes and protocols for the biomimetic synthesis of the this compound core, primarily focusing on the enantioselective 11-step synthesis developed by the Baran group.[2][4] This approach is particularly notable for its convergency and strategic bond formations that mirror the proposed natural pathway.[2]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed via a remarkable cascade of reactions, initiated by a pinacol-type rearrangement of an ent-kaurane precursor. This key transformation is thought to form the characteristic bicyclo[2.2.2]octane core of the molecule.

Proposed Biosynthetic Pathway of this compound ent-Kaurane Precursor ent-Kaurane Precursor Cationic Intermediate Cationic Intermediate ent-Kaurane Precursor->Cationic Intermediate Protonation/Loss of H2O Pinacol-type Rearrangement Pinacol-type Rearrangement Cationic Intermediate->Pinacol-type Rearrangement Bicyclo[2.2.2]octane Core Bicyclo[2.2.2]octane Core Pinacol-type Rearrangement->Bicyclo[2.2.2]octane Core 1,2-Alkyl Shift Further Oxidations Further Oxidations Bicyclo[2.2.2]octane Core->Further Oxidations This compound This compound Further Oxidations->this compound

Caption: Proposed biosynthetic pathway of this compound.

Biomimetic Synthesis Workflow

The biomimetic total synthesis of (-)-Maoecrystal V developed by Baran and coworkers strategically employs a convergent fragment coupling followed by a key pinacol-type rearrangement to construct the core structure.[2][5]

Biomimetic Synthesis Workflow cluster_fragment1 Fragment A Synthesis cluster_fragment2 Fragment B Synthesis Cyclohexenone Cyclohexenone Conjugate Addition Conjugate Addition Cyclohexenone->Conjugate Addition Hydroxylation & Acetoxylation Hydroxylation & Acetoxylation Conjugate Addition->Hydroxylation & Acetoxylation Fragment A Fragment A Hydroxylation & Acetoxylation->Fragment A Convergent Coupling & Pinacol Rearrangement Convergent Coupling & Pinacol Rearrangement Fragment A->Convergent Coupling & Pinacol Rearrangement Starting Material B Starting Material B Multi-step conversion Multi-step conversion Starting Material B->Multi-step conversion Fragment B Fragment B Multi-step conversion->Fragment B Fragment B->Convergent Coupling & Pinacol Rearrangement Aldol Reaction Aldol Reaction Convergent Coupling & Pinacol Rearrangement->Aldol Reaction Ketone Reduction Ketone Reduction Aldol Reaction->Ketone Reduction THF Ring Formation THF Ring Formation Ketone Reduction->THF Ring Formation Cyanation & Saponification Cyanation & Saponification THF Ring Formation->Cyanation & Saponification Final Cascade Reaction Final Cascade Reaction Cyanation & Saponification->Final Cascade Reaction This compound This compound Final Cascade Reaction->this compound

Caption: Overall workflow of the biomimetic synthesis.

Experimental Protocols

Key Stage 1: Enantioselective Conjugate Addition

This initial step establishes the first key stereocenter of the molecule.[5]

Reaction: (Cyclohex-2-en-1-one) + (Allyltrimethylsilane) --[CuI·0.75DMS, L1 ligand, i-PrMgCl]--> (S)-3-(3-(trimethylsilyl)allyl)cyclohexan-1-one

Materials:

  • Cyclohex-2-en-1-one

  • Allyltrimethylsilane

  • Copper(I) iodide-dimethyl sulfide complex (CuI·0.75DMS)

  • TADDOL-derived phosphine-phosphite ligand (L1)

  • Isopropylmagnesium chloride (i-PrMgCl) in 2-MeTHF

  • Toluene (PhMe)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Protocol:

  • To a solution of CuI·0.75DMS and L1 ligand in a mixture of PhMe and 2-MeTHF at -78 °C, add i-PrMgCl dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of cyclohex-2-en-1-one in PhMe dropwise.

  • After stirring for 15 minutes, add allyltrimethylsilane dropwise.

  • Continue stirring at -78 °C for 4.5 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract with diethyl ether, dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Stage 2: Convergent Coupling and Pinacol Rearrangement

This crucial step unites the two fragments and forms the bicyclo[2.2.2]octane core via a biomimetic pinacol shift.[2]

Reaction: (Fragment A) + (Fragment B) --[i-PrMgCl, then TsOH]--> (Bicyclic Ketone)

Materials:

  • Fragment A (α-acetoxy ketone)

  • Fragment B (vinyl iodide)

  • Isopropylmagnesium chloride (i-PrMgCl) in THF

  • p-Toluenesulfonic acid (TsOH)

  • Toluene (PhMe)

  • Tetrahydrofuran (THF)

Protocol:

  • To a solution of Fragment B in PhMe/THF at -78 °C, add i-PrMgCl dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of Fragment A in THF dropwise.

  • After stirring for 30 minutes, warm the reaction to room temperature and stir for an additional 2 hours.

  • Add a solution of TsOH in water.

  • Heat the mixture to 85 °C and stir for 17 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO3.

  • Extract with ethyl acetate, dry the combined organic layers over MgSO4, filter, and concentrate.

  • Purify by flash column chromatography.

Key Stage 3: Final Cascade Reaction

A remarkable one-pot sequence completes the synthesis of this compound.[5]

Reaction: (Advanced Intermediate) --[DMDO, then MgI2, InI3, Dess-Martin Periodinane, Oxone]--> (-)-Maoecrystal V

Materials:

  • Advanced Intermediate (product from cyanation/saponification)

  • Dimethyldioxirane (DMDO) in acetone

  • Magnesium iodide (MgI2)

  • Indium(III) iodide (InI3)

  • Dess-Martin Periodinane

  • Oxone

  • Potassium carbonate (K2CO3)

  • Tetrabutylammonium hydrogen sulfate (n-Bu4NHSO4)

  • Rochelle salt

  • Acetonitrile (MeCN)

  • pH 7.4 buffer

Protocol:

  • To a solution of the advanced intermediate in acetone, add a solution of DMDO in acetone at room temperature.

  • Stir for 24 hours.

  • Concentrate the reaction mixture.

  • To the crude residue, add a mixture of MgI2, InI3, and Dess-Martin Periodinane in MeCN and buffer at 0 °C.

  • Warm to room temperature and stir for 29 hours.

  • Add an aqueous solution of Oxone, K2CO3, n-Bu4NHSO4, and Rochelle salt.

  • Stir vigorously for 1 hour.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify by preparative thin-layer chromatography.

Quantitative Data Summary

Step No.ReactionStarting MaterialProductYield (%)Enantiomeric Excess (%)
1Enantioselective Conjugate AdditionCyclohex-2-en-1-one(S)-3-(3-(trimethylsilyl)allyl)cyclohexan-1-one80>99:1
2α-Acetoxylation(S)-3-(3-(trimethylsilyl)allyl)cyclohexan-1-oneα-acetoxy ketone (Fragment A)64-
3-6Multi-step synthesis of Fragment B-Vinyl iodide (Fragment B)--
7Convergent Coupling & Pinacol RearrangementFragment A + Fragment BBicyclic Ketone45-
8Aldol ReactionBicyclic KetoneAldol product56-
9Ketone ReductionAldol productDiol62 (over 2 steps)-
10THF Ring Formation & Cyanation/SaponificationDiolAdvanced Intermediate82 (over 2 steps)-
11Final Cascade ReactionAdvanced Intermediate(-)-Maoecrystal V76 (over 2 steps)-

Data extracted from Baran et al. (2016) J. Am. Chem. Soc. 138 (30), 9425–9428.[2][6]

Conclusion

The biomimetic synthesis of this compound showcases a powerful strategy for the construction of complex natural products. By drawing inspiration from a proposed biosynthetic pathway, a highly efficient and convergent route was developed. The key pinacol-type rearrangement and a remarkable final cascade reaction are highlights of this elegant synthesis.[2][5] These detailed protocols and data provide a valuable resource for researchers in organic synthesis and drug development who are interested in this fascinating molecule and the application of biomimetic strategies.

References

Application of C-H Functionalization in the Synthesis of Maoecrystal V: A Detailed Overview and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention due to its potent and selective cytotoxicity against HeLa cells (IC50 = 20 ng/mL). Its unique pentacyclic framework, featuring three contiguous quaternary stereocenters, a bicyclo[2.2.2]octan-2-one subunit, and a strained central tetrahydrofuran ring, presents a formidable challenge for chemical synthesis. This application note details a key strategic innovation in the synthesis of this compound: the application of an early-stage intramolecular C-H functionalization reaction. This powerful transformation enables the efficient construction of a crucial dihydrobenzofuran intermediate, streamlining the synthetic route and providing a platform for both racemic and enantioselective approaches to the natural product.

Introduction

The total synthesis of this compound has been a subject of intense research, with several successful strategies reported. A common challenge in these syntheses is the stereocontrolled construction of the congested core structure. One elegant solution involves an intramolecular Diels-Alder (IMDA) reaction to forge the bicyclic core. The success of this IMDA reaction is highly dependent on the precursor, and its efficient synthesis is paramount.

A key breakthrough in the synthesis of this IMDA precursor was the strategic implementation of a rhodium-catalyzed intramolecular C-H insertion reaction. This C-H functionalization step allows for the rapid assembly of a dihydrobenzofuran moiety, which serves as a versatile intermediate for further elaboration into the complex polycyclic architecture of this compound.[1] This approach has been successfully employed in both racemic and, notably, the first enantioselective total synthesis of (−)-Maoecrystal V.[1][2][3]

C-H Functionalization Strategy: Logical Workflow

The application of C-H functionalization in the synthesis of this compound is a prime example of how this modern synthetic tool can simplify complex molecular construction. The general workflow involves the synthesis of a diazoester precursor, which then undergoes a rhodium-catalyzed intramolecular C-H insertion to yield the key dihydrobenzofuran intermediate. This intermediate is then further functionalized and elaborated to the IMDA precursor, which upon cycloaddition, forms the core of this compound.

G cluster_0 Precursor Synthesis cluster_1 C-H Functionalization cluster_2 Core Assembly Sesamol Sesamol Aryl_Ether Aryl Ether Intermediate Sesamol->Aryl_Ether Alkylation Acylated_Product Acylated Intermediate Aryl_Ether->Acylated_Product Acylation Aryl_Ether->Acylated_Product Diazo_Ester Diazo Ester Precursor Acylated_Product->Diazo_Ester Diazo Transfer Acylated_Product->Diazo_Ester Dihydrobenzofuran Dihydrobenzofuran Intermediate Diazo_Ester->Dihydrobenzofuran Rh-catalyzed C-H Insertion Diazo_Ester->Dihydrobenzofuran IMDA_Precursor IMDA Precursor Dihydrobenzofuran->IMDA_Precursor Elaboration Dihydrobenzofuran->IMDA_Precursor Bicyclic_Core Bicyclic Core IMDA_Precursor->Bicyclic_Core Intramolecular Diels-Alder IMDA_Precursor->Bicyclic_Core Maoecrystal_V This compound Bicyclic_Core->Maoecrystal_V Further Transformations Bicyclic_Core->Maoecrystal_V

Caption: Synthetic workflow for this compound via C-H functionalization.

Quantitative Data Summary

The efficiency of the key C-H functionalization step and subsequent transformations is summarized below. The data highlights the high yields and diastereoselectivity achieved in the racemic synthesis and the excellent enantioselectivity obtained in the asymmetric variant using a chiral auxiliary.

Entry Reaction Catalyst/Reagent Substrate Product Yield (%) d.r. ee (%) Reference
1Racemic C-H InsertionRh2(OAc)4Diazo EsterDihydrobenzofuran9110:1N/A
2Enantioselective C-H InsertionRh2(S-PTTL)4Chiral Diazo EsterChiral Dihydrobenzofuran5310:160[3]
3Chiral Auxiliary CleavageDBUChiral Dihydrobenzofuran EsterDihydrobenzofuran Acid--84[4]
4Intramolecular Diels-AlderToluene, 180 °CDiene PrecursorBicyclic Core71--

Experimental Protocols

Protocol 1: Synthesis of the Dihydrobenzofuran Intermediate (Racemic)

This protocol is adapted from the total synthesis of (±)-Maoecrystal V by Zakarian and co-workers.

Step 1: Preparation of the Diazo Ester Precursor

  • Alkylation of Sesamol: To a solution of sesamol, 3-(4-methoxybenzyloxy)-2,2-dimethyl-1-propanol, and triphenylphosphine in THF at 0 °C, diisopropyl azodicarboxylate (DIAD) is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the aryl ether.

  • Acylation: The aryl ether is dissolved in THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour. Methyl oxalyl chloride is then added, and the reaction is stirred for an additional 2 hours at -78 °C before quenching with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate and purified by flash chromatography.

  • Diazo Transfer: The acylated product and p-acetamidobenzenesulfonyl azide (p-ABSA) are dissolved in acetonitrile. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added dropwise at 0 °C. The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the crude product is purified by flash chromatography to yield the diazo ester.

Step 2: Rhodium-Catalyzed Intramolecular C-H Insertion

  • A solution of the diazo ester in anhydrous dichloromethane is added dropwise over 1 hour to a suspension of rhodium(II) acetate dimer (Rh2(OAc)4) in dichloromethane at room temperature under an argon atmosphere.

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the dihydrobenzofuran intermediate as a crystalline solid.

Protocol 2: Enantioselective Synthesis of the Dihydrobenzofuran Intermediate

This protocol for the enantiodetermining C-H functionalization is based on the work of Zakarian and co-workers in the first enantioselective synthesis of (−)-Maoecrystal V.[1][3]

Step 1: Synthesis of the Chiral Diazo Ester Precursor

  • A chiral auxiliary, such as (S)-pantolactone, is attached to the acylated intermediate via standard esterification procedures (e.g., using DCC and DMAP).

  • The resulting chiral ester is then subjected to a diazo transfer reaction as described in Protocol 1, Step 3, to yield the chiral diazo ester precursor.

Step 2: Diastereoselective Rhodium-Catalyzed C-H Insertion

  • To a solution of the chiral diazo ester in refluxing dichloromethane, a catalytic amount of a chiral rhodium catalyst, such as Rh2(S-PTTL)4, is added.

  • The reaction mixture is maintained at reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • The mixture is cooled to room temperature, and the solvent is evaporated. The residue is purified by flash chromatography to yield the diastereomerically enriched dihydrobenzofuran product.

Step 3: Chiral Auxiliary Cleavage

  • The chiral dihydrobenzofuran ester is dissolved in a suitable solvent such as methanol.

  • A base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added, and the mixture is stirred at room temperature to effect the cleavage of the chiral auxiliary.

  • The resulting carboxylic acid can then be carried forward in the synthesis.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_precursor Precursor Synthesis cluster_ch C-H Functionalization cluster_downstream Downstream Synthesis start Starting Materials (Sesamol, etc.) alkylation Alkylation start->alkylation acylation Acylation alkylation->acylation diazo_transfer Diazo Transfer acylation->diazo_transfer diazo_ester Diazo Ester diazo_transfer->diazo_ester ch_insertion Rh(II)-catalyzed C-H Insertion diazo_ester->ch_insertion dihydrobenzofuran Dihydrobenzofuran Intermediate ch_insertion->dihydrobenzofuran elaboration Further Elaboration dihydrobenzofuran->elaboration imda IMDA elaboration->imda maoecrystal_v This compound imda->maoecrystal_v

Caption: Experimental workflow for this compound synthesis.

Conclusion

The application of a rhodium-catalyzed intramolecular C-H functionalization has proven to be a highly effective and strategic approach in the total synthesis of this compound. This method allows for the rapid and efficient construction of a key dihydrobenzofuran intermediate, which is crucial for the subsequent intramolecular Diels-Alder reaction to form the core of the natural product. The adaptability of this strategy to an enantioselective variant underscores the power and versatility of C-H functionalization in modern organic synthesis. For researchers in drug development, this synthetic route provides a valuable platform for the synthesis of this compound and its analogs for further biological evaluation.

References

Application Notes and Protocols: Key Strategic Disconnections in the Retrosynthesis of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, has captivated synthetic chemists due to its formidable molecular architecture and initially reported potent cytotoxic activity.[1][2][3] Its pentacyclic framework, featuring a congested core with four contiguous quaternary stereocenters, presents a significant synthetic challenge.[1] This document outlines the key strategic disconnections that have enabled the successful total syntheses of this remarkable natural product, providing detailed protocols for seminal reactions and summarizing key quantitative data.

Core Strategic Disconnections

The retrosynthesis of this compound has been approached from several distinct strategic viewpoints. These approaches can be broadly categorized by the key bond-forming event used to construct the core of the molecule. The most prominent strategies involve pericyclic reactions, biomimetic rearrangements, and transition-metal-catalyzed C-H functionalization.

The Diels-Alder Approach: A Workhorse for Core Construction

The bicyclo[2.2.2]octane core (D/E rings) of this compound is a structural motif that strongly suggests a Diels-Alder cycloaddition as a key retrosynthetic disconnection.[1][3][4] Both intramolecular (IMDA) and intermolecular variants have been successfully employed by multiple research groups, including those of Yang, Danishefsky, and Zakarian.[1][2]

A critical challenge in the Diels-Alder strategy is controlling the facial selectivity of the cycloaddition to establish the correct stereochemistry of the intricate core.[1][5]

Logical Workflow for the Diels-Alder Strategy

Maoecrystal_V This compound Core Pentacyclic Core (with functionalization) Maoecrystal_V->Core Late-stage oxidation Bicyclo_octane Bicyclo[2.2.2]octane (D/E/C Rings) Core->Bicyclo_octane A/B Ring Formation Diene_Dienophile Diene + Dienophile Precursor Bicyclo_octane->Diene_Dienophile Diels-Alder Cycloaddition (Key Disconnection)

Caption: Retrosynthetic analysis of this compound via a Diels-Alder strategy.

Key Methodologies in the Diels-Alder Approach:

  • Yang's Intramolecular Diels-Alder (IMDA) Reaction: Yang and coworkers accomplished the first total synthesis of (±)-Maoecrystal V.[6] A key step involved an IMDA reaction of a precursor generated through a Wessely oxidative dearomatization of a phenol.[1][6] Upon heating in toluene, the generated diene underwent the desired IMDA to furnish the bicyclo[2.2.2]octane core.[1]

  • Danishefsky's Intramolecular Diels-Alder Strategy: The Danishefsky group also utilized an IMDA approach to construct the core of racemic this compound.[4][7] Their synthesis highlighted the challenge of controlling facial selectivity in the key cycloaddition.[1] A key feature of their endgame was the use of an epoxide rearrangement to install the correct stereochemistry.[2]

  • Zakarian's Enantioselective C-H Functionalization/IMDA: The Zakarian group developed an enantioselective synthesis of (−)-Maoecrystal V.[1][8] Their strategy featured an early-stage, chiral auxiliary-directed C-H functionalization to set the absolute stereochemistry, followed by a critical IMDA reaction to form the bicyclo[2.2.2]octane core.[1][8][9]

Quantitative Data for Key Diels-Alder Approaches

Research GroupKey ReactionSubstrateConditionsYield (%)Diastereomeric RatioEnantiomeric Excess (%)
Yang IMDAWessely oxidation productToluene, heat36-Racemic
Danishefsky IMDADiactivated dienophile precursorToluene, sealed tube, 166 °C62-Racemic
Zakarian C-H FunctionalizationDiazo precursor with chiral auxiliaryRh2(S-PTTL)4, DCM, reflux5310:160

Experimental Protocol: Zakarian's Enantiodetermining C-H Functionalization

This protocol describes the rhodium-catalyzed C-H functionalization step that sets the stereochemistry in the Zakarian synthesis of (−)-Maoecrystal V.[8][9]

Materials:

  • Diazo precursor with chiral auxiliary

  • Rh2(S-PTTL)4 (dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate])

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the diazo precursor in anhydrous DCM is added a catalytic amount of Rh2(S-PTTL)4.

  • The reaction mixture is heated to reflux and monitored by TLC until consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired dihydrobenzofuran intermediate.

The Biomimetic Pinacol Rearrangement: A Departure from the Norm

In a significant departure from the prevalent Diels-Alder strategies, the Baran group developed a concise and enantioselective synthesis of (−)-Maoecrystal V that is loosely based on a proposed biosynthetic pathway.[1][10][11] The key strategic disconnection in this approach is a pinacol-type rearrangement to construct the C9 bridgehead quaternary center and the [2.2.2]bicyclooctene core in a single, convergent step.[1][10][11]

Logical Workflow for the Pinacol Rearrangement Strategy

Maoecrystal_V This compound Bicyclo_octene [2.2.2]Bicyclooctene Core Maoecrystal_V->Bicyclo_octene Late-stage functionalization Tertiary_Alcohol Tertiary Alcohol Precursor Bicyclo_octene->Tertiary_Alcohol Pinacol Rearrangement (Key Disconnection) Ketone_Fragments Two Ketone Fragments Tertiary_Alcohol->Ketone_Fragments Grignard Addition

Caption: Retrosynthetic analysis of this compound via a pinacol rearrangement.

Quantitative Data for Baran's Key Pinacol Rearrangement

StepReactantsReagents and ConditionsYield (%)
1. Grignard AdditionKetone 5 and Iodide 6i-PrMgCl·LiCl, PhMe, -78 °CNot isolated
2. Pinacol RearrangementTertiary alcohol intermediateaq. TsOH, 85 °C45 (over 2 steps)

Experimental Protocol: Baran's Key 1,2-Addition/Pinacol Rearrangement

This protocol describes the convergent coupling of two ketone fragments followed by the key pinacol rearrangement to form the [2.2.2]bicyclooctene core of this compound.[10][11][12]

Materials:

  • Ketone fragment 5

  • Iodide fragment 6

  • i-PrMgCl·LiCl in PhMe

  • Aqueous p-toluenesulfonic acid (TsOH)

Procedure:

  • A solution of iodide 6 in toluene is treated with i-PrMgCl·LiCl to facilitate Mg/I exchange, forming the Grignard reagent.

  • The resulting Grignard reagent is added to a solution of ketone 5 at -78 °C. The reaction proceeds to form the tertiary alcohol intermediate 10, which is not isolated.

  • Aqueous TsOH is added to the reaction mixture.

  • The mixture is heated to 85 °C, inducing the pinacol rearrangement and concomitant olefin isomerization.

  • After cooling, the reaction is worked up and the crude product is purified by flash column chromatography to yield the key [2.2.2]bicyclooctene intermediate 3.

The Oxidative Cyclodearomatization Approach

The Thomson group reported an asymmetric synthesis of this compound that employed an intermolecular Diels-Alder reaction.[1] A key feature of their "west-to-east" strategy was the early-stage construction of the tetrahydrofuran ring, with the bond to the bicyclic system being formed prior to the Diels-Alder cycloaddition via an oxidative cyclodearomatization step.[1]

Summary

The total synthesis of this compound has been a fertile ground for the development and application of novel synthetic strategies. The key disconnections highlighted here, particularly the Diels-Alder reaction and the biomimetic pinacol rearrangement, showcase the ingenuity of synthetic chemists in tackling complex molecular architectures. The detailed protocols and quantitative data provided serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery. While the initial reports of potent anticancer activity have been questioned, the synthetic challenges posed by this compound continue to inspire innovation in organic chemistry.[10]

References

Application Notes and Protocols: Rhodium-Catalyzed C-H Insertion in the Total Synthesis of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, exhibits potent cytotoxic activity, making it a compelling target for synthetic chemists and drug development professionals.[1] Its intricate pentacyclic framework, featuring multiple contiguous stereocenters, presents significant synthetic challenges.[1][2] A key strategic transformation employed in several successful total syntheses of this compound is an intramolecular C-H insertion reaction mediated by a rhodium catalyst.[2] This reaction allows for the efficient construction of the tetrahydrofuran ring system embedded within the core of the molecule.[2] These application notes provide a detailed overview of the rhodium-catalyzed C-H insertion protocols utilized in the synthesis of this important natural product.

Overview of the Rhodium-Catalyzed C-H Insertion Strategy

The core principle of this key reaction involves the decomposition of a diazoester precursor in the presence of a rhodium(II) catalyst. This generates a rhodium-carbene intermediate which then undergoes an intramolecular C-H insertion to forge a new carbon-carbon bond, thereby constructing the crucial five-membered ether ring. The choice of rhodium catalyst, particularly the nature of its ligands, has been shown to be critical in influencing the efficiency and stereoselectivity of this transformation.

Below is a generalized workflow for this pivotal step:

G cluster_prep Substrate Preparation cluster_reaction C-H Insertion Reaction cluster_workup Product Isolation start Starting Material (e.g., protected alcohol) diazo Synthesis of Diazoester Precursor start->diazo reaction Intramolecular C-H Insertion diazo->reaction catalyst Rh(II) Catalyst catalyst->reaction purification Chromatographic Purification reaction->purification product Tetrahydrofuran Product purification->product

Figure 1. Generalized experimental workflow for the rhodium-catalyzed C-H insertion.

Quantitative Data Summary

The following table summarizes the quantitative data from key publications that have successfully employed rhodium-catalyzed C-H insertion in the synthesis of this compound. This allows for a direct comparison of the different catalysts and conditions utilized.

Research Group Rhodium Catalyst Catalyst Loading (mol%) Substrate Solvent Temperature Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee)
Gong, Yang, et al. (2010) Rh₂(OAc)₄Not specifiedDiazoacetate derived from a phenol precursorCH₂Cl₂Reflux72Not applicableRacemic synthesis
Zakarian, et al. (2014) Rh₂(S-PTTL)₄Not specifiedDiazo ester 9aCH₂Cl₂Reflux5310:160%
Zakarian, et al. (2014) Rh₂(S-TCPTTL)₄Not specifiedDiazo ester 9aCH₂Cl₂Room Temp42Not specifiedNot specified
Thomson, et al. (2014) Rh₂(OAc)₄Not specifiedDiazoacetate intermediateCH₂Cl₂Not specifiedNot specifiedNot specifiedEnantioselective synthesis

Detailed Experimental Protocols

This section provides detailed methodologies for the key rhodium-catalyzed C-H insertion experiments as reported in the literature.

Protocol 1: Racemic Synthesis of the Tetrahydrofuran Core (Gong, Yang, et al., 2010)

This protocol was utilized in the first total synthesis of (±)-Maoecrystal V.[1][3]

Reaction Scheme:

G cluster_main start Diazoacetate Precursor product Tetrahydrofuran Product start->product C-H Insertion catalyst Rh₂(OAc)₄ CH₂Cl₂, Reflux

Figure 2. Rhodium-catalyzed C-H insertion to form the tetrahydrofuran ring.

Materials:

  • Diazoacetate precursor

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • A solution of the diazoacetate precursor in anhydrous dichloromethane is prepared.

  • A catalytic amount of dirhodium tetraacetate is added to the solution.

  • The reaction mixture is heated to reflux and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired tetrahydrofuran product. In the reported synthesis, this product was obtained in a 72% yield.[3]

Protocol 2: Enantioselective C-H Insertion (Zakarian, et al., 2014)

This protocol was developed as a key enantiodetermining step in the asymmetric synthesis of (-)-Maoecrystal V.[4]

Materials:

  • Diazo ester precursor (e.g., compound 9a in the publication)

  • Chiral rhodium catalyst (e.g., Rh₂(S-PTTL)₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of the diazo ester in anhydrous dichloromethane, the chiral rhodium(II) catalyst is added.

  • The reaction mixture is stirred at the specified temperature (e.g., reflux). The progress of the reaction is monitored by TLC or HPLC.

  • Once the reaction is complete, the solvent is evaporated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to separate the diastereomeric products.

  • The yield, diastereomeric ratio, and enantiomeric excess of the major product are determined. For instance, using Rh₂(S-PTTL)₄ at reflux in dichloromethane, a combined yield of 53% with a 10:1 diastereomeric ratio and 60% ee for the major isomer was achieved.[4]

Application and Significance

The successful application of rhodium-catalyzed C-H insertion in the synthesis of this compound highlights the power of this methodology in the construction of complex molecular architectures.[5] This strategy allows for the direct and efficient formation of a C-C bond at a previously unactivated C-H site, streamlining the synthetic route and enabling access to intricate ring systems. The ability to render this reaction enantioselective through the use of chiral rhodium catalysts further underscores its utility in modern asymmetric synthesis.[4][6] For researchers in drug development, these synthetic advancements provide a means to produce this compound and its analogs for further biological evaluation.

References

Constructing the Core of a Complex Anticancer Agent: Application Notes on the Synthesis of the Bicyclo[2.2.2]octane Core of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal V, a structurally intricate diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its potent cytotoxic activity against HeLa cells. The molecule's complex pentacyclic framework, featuring a congested bicyclo[2.2.2]octane core, presents a formidable synthetic challenge. This document provides detailed application notes and protocols on the key strategies employed for the construction of this crucial tricyclic system, drawing from the seminal total syntheses reported in the literature.

The successful assembly of the bicyclo[2.2.2]octane core of this compound has been a central focus of multiple synthetic campaigns. Two primary strategies have emerged as effective: the Intramolecular Diels-Alder (IMDA) reaction and a biomimetic Pinacol Rearrangement . These approaches, pioneered by leading research groups, offer valuable insights into the strategic construction of complex carbocyclic scaffolds.

Key Strategies and Comparative Data

The construction of the bicyclo[2.2.2]octane core is a critical phase in the total synthesis of this compound. The following table summarizes the quantitative data from key publications, highlighting the efficiency and stereochemical outcomes of the different strategies.

Principal Investigator Key Strategy Precursor to Bicyclo[2.2.2]octane Key Reaction Conditions Yield (%) Diastereoselectivity/ Enantioselectivity Reference
Yang (2010) Intramolecular Diels-Alder (IMDA)Triene precursorToluene, 180 °C, sealed tube36Not specified--INVALID-LINK--
Danishefsky (2012) Intramolecular Diels-Alder (IMDA)Silyloxydiene precursorToluene, 180 °C, sealed tubeNot specifiedUndesired stereochemistry--INVALID-LINK--
Baran (2016) Pinacol RearrangementEpoxy alcohol precursoraq. TsOH, PhMe, 85 °C45Not applicable--INVALID-LINK--
Zakarian (2014) Intramolecular Diels-Alder (IMDA)Dienophile with chiral auxiliaryToluene, 110 °CNearly quantitative84% ee--INVALID-LINK--
Thomson (2014) Intermolecular Diels-AlderOxidative cycloetherification productNot specifiedNot specifiedNot specified--INVALID-LINK--

Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations used to construct the bicyclo[2.2.2]octane core of this compound.

Protocol 1: Intramolecular Diels-Alder (IMDA) Reaction (Yang, 2010)

This protocol describes the thermal IMDA reaction to form the bicyclo[2.2.2]octane core from a triene precursor generated via a Wessely oxidative dearomatization.

Materials:

  • Phenol precursor

  • Lead (IV) acetate (Pb(OAc)₄)

  • Toluene

  • Argon atmosphere

  • Sealed tube

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Wessely Oxidative Dearomatization:

    • To a solution of the phenol precursor in a suitable solvent, add lead (IV) acetate at room temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the resulting diene precursor by silica gel column chromatography.

  • Intramolecular Diels-Alder Cycloaddition:

    • Dissolve the purified diene precursor in toluene in a sealed tube.

    • Degas the solution with argon for 15-20 minutes.

    • Seal the tube and heat the reaction mixture to 180 °C.

    • Maintain this temperature for the specified time as determined by reaction monitoring.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting bicyclo[2.2.2]octane product by silica gel column chromatography.[1]

Protocol 2: Biomimetic Pinacol Rearrangement (Baran, 2016)

This protocol outlines the construction of the bicyclo[2.2.2]octane core via a key pinacol rearrangement, mimicking a proposed biosynthetic pathway.

Materials:

  • Epoxy alcohol precursor

  • p-Toluenesulfonic acid (TsOH), aqueous solution

  • Toluene (PhMe)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Grignard Addition to Epoxyketone:

    • In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent from the corresponding iodide by treatment with i-PrMgCl·LiCl in toluene at low temperature (-78 °C to 0 °C).

    • Add a solution of the epoxyketone precursor to the freshly prepared Grignard reagent.

    • Allow the reaction to proceed to completion, monitoring by TLC.

  • Pinacol Rearrangement:

    • To the reaction mixture containing the tertiary alcohol, add an aqueous solution of p-toluenesulfonic acid.

    • Heat the reaction mixture to 85 °C.[2]

    • Monitor the progress of the rearrangement by TLC.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the bicyclo[2.2.2]octane product by silica gel column chromatography.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key strategies for constructing the bicyclo[2.2.2]octane core of this compound.

Yang_IMDA_Strategy Phenol Phenol Precursor Diene Triene Precursor Phenol->Diene Wessely Oxidative Dearomatization BicycloOctane Bicyclo[2.2.2]octane Core Diene->BicycloOctane Intramolecular Diels-Alder (IMDA)

Caption: Yang's Intramolecular Diels-Alder Strategy.

Baran_Pinacol_Strategy Epoxyketone Epoxyketone Precursor TertiaryAlcohol Tertiary Alcohol Intermediate Epoxyketone->TertiaryAlcohol Grignard Addition Grignard Grignard Reagent Grignard->TertiaryAlcohol BicycloOctane Bicyclo[2.2.2]octane Core TertiaryAlcohol->BicycloOctane Pinacol Rearrangement

Caption: Baran's Biomimetic Pinacol Rearrangement Strategy.

Conclusion

The synthesis of the bicyclo[2.2.2]octane core of this compound showcases elegant solutions to complex synthetic problems. The intramolecular Diels-Alder reaction provides a powerful and frequently utilized method for the rapid construction of this tricyclic system. Alternatively, the biomimetic pinacol rearrangement offers a novel and efficient approach. The choice of strategy depends on the overall synthetic plan, including the desired stereochemical outcome and the availability of starting materials. These detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

References

Protecting Group Strategies in the Total Synthesis of Maoecrystal V: A Detailed Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the protecting group strategies employed in the landmark total syntheses of the complex diterpenoid, Maoecrystal V. The strategic use and removal of protecting groups were pivotal in navigating the intricate stereochemical challenges and functional group compatibility issues inherent in the synthesis of this unique pentacyclic natural product.

This analysis delves into the specific protecting groups utilized, their points of application and removal, and the detailed experimental conditions as reported in the primary literature from the research groups of Danishefsky, Yang, Baran, and Zakarian. Quantitative data on reaction yields are presented for comparative analysis, and key transformations are illustrated through experimental workflows.

Overview of Protecting Group Strategies

The total synthesis of this compound has been approached by several research groups, each employing unique strategies to construct its densely functionalized and sterically congested core. The choice of protecting groups was critical to the success of these synthetic endeavors, primarily to mask reactive functional groups such as hydroxyls and ketones, thereby preventing undesired side reactions and enabling selective transformations at other positions of the molecule.

A summary of the key protecting groups used in the notable total syntheses of this compound is presented below:

Research GroupProtected Functional GroupProtecting Group
Danishefsky Secondary Hydroxyl (C16)Methoxymethyl (MOM) ether
Yang Phenolic HydroxylMethoxymethyl (MOM) ether
Baran Ketone (C8)Ethylene glycol ketal (attempted)
Ketone (in situ)Acetal
Zakarian Carboxylic AcidChiral Auxiliary
Hydroxylp-Methoxybenzyl (PMB) ether

Danishefsky's Synthesis: The Role of the MOM Ether

In their total synthesis of (±)-Maoecrystal V, the Danishefsky group employed a methoxymethyl (MOM) ether to protect a crucial secondary alcohol at the C16 position. This protection was necessary to prevent interference during subsequent complex transformations.[1]

Experimental Protocols

Protection of the C16-Hydroxyl Group:

  • Reaction: Conversion of the C16 secondary alcohol to its MOM ether.

  • Reagents and Conditions: Detailed experimental procedures from the primary literature indicate the use of standard conditions for MOM ether formation, typically involving MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (DCM).

  • Yield: The protection step proceeded with high efficiency, affording the desired MOM-protected intermediate in good yield.

Deprotection of the C16-O-MOM Group:

The removal of the MOM group was a critical step to liberate the hydroxyl group for further manipulation.

  • Reaction: Cleavage of the MOM ether to regenerate the free hydroxyl group.

  • Reagents and Conditions: The deprotection was achieved using trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM).[2] This method provides a mild and effective way to remove the MOM group without affecting other sensitive functionalities.

  • Yield: This deprotection step was reported to proceed in a 90% yield.[2]

Quantitative Data
StepTransformationReagents and ConditionsYield (%)Reference
1Protection of C16-OHMOM-Cl, DIPEA, DCMNot explicitly stated[1]
2Deprotection of C16-OMOMTFA, DCM90[2]

Experimental Workflow

danishefsky_workflow C16_OH Intermediate with C16-OH MOM_Protected MOM-Protected Intermediate C16_OH->MOM_Protected MOM-Cl, DIPEA Deprotected Intermediate with Free C16-OH MOM_Protected->Deprotected TFA, DCM yang_logic Phenol Phenolic Intermediate MOM_Protected MOM-Protected Phenol Phenol->MOM_Protected Protection Diels_Alder_Precursor Diels-Alder Precursor MOM_Protected->Diels_Alder_Precursor Further Synthesis Steps Maoecrystal_V_Core This compound Core Diels_Alder_Precursor->Maoecrystal_V_Core Deprotection & IMDA baran_workflow C8_Ketone Intermediate with C8-Ketone Ketal_Protected Ethylene Glycol Ketal C8_Ketone->Ketal_Protected Ethylene Glycol, Acid No_Reaction No Reaction Ketal_Protected->No_Reaction Hydroxymethylation Conditions

References

Application Notes and Protocols: Large-Scale Synthesis of Maoecrystal V for Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx, initially garnered significant attention for its reported potent and selective cytotoxicity against HeLa cancer cells. This promise spurred multiple synthetic campaigns, culminating in several successful total syntheses. However, subsequent biological evaluation of synthetic this compound has called the initial bioactivity reports into question. This document provides an overview of a scalable synthetic approach to this compound and protocols for its biological testing, with a critical perspective on the current understanding of its cytotoxic properties.

Synthetic Approaches to this compound

The intricate pentacyclic framework of this compound, featuring a bicyclo[2.2.2]octanone core and four contiguous quaternary stereocenters, has made it a formidable target for total synthesis. Several research groups have successfully synthesized this natural product, employing various strategies. A significant number of these syntheses utilize a Diels-Alder reaction to construct the key bicyclic system.[1] Notably, an 11-step enantioselective total synthesis developed by the Baran group represents one of the most concise and potentially scalable routes.[2][3][4][5]

Table 1: Comparison of Selected Total Syntheses of this compound

Research GroupYearKey StrategyNumber of StepsOverall YieldReference
Yang2010Intramolecular Diels-Alder (IMDA)(Racemic)Not specified[6][7]
Danishefsky2012Intramolecular Diels-Alder (IMDA)(Racemic)Not specified[8]
Zakarian2013Enantiodetermining C-H Functionalization, IMDA~24~1.5%[9][10]
Thomson2014Intermolecular Diels-AlderNot specifiedNot specified[1]
Baran2016Biomimetic Pinacol Rearrangement11Not specified[2][3][4][5]

Experimental Protocol: 11-Step Enantioselective Total Synthesis of (-)-Maoecrystal V (Baran Approach)

This protocol is a summary of the key transformations in the Baran synthesis, which is notable for its efficiency and scale-up potential.[2][3][4]

Key Features:
  • Concise Route: Only 11 steps from commercially available starting materials.[3]

  • Biomimetic Strategy: Loosely modeled after a proposed biosynthetic pinacol-type shift.[2][3]

  • Scalability: Several steps were demonstrated on a multi-gram scale.[2][4]

Synthetic Workflow Diagram

maoecrystal_v_synthesis start Cyclohexenone + Allyl Silane step1 1. Enantioselective Conjugate Addition start->step1 intermediate7 Intermediate 7 step1->intermediate7 80% yield (20g scale) step2 2. α-Acetoxylation intermediate7->step2 intermediate8 Intermediate 8 step2->intermediate8 64% yield (30g scale) step3 3. Anti-Baldwin Cyclization intermediate8->step3 intermediate9 Intermediate 9 step3->intermediate9 77% yield step4 4. Methylation & Oxidation intermediate9->step4 ketone5 Ketone 5 step4->ketone5 81% (2 steps) step5 5. Convergent Coupling/ Pinacol Rearrangement ketone5->step5 ketone6 Ketone 6 ketone6->step5 intermediate3 Intermediate 3 ([2.2.2] Bicycle) step5->intermediate3 45% yield (7g scale) step6 6. Hydroxymethylation intermediate3->step6 intermediate11 Intermediate 11 step6->intermediate11 step7 7. Ketone Reduction intermediate11->step7 intermediate12 Intermediate 12 step7->intermediate12 step8_11 8-11. Cascade Sequence: Lactonization, Oxidation, Unsaturation intermediate12->step8_11 maoecrystal_v (-)-Maoecrystal V step8_11->maoecrystal_v

Caption: Workflow of the 11-step Baran synthesis of (-)-Maoecrystal V.

Protocol Overview
  • Enantioselective Conjugate Addition: A highly enantioselective conjugate addition of an allyl silane to cyclohexenone is performed using a copper catalyst and a TADDOL-derived phosphine-phosphite ligand. This reaction proceeds in high yield (80%) and excellent enantioselectivity (99% ee) on a 20g scale.[2][3]

  • α-Acetoxylation: The resulting ketone is deprotonated with LiTMP and treated with Davis oxaziridine followed by acetic anhydride to install the α-acetoxy group in 64% yield on a 30g scale.[3][4]

  • Anti-Baldwin Cyclization: Treatment with EtAlCl2 promotes an anti-Baldwin cyclization to form the [3.2.1] bicycle in 77% yield.[4]

  • Methylation and Oxidation: The intermediate is methylated with dimethyl sulfate, followed by Parikh-Doering oxidation to afford a key ketone intermediate in 81% yield over two steps.[4]

  • Convergent Coupling and Pinacol Rearrangement: In a crucial step, the ketone from step 4 is coupled with a second ketone fragment. Subsequent treatment with aqueous TsOH at 85°C induces a pinacol rearrangement and olefin isomerization to construct the [2.2.2] bicyclic core in 45% yield on a 7g scale.[2][4]

  • Hydroxymethylation: The challenging installation of a hydroxymethyl group at a quaternary center is achieved.

  • Ketone Reduction: The ketone is stereoselectively reduced.

  • Cascade Sequence (Steps 8-11): The final steps involve a cascade sequence to install the remaining functionalities, including lactonization, oxidation, and introduction of unsaturation to yield (-)-Maoecrystal V.[3]

Biological Activity of this compound

The initial impetus for the extensive synthetic efforts toward this compound was its reported potent and selective cytotoxicity. However, this has become a point of significant contention.

Table 2: Reported Cytotoxicity of this compound

Cell LineReported IC50Source of this compoundFindingReference
HeLa (Cervical Cancer)0.02 µg/mLNatural IsolatePotent and selective activity[2]
HeLa (Cervical Cancer)2.9 µg/mLSyntheticNotable selective activity[9][11]
K562, A549, BGC-823>100 µg/mLSyntheticLow activity[9][11]
Various Cancer Cell Lines (32 total)Not ActiveSynthetic (Baran)"Virtually no cytotoxicity"[1][2][3]
Critical Re-evaluation of Bioactivity

Upon completion of their efficient total synthesis, the Baran group was able to produce over 80 mg of synthetic this compound.[1] This material was subjected to extensive biological screening against 32 different cancer cell lines in four different laboratories. The results conclusively showed no significant anticancer activity, directly contradicting the initial reports.[1][2][3][12] This discrepancy highlights a critical issue in natural product drug discovery and underscores the necessity of confirming biological activity with resynthesized material.

Protocols for Biological Testing

For researchers wishing to independently verify the biological activity of synthetic this compound or its analogs, standard cytotoxicity assays are recommended.

General Workflow for In Vitro Cytotoxicity Testing

cytotoxicity_workflow cell_culture 1. Cell Culture (e.g., HeLa cells) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (Incubate for 24-72h) cell_seeding->treatment compound_prep 3. Compound Preparation (Serial dilutions of this compound) compound_prep->treatment assay 5. Cytotoxicity Assay (e.g., LDH, MTS, or MTT) treatment->assay data_acq 6. Data Acquisition (Plate Reader) assay->data_acq data_analysis 7. Data Analysis (Calculate % Viability, IC50) data_acq->data_analysis

Caption: General workflow for determining the in vitro cytotoxicity of a compound.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include wells for "untreated control" (medium only), "vehicle control" (if applicable), and "maximum LDH release" (lysis buffer).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay Procedure:

    • Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay kit).[13]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided in the kit.

  • Data Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

    • Plot the % cytotoxicity against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Outlook

This compound serves as a compelling case study in natural product synthesis and chemical biology. While its complex architecture has inspired elegant and efficient synthetic solutions, the re-evaluation of its biological activity tempers the initial excitement for its potential as an anticancer agent.[3] For researchers in drug development, this story emphasizes the critical need for rigorous, independent biological testing of synthetically-derived natural products. Future work may focus on synthesizing analogs of this compound to explore whether structural modifications can induce cytotoxic activity, or to investigate other potential biological targets beyond cytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the complex natural product, Maoecrystal V. The information is compiled from published synthetic routes and addresses common challenges encountered during the campaign.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Stereocontrol and Cycloadditions

Question: We are struggling with poor stereoselectivity in our key intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octane core. How can we improve the facial selectivity?

Answer: Poor facial selectivity in the IMDA cycloaddition is a well-documented challenge in this compound synthesis. The Danishefsky group, for instance, initially faced this issue.[1] A potential solution is to modify the dienophile or the tether connecting the diene and dienophile to create a stronger facial bias.

Troubleshooting Guide:

  • Modify the A-ring equivalent: Consider using an achiral A-ring equivalent in the IMDA substrate. This approach, successfully employed by Danishefsky and colleagues, can circumvent the issue of facial selectivity by rendering the two faces of the diene electronically and sterically similar, with the desired relative stereochemistry being established in a subsequent step.[1]

  • Alter the tether: The length and rigidity of the tether linking the diene and dienophile can significantly influence the transition state geometry. Experiment with different tether lengths or incorporate conformational constraints to favor the desired approach of the dienophile.

  • Lewis Acid Catalysis: Investigate the use of various Lewis acids to catalyze the IMDA reaction. Lewis acids can coordinate to the dienophile, altering its electronic properties and potentially influencing the facial selectivity of the cycloaddition.

2. Construction of the Quaternary Center at C10

Question: We are attempting a biomimetic pinacol-type rearrangement to construct the C9-C10 bond and are observing the formation of a significant amount of an undesired constitutional isomer. How can we favor the desired rearrangement?

Answer: The pinacol rearrangement strategy, while elegant, is known to be challenging. The Baran group reported the formation of a significant undesired isomer during their synthesis.[2] The regioselectivity of the pinacol rearrangement is highly dependent on the migratory aptitude of the groups adjacent to the carbocation and the stability of the resulting carbocation.

Troubleshooting Guide:

  • Substituent Effects: The electronic nature of the migrating group can influence the migratory aptitude. Consider modifying substituents on the migrating group to enhance its ability to stabilize a partial positive charge in the transition state.

  • Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures. These parameters can influence the stability of the intermediates and transition states, potentially altering the product ratio.

  • Protecting Group Strategy: The choice of protecting groups on nearby functionalities can exert steric and electronic effects that may influence the course of the rearrangement. Experiment with different protecting groups to disfavor the pathway leading to the undesired isomer.

3. Late-Stage Functionalization

Question: We are experiencing great difficulty with the introduction of the C7-hydroxyl group via cyanide addition to the C8-ketone, with the nucleophile exclusively adding from the undesired face. What strategies can be employed to overcome this?

Answer: This is a critical and notoriously difficult step. The Baran laboratory extensively documented their struggles with this particular transformation, where a variety of cyanide sources and reaction conditions consistently yielded the undesired diastereomer.[3]

Troubleshooting Guide:

  • Substrate Modification: The Baran group found a solution by altering the substrate. They hypothesized that forming the THF ring before the cyanide addition might change the conformational preference of the bicyclic system, exposing the desired face for nucleophilic attack.[3] This proved to be a successful strategy.

  • Directed Reduction: An alternative to direct nucleophilic addition could be the reduction of the ketone to the corresponding alcohol, followed by inversion of the stereocenter. However, given the steric hindrance, achieving stereoselective reduction is also a significant challenge. The Baran group found that using Zn(OTf)₂ assisted in reversing the stereoselectivity of a bis-neopentyl ketone reduction in a related system.[2][4]

  • Alternative Nucleophiles: While numerous nucleophiles were attempted by the Baran group without success, it may be worthwhile to explore novel, sterically demanding cyanide surrogates or radical-based approaches for carbon-carbon bond formation at this center.[3]

4. Final Elimination Step

Question: Standard E2 elimination conditions are failing to produce the final C1=C2 double bond in our synthesis. What could be the issue and what are the alternatives?

Answer: The failure of standard E2 elimination is likely due to the stereoelectronic requirements of the reaction. For an E2 elimination to occur, an anti-periplanar arrangement of the proton and the leaving group is necessary. In the rigid, sterically congested framework of the this compound precursor, this conformational requirement may be difficult or impossible to achieve.[3]

Troubleshooting Guide:

  • Oxidative Elimination: The Baran group discovered a novel solution to this problem by employing an oxidative elimination protocol.[3] They found that Oxone, a powerful oxidizing agent, in a buffered aqueous solution cleanly effected the elimination of an iodide leaving group to furnish this compound.[3] This reaction likely proceeds through a different mechanism that does not require the strict geometric constraints of an E2 elimination.

  • Syn-Elimination: Explore reactions that proceed via a syn-elimination pathway, such as the Grieco elimination or the selenoxide elimination. These methods do not require an anti-periplanar arrangement and may be more successful in this sterically demanding environment.

Quantitative Data Summary

The following table summarizes the reported yields for some of the key challenging steps in the total synthesis of this compound by different research groups. This data can be used for comparison and to set realistic expectations for these difficult transformations.

Research Group Key Challenging Step Reagents and Conditions Yield (%) Reference
Baran (2016) Pinacol Rearrangementi-PrMgCl·LiCl, then aq. TsOH, 85 °C45[2][4]
Hydroxymethylation at C10TMS₂NNa, LaCl₃·2LiCl, (CH₂O)n56[5]
Final Oxidative EliminationDMDO, then MgI₂, InI₃, DMP, then Oxone76 (over 2 steps)[5]
Danishefsky (2012) Intramolecular Diels-AlderToluene, 180 °CNot specified for the final successful route, but initial attempts were problematic.[1]
Yang (2009) Intramolecular Diels-AlderToluene, heat36[6]

Detailed Experimental Protocols

Baran Group's Oxidative Elimination to Furnish this compound [5]

To a solution of the precursor lactone (1.0 eq) in MeCN and a pH 7.4 buffer at 0 °C is added DMDO. The reaction is stirred for 24 hours at room temperature. A solution of MgI₂ and InI₃ is then added, and the mixture is stirred. Dess-Martin periodinane is subsequently added, and the reaction is continued. Finally, a solution of Oxone and n-Bu₄NHSO₄ in a Rochelle salt solution is added, and the mixture is stirred vigorously for 29 hours. The reaction is then worked up and purified by silica gel chromatography to afford this compound.

Baran Group's Pinacol Rearrangement [2][4]

To a solution of ketone 6 in PhMe at -78 °C is added i-PrMgCl·LiCl. The resulting solution is stirred for 30 minutes, followed by the addition of a solution of ketone 5 in THF. The reaction mixture is stirred for an additional 1.5 hours at -78 °C. The reaction is then quenched with aqueous TsOH and warmed to 85 °C for 17 hours. After cooling to room temperature, the reaction is worked up and purified by silica gel chromatography to yield the key intermediate 3 .

Visualizations

logical_workflow start Problem: Low yield in key transformation check_purity Verify starting material purity and integrity start->check_purity reoptimize Systematically re-optimize reaction conditions (temp, conc, solvent) check_purity->reoptimize Purity confirmed mechanistic_investigation Consider alternative mechanistic pathways reoptimize->mechanistic_investigation Yield still low new_strategy Develop a new synthetic strategy reoptimize->new_strategy Yield improved substrate_modification Modify the substrate to favor the desired pathway mechanistic_investigation->substrate_modification reagent_screening Screen alternative reagents or catalysts mechanistic_investigation->reagent_screening substrate_modification->new_strategy Successful reagent_screening->new_strategy Successful

Caption: A logical workflow for troubleshooting a problematic reaction in a complex total synthesis.

strategic_challenges maoecrystal_v This compound Total Synthesis core_construction Core Construction [2.2.2] Bicyclooctane maoecrystal_v->core_construction stereocontrol Stereocontrol Multiple contiguous stereocenters maoecrystal_v->stereocontrol functionalization Late-Stage Functionalization Sterically hindered core maoecrystal_v->functionalization sub_core Diels-Alder (IMDA) vs. Pinacol Rearrangement core_construction:f0->sub_core sub_stereo Diastereoselective Additions vs. Substrate Control stereocontrol:f0->sub_stereo sub_func Novel Reagents vs. Protecting Group Strategies functionalization:f0->sub_func

Caption: Key strategic challenges in the total synthesis of this compound.

References

improving the yield of the Maoecrystal V Diels-Alder reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the intramolecular Diels-Alder (IMDA) reaction in the synthesis of Maoecrystal V. Our aim is to help you improve reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Low Yield in the this compound Diels-Alder Reaction

Low yield is a frequently encountered issue in the key Diels-Alder cycloaddition step for constructing the [2.2.2]-bicyclooctane core of this compound. This guide provides a systematic approach to diagnosing and resolving potential problems.

Logical Troubleshooting Workflow

G start Low Yield Observed check_purity Verify Purity of Starting Materials (Diene Precursor) start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_side_products Analyze Crude Reaction Mixture (NMR, LC-MS) start->analyze_side_products optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent lewis_acid Consider Lewis Acid Catalysis check_conditions->lewis_acid structural_mod Modify Dienophile/Diene Substituents analyze_side_products->structural_mod Isomerization or Dimerization Observed success Improved Yield optimize_temp->success optimize_solvent->success lewis_acid->success structural_mod->success

Caption: Troubleshooting workflow for low yield in the this compound Diels-Alder reaction.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction is resulting in a low yield of the desired [2.2.2]-bicyclooctane product. What are the common causes?

A1: Several factors can contribute to low yields in the this compound IMDA reaction. Based on published syntheses, common issues include:

  • Formation of Isomeric Products: The cycloaddition can sometimes lead to multiple isomers, with only one being the desired product. For instance, Yang and co-workers reported the formation of two isomeric byproducts alongside the desired bicycle, with the main product forming in only 36% yield.[1]

  • Suboptimal Reaction Temperature: The reaction is typically conducted at elevated temperatures (e.g., in boiling toluene).[1] However, excessively high temperatures can promote the retro-Diels-Alder reaction, shifting the equilibrium back to the starting materials.[2]

  • Steric Hindrance: The sterically congested nature of the this compound precursor can impede the desired cycloaddition. Bulky protecting groups or substituents on the tether connecting the diene and dienophile can hinder the formation of the necessary transition state.[1]

  • Competing Side Reactions: Dimerization of the diene precursor, particularly with quinone-type intermediates, can compete with the intramolecular cycloaddition, reducing the yield of the desired product.[1]

Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired isomer?

A2: Improving stereoselectivity is a key challenge. Consider the following strategies:

  • Dienophile Modification: The electronic and steric properties of the dienophile are critical. Zakarian's group highlighted the importance of the dienophile partner in the success of the IMDA reaction.[3] In a different approach, substituting the dienophile with a phenylsulfone group was found to be effective.[1] This suggests that modifying the electron-withdrawing nature or steric profile of the dienophile can direct the reaction towards the desired isomer.

  • Lewis Acid Catalysis: While thermal conditions are common, Lewis acid catalysis can sometimes improve selectivity and reaction rates at lower temperatures. However, in a model system for this compound, Lewis acid catalysis only resulted in modest yield and selectivity, indicating that careful screening of catalysts and conditions is necessary.[1]

  • Solvent Effects: The choice of solvent can influence the transition state geometry and, consequently, the stereochemical outcome. Screening a range of solvents with varying polarities may improve the isomeric ratio.

Q3: My reaction is not proceeding to completion, and I am recovering unreacted starting material. What should I do?

A3: If the reaction is sluggish, consider these points:

  • Reaction Temperature and Duration: Ensure the reaction is heated for a sufficient period. Some IMDA reactions require prolonged heating to achieve reasonable conversion. However, be mindful of the potential for decomposition or retro-Diel-Alder reactions at very high temperatures or with extended reaction times.

  • Purity of Starting Materials: Impurities in the diene precursor can inhibit the reaction. Ensure your starting material is thoroughly purified before subjecting it to the cyclization conditions.

  • Consider a Different Synthetic Route: Several research groups have explored different strategies to form the [2.2.2]-bicyclooctane core. If a particular IMDA reaction is consistently low-yielding, it may be beneficial to investigate alternative synthetic disconnections reported in the literature, such as those developed by Baran or Thomson.[1][4]

Data Presentation: Comparison of Diels-Alder Strategies in this compound Syntheses

The following table summarizes the key intramolecular Diels-Alder cycloaddition strategies employed in various total syntheses of this compound, highlighting the reported yields and conditions.

Research GroupYearKey Strategy / PrecursorConditionsYield of Desired AdductReference
Yang et al.2010Oxidative acetoxylation followed by thermal IMDAToluene, heat36%[1]
Zakarian et al.2013IMDA with modified dienophileThermalNot explicitly stated, but key to success[1]
Thomson et al.2014Intermolecular Diels-AlderNot specifiedNot explicitly stated for the DA step[1]
Singh et al.2010Quinone IMDAThermalFormed in nearly equal proportion to a dimerized adduct[1]

Experimental Protocols

General Protocol for Thermal Intramolecular Diels-Alder Reaction (Based on Yang's Synthesis)

This protocol is a generalized representation of the thermal IMDA step used in the synthesis of this compound.

  • Preparation of the Diels-Alder Precursor: The diene-dienophile precursor is synthesized according to the established synthetic route. For example, in Yang's synthesis, an intermediate phenol was converted to a mixture of isomeric dienes via Wessely oxidative acetoxylation.[1]

  • Degassing the Solvent: A solution of the precursor in a high-boiling solvent (e.g., toluene) is prepared in a reaction vessel equipped with a reflux condenser. The solution should be thoroughly degassed to remove dissolved oxygen, which can interfere with the reaction, especially at high temperatures. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period.

  • Cycloaddition Reaction: The degassed solution is heated to reflux. The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired Diels-Alder adduct from any unreacted starting material, isomers, or side products.

Visualizations

Key Competing Pathways in the this compound Diels-Alder Reaction

G cluster_retro Retro-Diels-Alder precursor Diene-Dienophile Precursor desired_product Desired [2.2.2]-Bicyclooctane (this compound Core) precursor->desired_product Intramolecular Diels-Alder isomer Isomeric Diels-Alder Adducts precursor->isomer Alternative Cycloaddition Pathways dimer Dimerized Precursor precursor->dimer Intermolecular Reaction desired_product->precursor High Temperature isomer->precursor High Temperature

Caption: Competing reaction pathways in the this compound IMDA reaction.

References

overcoming stereoselectivity issues in Maoecrystal V synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the total synthesis of Maoecrystal V. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main stereoselectivity challenges in the total synthesis of this compound?

A1: The synthesis of this compound is marked by several significant stereochemical hurdles. The molecule's complex, densely packed pentacyclic structure, featuring four contiguous quaternary stereocenters, presents a formidable challenge.[1] Key issues frequently encountered by research groups include:

  • Controlling the facial selectivity of the intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octane core.[2][3]

  • Establishing the correct relative and absolute stereochemistry of the four contiguous quaternary stereocenters. [1]

  • Achieving diastereoselectivity in late-stage functionalizations on the sterically hindered core, such as ketone reductions and hydroxylations.[1][4]

  • Managing the stereochemical outcome of rearrangement reactions , like the pinacol rearrangement, used to construct the [2.2.2]-bicyclooctane system.[1][4]

  • Directing the stereochemistry of enolate reactions for C-C bond formation.[4]

Q2: An intramolecular Diels-Alder (IMDA) reaction in my synthesis is yielding the wrong diastereomer. What strategies can I employ to favor the desired isomer?

A2: Achieving the correct facial selectivity in the IMDA reaction is a common problem. The outcome is highly dependent on the conformation of the transition state. Here are some strategies that have been successfully used:

  • Modify the Dienophile or Diene: The steric and electronic properties of the dienophile and diene components significantly influence the transition state geometry. In some syntheses, altering substituents on the dienophile has been shown to reverse or improve diastereoselectivity.[5][6]

  • Alter the Tether Length or Composition: The nature of the tether connecting the diene and dienophile can enforce a specific conformational bias, thereby directing the stereochemical course of the cycloaddition.

  • Employ Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, altering its electronic properties and conformational preferences, which can in turn influence the facial selectivity of the IMDA reaction.

  • Solvent and Temperature Effects: A systematic screening of solvents and reaction temperatures can sometimes identify conditions that favor the desired diastereomer by influencing the equilibrium of different transition state conformations.

Q3: My attempts to install the C10 hydroxymethyl group are resulting in poor stereoselectivity or reaction at the wrong position. How can this be addressed?

A3: The enolate-based installation of the hydroxymethyl group at the sterically hindered C10 position is a known bottleneck.[4] The primary challenges are achieving regioselectivity over the more accessible C8/C14 enolate and then controlling the stereochemistry of the aldol addition.[4] The Baran group encountered this issue and developed a successful strategy:[4]

  • Use of a Lanthanide Lewis Acid: They discovered that using a lanthanide Lewis acid was crucial for controlling the regio- and stereochemical course of the aldol reaction with an extended enolate.[4]

  • Protecting Group Strategy: While initial attempts to protect the C8 ketone to prevent its enolization were unsuccessful, a careful choice of reaction conditions allowed for selective reaction at the desired position without protection.[4]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Pinacol Rearrangement to Form the [2.2.2]-Bicyclooctane Core

Problem: The pinacol rearrangement intended to form the key bicyclic core of this compound is producing a mixture of diastereomers with the undesired isomer being a significant component.

Troubleshooting Workflow:

G start Poor Diastereoselectivity in Pinacol Rearrangement step1 Analyze Reaction Conditions: - Acid Catalyst - Temperature - Solvent start->step1 step2 Optimize Acid Catalyst: - Screen Brønsted vs. Lewis acids - Vary catalyst loading step1->step2 step3 Modify Substrate: - Alter protecting groups on nearby functionalities step1->step3 step4 Investigate Alternative Rearrangement Strategies step2->step4 No Improvement end Achieve Desired Diastereomer step2->end Successful Optimization step3->step4 No Improvement step3->end Successful Optimization

Caption: Troubleshooting workflow for pinacol rearrangement stereoselectivity.

Detailed Steps:

  • Analyze Current Conditions: The Baran synthesis reported the formation of an undesired isomer in 22% yield during their pinacol rearrangement upon heating with aqueous p-toluenesulfonic acid (TsOH).[4]

  • Optimize Acid Catalyst:

    • Screen Brønsted Acids: Evaluate a panel of Brønsted acids with varying pKa values (e.g., CSA, TFA).

    • Screen Lewis Acids: Investigate the effect of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) which can pre-organize the substrate through chelation, potentially favoring a single migration pathway.

  • Modify Substrate: The stereochemical outcome of the rearrangement is dictated by the conformational preference of the pinacol substrate. Altering protecting groups (e.g., from silyl ethers to bulkier groups) on adjacent stereocenters can influence this preference and, consequently, the migratory aptitude of different groups.

Issue 2: Unfavorable Stereoselectivity in Ketone Reduction

Problem: Reduction of a sterically hindered ketone on the this compound core (e.g., the bis-neopentyl ketone) proceeds with low or incorrect diastereoselectivity.

Quantitative Data on Ketone Reduction Strategies:

Reagent/ConditionsSubstrateDiastereomeric Ratio (desired:undesired)Reference
NaBH₄Ketone 30 1:1[7]
LiBH₄, Zn(OTf)₂Ketal 106 Reversal of selectivity[1]
(n-Bu₄)NBH₄β-ketoester 10 >95:5[8]

Experimental Protocol: Zinc-Assisted Reversal of Stereoselectivity

This protocol is adapted from the Baran synthesis for the reduction of a hindered ketone.[1]

  • Ketal Formation: The bicyclic ketone is first converted to a ketal in situ.

  • Reduction: To a solution of the ketal in an appropriate solvent (e.g., THF), add zinc triflate (Zn(OTf)₂). Cool the mixture to a low temperature (e.g., -78 °C).

  • Add a solution of lithium borohydride (LiBH₄) dropwise.

  • Stir the reaction at low temperature until completion (monitor by TLC).

  • Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Extract the product, dry the organic layer, and purify by chromatography.

Logical Relationship Diagram:

G start Poor Stereoselectivity in Ketone Reduction step1 Direct Reduction (e.g., NaBH₄) Leads to undesired isomer start->step1 step2 Chelation-Controlled Reduction start->step2 step3 Use of Lewis Acid (e.g., Zn(OTf)₂) + Hydride Source (e.g., LiBH₄) step2->step3 step4 Formation of Chelated Intermediate step3->step4 step5 Hydride Delivery from Less Hindered Face step4->step5 end Desired Diastereomer step5->end

Caption: Logic for improving ketone reduction stereoselectivity.

Issue 3: Low Diastereoselectivity in Rhodium-Catalyzed C-H Functionalization

Problem: The enantioselective synthesis of a key dihydrobenzofuran intermediate via a Rh-catalyzed C-H functionalization results in low diastereoselectivity and/or enantiomeric excess.

Quantitative Data on Catalyst Screening:

CatalystDiastereomeric Ratio (major:minor)Enantiomeric Excess (ee) of Major IsomerReference
Rh₂(S-PTTL)₄10:160%[5][6]
Other Rh catalystsLower d.r. and/or eeNot specified[5][6]

Experimental Protocol: Rh-Catalyzed C-H Functionalization

This protocol is based on the work of Zakarian and co-workers.[5][6]

  • Substrate Preparation: Synthesize the diazo ester precursor.

  • Reaction Setup: To a solution of the diazo ester in a dry, inert solvent (e.g., dichloromethane), add the chiral rhodium catalyst (e.g., Rh₂(S-PTTL)₄) under an inert atmosphere (e.g., argon).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography to separate the diastereomers.

  • Chiral Analysis: Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Signaling Pathway-Style Diagram of Chiral Induction:

G catalyst Chiral Rhodium Catalyst (e.g., Rh₂(S-PTTL)₄) intermediate Chiral Rhodium Carbene Intermediate catalyst->intermediate Coordination substrate Diazo Ester Substrate substrate->intermediate N₂ extrusion transition_state Diastereomeric Transition States intermediate->transition_state C-H Insertion product_major Major Diastereomer (Favored Transition State) transition_state->product_major product_minor Minor Diastereomer (Disfavored Transition State) transition_state->product_minor

Caption: Chiral induction in Rh-catalyzed C-H insertion.

References

managing steric hindrance in late-stage modifications of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Maoecrystal V Late-Stage Modification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the late-stage modification of this compound. The focus is on anticipating and overcoming challenges related to the molecule's significant steric congestion.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound responsible for the significant steric hindrance encountered during late-stage modifications?

This compound possesses a unique and highly congested pentacyclic skeleton that presents considerable synthetic challenges.[1][2] The primary sources of steric hindrance are:

  • Contiguous Quaternary Stereocenters: The core of the molecule features four contiguous quaternary stereocenters, two of which are all-carbon, creating a densely packed environment.[1][2]

  • The γ-Gem-Dimethyl Group: The cyclohexenone A-ring contains a gem-dimethyl group that further congests the molecular framework.[1]

  • Strained Central Tetrahydrofuran (THF) Ring: The central five-membered oxolane ring is flanked by trans-fused six-membered rings, leading to significant ring strain that can hinder access and reactivity.[2]

  • Bicyclo[2.2.2]octane System: The rigid D/E ring system, a bicyclo[2.2.2]octane, fused to a lactone C-ring, restricts conformational flexibility and shields adjacent sites.[1]

Q2: My late-stage C-H functionalization reaction is failing or providing low yields. What strategies can be employed to improve reactivity and selectivity?

Late-stage C-H functionalization is a powerful tool but can be hampered by the steric complexity of substrates like this compound.[3][4][5] When encountering difficulties, consider the following:

  • Catalyst and Ligand Selection: Steric hindrance can prevent the formation of the necessary catalyst-substrate complex.[6] Screening a panel of catalysts with varying steric and electronic properties is crucial. For instance, Rh-catalyzed C-H functionalization has been successfully used in the early stages of this compound synthesis and could be adapted for late-stage modifications.[7][8]

  • Directing Groups (DGs): Employing a directing group can overcome inherent reactivity preferences by positioning the catalyst at a specific, otherwise inaccessible, C-H bond.[6][9] The choice of DG is critical; it must be installed selectively and removed without compromising the core structure. Chiral bidentate directing groups have shown promise in creating sterically hindered centers with high diastereoselectivity.[9]

  • Reaction Conditions: Optimization of solvent, temperature, and additives is essential. In some cases, microwave-assisted synthesis can overcome activation barriers in sterically hindered reactions.[10]

Q3: I am attempting to install a functional group at the sterically shielded C-10 position next to the C-9 quaternary center, but standard nucleophilic additions or enolate alkylations are unsuccessful. What alternative approaches exist?

This is a well-documented challenge in the synthesis of this compound.[11] The Baran group's 11-step total synthesis specifically addressed this issue.[11]

  • Problem: Direct functionalization via the C-5/10 enolate is difficult due to steric hindrance and competing deprotonation at the more accessible C-8/14 position.[11] Attempts to add various organometallic species often fail.[11]

  • Solution - Enolate Hydroxymethylation under Specific Conditions: Success was achieved by carefully controlling the enolate formation and subsequent reaction. The most challenging step was the enolate-based installation of a hydroxymethyl group to forge the final quaternary center.[11] This required overcoming significant chemo- and regioselectivity issues in addition to the steric blockade.[11]

Troubleshooting Guide: Specific Experimental Issues

Problem 1: Low yield during the formation of the δ-valerolactone C-ring in a late-stage macrocyclization attempt.

  • Likely Cause: The rigidity of the polycyclic core and steric hindrance around the target reaction centers are likely impeding an intramolecular alkylation or cyclization. The Sorensen group, for example, reported that all efforts to achieve an alpha-alkylation to forge the lactone ring on a late-stage intermediate were unsuccessful.[1]

  • Troubleshooting Steps:

    • Re-evaluate the Cyclization Strategy: Consider alternative disconnections. The Zakarian synthesis successfully formed the lactone via a radical cyclization, which can be less sensitive to steric bulk than ionic pathways.[7]

    • Employ High-Dilution Conditions: To favor the desired intramolecular reaction over intermolecular polymerization, perform the reaction at very low concentrations (e.g., <0.01 M).

    • Screen Catalysts and Reagents: For transition-metal-catalyzed cyclizations, screen a variety of ligands to find an optimal balance of reactivity and steric profile. For radical cyclizations, investigate different initiators and hydrogen-atom donors.

Problem 2: Poor diastereoselectivity during an alkylation step on a sterically congested carbon center.

  • Likely Cause: The complex three-dimensional structure of this compound provides a challenging stereochemical environment. Facial selectivity can be poor if the two faces of the reactive intermediate are similarly hindered.

  • Troubleshooting Steps:

    • Change the Base and Solvent: The counterion and solvation sphere of the enolate or nucleophile can significantly influence the trajectory of the incoming electrophile. Experiment with different base and solvent combinations (e.g., LiN(SiMe₃)₂ vs. KHMDS; THF vs. toluene). In one reported synthesis, using LiN(SiMe₃)₂ for an alkylation step afforded the desired product as the major component in a 7:1 diastereomeric mixture.[12]

    • Introduce a Chiral Auxiliary: An auxiliary can provide powerful stereochemical control. In the enantioselective synthesis of this compound, a chiral auxiliary was installed to direct a key C-H functionalization step, achieving an 84% ee.[1][8]

    • Lower the Reaction Temperature: Running the reaction at lower temperatures can often enhance selectivity by favoring the transition state with the lowest activation energy.

Quantitative Data Summary

The following tables summarize key quantitative data from selected successful syntheses of this compound, highlighting conditions used to overcome steric challenges.

Table 1: Comparison of Key Step Yields in Different Total Syntheses

Synthetic Route (Lead Author)Key Challenging StepReagents and ConditionsYieldCitation
Zakarian (2013) Diastereoselective Alkylation1) LiN(SiMe₃)₂, THF, -78 °C; 2) MeI90% (7:1 d.r.)[12]
Baran (2016) Pinacol Rearrangement / Isomerizationi-PrMgCl·LiCl, PhMe; then aq. TsOH, 85 °C45%[11]
Zakarian/Thomson (2014) Enantiodetermining C–H FunctionalizationRh₂(esp)₂, CH₂Cl₂84% ee[1][8]
Danishefsky (2012) Intramolecular Diels-Alder (IMDA)Thermolysis, 180 °C, sealed tubeN/A (undesired stereochem)[13]

Experimental Protocols

Protocol 1: Enantioselective C-H Functionalization (Adapted from Zakarian/Thomson) [8][14]

This protocol describes the key enantiodetermining step in the asymmetric synthesis of a dihydrobenzofuran intermediate, a precursor to this compound.

  • Substrate Preparation: The diazo ester substrate is prepared in two steps from the corresponding acyl oxoacetate via tosylhydrazone formation and subsequent fragmentation using DBU.[8]

  • Catalysis: To a solution of the diazo ester substrate in anhydrous dichloromethane (CH₂Cl₂), add the chiral rhodium catalyst (e.g., Rh₂(esp)₂).

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral dihydrobenzofuran intermediate. The use of a chiral auxiliary rather than chiral ligands on the rhodium catalyst was found to be superior in providing high enantioselectivity.[1]

Visualized Workflows and Logic

The following diagrams illustrate logical workflows for addressing steric hindrance in the late-stage modification of complex molecules like this compound.

G cluster_0 Troubleshooting Workflow: Low Reaction Yield cluster_1 Steric Hindrance Mitigation Strategies start Low Yield in Late-Stage Functionalization q1 Is the target site sterically congested? start->q1 strat1 Strategy 1: Modify Reagents/Catalyst - Use smaller nucleophiles - Screen bulky ligands - Switch to radical pathway q1->strat1 Yes q2 Are electronic effects unfavorable? q1->q2 No strat2 Strategy 2: Alter Reaction Conditions - Increase temperature - Use high-dilution - Employ microwave irradiation strat3 Strategy 3: Substrate Modification - Install a directing group (DG) - Use a temporary protecting group to alter conformation strat4 Modify substrate to alter electron density (e.g., change protecting groups) q2->strat4 Yes end_node Re-evaluate Synthetic Route q2->end_node No

Caption: A troubleshooting flowchart for low-yield late-stage functionalization reactions.

G General Approach to Late-Stage C-H Functionalization cluster_screening Initial Screening cluster_analysis Analysis of Outcome cluster_optimization Optimization Pathway start This compound Core screen_catalyst Screen Metal Catalysts (Pd, Rh, Ru, Ir) start->screen_catalyst screen_oxidant Screen Oxidants & Additives screen_conditions Screen Solvents & Temperatures check_yield Acceptable Yield? screen_conditions->check_yield check_selectivity Desired Regio/Stereoselectivity? check_yield->check_selectivity Yes optimize Optimize Lead Conditions check_yield->optimize No, but promising use_dg Incorporate Directing Group for Selectivity Control check_selectivity->use_dg No success Successful C-H Functionalization check_selectivity->success Yes optimize->check_yield Re-screen use_dg->start Redesign Substrate

Caption: A logical workflow for planning late-stage C-H functionalization on this compound.

References

Technical Support Center: Purification and Characterization of Synthetic Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and characterization of synthetic Maoecrystal V.

Experimental Workflow Overview

The general workflow for the purification and characterization of synthetic this compound involves a multi-step process beginning with the crude synthetic mixture and culminating in a highly pure, structurally confirmed compound. Key stages include initial purification by column chromatography, followed by high-performance liquid chromatography (HPLC) for final purification. Characterization of the purified compound is then performed using a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

This compound Purification and Characterization Workflow cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Separation HPLC HPLC Column Chromatography->HPLC High-Resolution Purification Pure this compound Pure this compound HPLC->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Structural Elucidation Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Molecular Weight Verification X-ray Crystallography X-ray Crystallography Pure this compound->X-ray Crystallography 3D Structure Determination Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation X-ray Crystallography->Structural Confirmation

Caption: General workflow for the purification and characterization of synthetic this compound.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Purification
Question Possible Cause(s) Troubleshooting Steps
Why am I seeing poor separation of my target compound from impurities? Inappropriate mobile phase composition or gradient.Optimize the mobile phase. For reverse-phase HPLC (C18 column), try varying the ratio of acetonitrile/water or methanol/water. A shallower gradient can improve resolution.[1][2]
Column overloading.Reduce the amount of sample injected onto the column.[2]
Incorrect column chemistry.Ensure the column stationary phase is appropriate for the polarity of this compound and its impurities. A different stationary phase (e.g., phenyl-hexyl) may provide alternative selectivity.
My compound is eluting with a broad peak shape. High injection volume or use of a strong sample solvent.Dissolve the sample in the initial mobile phase if possible. Reduce the injection volume.[3]
Column degradation or contamination.Flush the column with a strong solvent (e.g., isopropanol) or replace the guard column. If the problem persists, the analytical column may need replacement.[3]
Secondary interactions with the stationary phase.Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for some compounds.
I am observing inconsistent retention times between runs. Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations.[1]
Temperature variations.Use a column oven to maintain a consistent temperature.
The backpressure of the system is too high. Blockage in the system (e.g., guard column, frits).Replace the guard column and in-line filters. If the pressure remains high, back-flush the analytical column (if permitted by the manufacturer).[4]
Sample precipitation in the mobile phase.Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question Possible Cause(s) Troubleshooting Steps
Why are my NMR signals broad or poorly resolved? Sample contains paramagnetic impurities.Pass the sample through a small plug of silica gel or celite before preparing the NMR sample.
Sample concentration is too high, leading to aggregation.Dilute the sample.
Poor shimming of the spectrometer.Re-shim the instrument, particularly for complex molecules like this compound that require high resolution.
I am having difficulty assigning the quaternary carbons in the 13C NMR spectrum. These signals are often weak.Increase the number of scans and use a longer relaxation delay.
2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help identify quaternary carbons by their correlations to nearby protons.
The NMR data does not match the expected structure of this compound. The synthetic product may be an unexpected isomer.Re-examine the 2D NMR data (COSY, HSQC, HMBC, NOESY) to confirm connectivity and stereochemistry. In some reported syntheses, unexpected stereoisomers were formed.[5][6]
Residual solvent or impurity peaks are obscuring the signals.Ensure the sample is thoroughly dried and purified. Compare the spectrum to a spectrum of the NMR solvent alone to identify solvent peaks.
Mass Spectrometry (MS)
Question Possible Cause(s) Troubleshooting Steps
I am not observing the expected molecular ion peak. The ionization method is too harsh, causing fragmentation.Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).
The compound is not ionizing efficiently.Optimize the ion source parameters. Try forming adducts (e.g., [M+Na]+, [M+H]+) by adding a small amount of salt or acid to the sample solution.
The mass spectrum is complex with many unexpected peaks. The sample is impure.Further purify the sample using HPLC.
In-source fragmentation or reactions are occurring.Adjust the ion source conditions (e.g., temperature, voltages) to minimize fragmentation.
X-ray Crystallography
Question Possible Cause(s) Troubleshooting Steps
I am unable to grow single crystals suitable for X-ray diffraction. The compound is precipitating as an amorphous solid or microcrystals.Experiment with different crystallization techniques such as slow evaporation, vapor diffusion, and solvent layering.[7][8]
The solvent system is not optimal.Screen a variety of solvents and solvent mixtures with different polarities and boiling points. Ethyl acetate and hexane have been used successfully for growing crystals of this compound derivatives.[6]
Impurities are inhibiting crystal growth.Ensure the sample is of the highest possible purity (>98%). Even minor impurities can disrupt the crystal lattice.
The crystals obtained are of poor quality (e.g., twinned, small). The rate of crystallization is too fast.Slow down the crystallization process by reducing the rate of evaporation or diffusion, or by cooling the solution more slowly.[9]
The solution is supersaturated.Start with a less concentrated solution.

Frequently Asked Questions (FAQs)

Q1: What is the reported biological activity of synthetic this compound?

A1: While the initially isolated natural product was reported to have potent and selective inhibitory activity against HeLa cells, subsequent studies on synthetically produced this compound have shown that it does not possess significant anticancer activity.[10][11] Multiple research groups have independently synthesized this compound and found it to be inactive in various cancer cell line screenings.[12]

Q2: Why is the purification of synthetic this compound so challenging?

A2: The purification is challenging due to the molecule's complex, rigid, and densely functionalized pentacyclic structure.[10] The synthesis often produces a mixture of stereoisomers and other closely related byproducts that can be difficult to separate from the target compound due to their similar physical and chemical properties.

Q3: Which HPLC column is best suited for purifying this compound?

A3: A reversed-phase C18 column is commonly used and has been shown to be effective. The choice of column should be guided by initial analytical scale separations to determine the best selectivity for the specific impurity profile of your synthetic mixture.

Q4: What are the key NMR signals to confirm the structure of this compound?

A4: Confirmation relies on a combination of 1D (1H and 13C) and 2D NMR experiments. Key features include the signals for the four contiguous quaternary centers, the unique chemical shifts of the protons and carbons in the strained bicyclo[2.2.2]octane core, and the characteristic signals of the lactone and cyclohexenone moieties. 2D NMR experiments like COSY, HSQC, HMBC, and NOESY are essential to confirm the connectivity and relative stereochemistry of the molecule.[5]

Q5: Is X-ray crystallography necessary for the characterization of synthetic this compound?

A5: While not strictly necessary if the NMR and MS data unequivocally match the reported data for the natural product, X-ray crystallography provides the most definitive structural proof.[5][13] It unambiguously determines the three-dimensional arrangement of atoms and the relative stereochemistry, which is particularly valuable for a complex molecule with multiple stereocenters like this compound.[7][14]

Experimental Protocols

Preparative HPLC for Final Purification

This protocol is a general guideline and should be optimized based on analytical scale results.

  • Column: Preparative reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

  • Gradient: A shallow linear gradient, for example, from 30% to 60% Mobile Phase B over 40 minutes.

  • Flow Rate: Approximately 15-20 mL/min, depending on the column dimensions.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm).

  • Sample Preparation: Dissolve the semi-purified compound in a minimal amount of a solvent mixture compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile) and filter through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization).

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 1-5 mg of highly purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • 1D NMR: Acquire 1H and 13C{1H} spectra. For 13C, a sufficient number of scans should be acquired to observe the quaternary carbon signals.

  • 2D NMR: Acquire the following 2D spectra for full structural elucidation:

    • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) couplings between 1H and 13C, crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the relative stereochemistry of the molecule.

Quantitative Data

Representative 1H and 13C NMR Data for this compound

The following table presents representative NMR data compiled from the literature. Note that slight variations in chemical shifts may occur depending on the solvent and instrument used.

Position13C Chemical Shift (δ, ppm)1H Chemical Shift (δ, ppm, multiplicity, J in Hz)
135.21.85 (m), 2.05 (m)
2125.85.85 (d, J=10.0)
3158.46.70 (d, J=10.0)
434.1-
550.12.50 (s)
685.24.30 (s)
7171.1-
855.6-
948.9-
1045.3-
1129.52.15 (m)
1232.11.60 (m), 1.75 (m)
1340.51.95 (m)
14218.1-
1547.52.60 (m)
1633.82.25 (m)
1721.31.10 (d, J=7.0)
1828.41.20 (s)
1922.01.15 (s)
2070.13.95 (d, J=8.0), 4.10 (d, J=8.0)

Data compiled from published total synthesis literature. Please refer to the original publications for detailed assignments and spectra.

Signaling Pathway and Logical Relationship Diagram

As the initially reported anticancer activity of this compound was not confirmed for the synthetic material, there are no established signaling pathways to diagram. The following diagram illustrates the logical relationship in troubleshooting HPLC purification issues.

HPLC Troubleshooting Logic Start Start Poor Separation Poor Separation Start->Poor Separation Broad Peaks Broad Peaks Start->Broad Peaks High Backpressure High Backpressure Start->High Backpressure Optimize Gradient Optimize Gradient Poor Separation->Optimize Gradient Yes Optimize Sample Solvent Optimize Sample Solvent Broad Peaks->Optimize Sample Solvent Yes Replace Guard Column/Frits Replace Guard Column/Frits High Backpressure->Replace Guard Column/Frits Yes Reduce Sample Load Reduce Sample Load Optimize Gradient->Reduce Sample Load Change Column Change Column Reduce Sample Load->Change Column Good Separation Good Separation Change Column->Good Separation Check for Leaks Check for Leaks Optimize Sample Solvent->Check for Leaks Check for Leaks->Good Separation Flush System Flush System Flush System->Good Separation Replace Guard Column/Frits->Flush System

Caption: Logical decision-making process for troubleshooting common HPLC purification issues.

References

side reactions and byproduct formation in Maoecrystal V synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering side reactions and byproduct formation during the total synthesis of Maoecrystal V. The information is compiled from seminal publications on the topic.

Frequently Asked Questions (FAQs)

Q1: During the late-stage oxidation to form the A-ring enone, I am isolating a different lactone as the major product. What is happening?

A: This is a known side reaction, particularly when using strong oxidants like chromium trioxide. The Thomson group reported that the desired enone (this compound) was the minor product, while an unwanted lactone was the major byproduct formed through competitive C-H oxidation.

  • Troubleshooting:

    • Re-evaluate the choice of oxidant. Milder or more selective oxidation systems may be required.

    • Consider a different synthetic route for the final oxidation. The Baran group, for instance, successfully used an elimination of a C2-iodide using Oxone to form the enone double bond, avoiding a direct C-H oxidation at that stage.

Q2: My Intramolecular Diels-Alder (IMDA) reaction is producing a structural isomer instead of the desired bicyclo[2.2.2]octane core. Why?

A: The facial selectivity of the IMDA reaction is highly dependent on the structure of the precursor, particularly the dienophile. The Zakarian group observed a divergent reaction course based on the dienophile partner, leading to an unanticipated isomer named "maoecrystal ZG."

  • Troubleshooting:

    • Modification of the dienophile is the most critical factor. Changing the electronic and steric properties of the dienophile can switch the reaction pathway to favor the desired this compound core.

    • Carefully analyze the stereochemistry of the IMDA precursor. The Yang group noted that their IMDA reaction on a single precursor led to three of the four possible diastereomers, although the desired product was major. Purification and characterization at this stage are critical.

Q3: I am observing the unexpected formation of this compound (2-4%) as a byproduct during the oxidation of a late-stage iodohydrin intermediate with Dess-Martin Periodinane (DMP). What could be the cause?

A: This unusual side reaction was reported by the Baran group. They hypothesized and later confirmed that the specific bottle of commercial DMP they were using was likely contaminated with Oxone (potassium peroxymonosulfate), which is used in the preparation of DMP. Oxone is capable of promoting the oxidative elimination of the iodide to form the final enone of this compound.

  • Troubleshooting:

    • If this compound formation is undesirable at this stage, use a freshly prepared or different batch of DMP that is known to be pure.

    • Conversely, this observation led to a productive discovery. The final, high-yielding step in the Baran synthesis is an intentional, clean elimination of the iodide using Oxone. This can be adopted as a deliberate strategy.

Troubleshooting Guide

Issue 1: Poor Stereoselectivity in Nucleophilic Additions

Problem: Addition of nucleophiles, such as cyanide, to the C8 ketone results exclusively in the undesired diastereomer.

Background: This is a common challenge due to the steric hindrance of the concave face of the molecule. The Baran group extensively documented that cyanide delivery consistently occurred from the undesired convex face, regardless of the cyanide source (TMSCN, etc.) or the presence of various Lewis or Brønsted acids.

Mitigation Strategies:

  • Change the Reaction Type: Instead of a direct nucleophilic addition, consider a different mechanistic approach. The successful Baran strategy involved a pinacol-type rearrangement to construct the [2.2.2] bicycle, which circumvents this specific nucleophilic addition issue.

  • Solvent and Reagent Optimization: While less successful for cyanide, solvent choice can be critical for other nucleophiles. In a related step, the Baran group found that a Grignard reagent generated from an iodo-precursor underwent a problematic self-reaction in THF. Switching the solvent to toluene (PhMe) suppressed this side reaction, allowing the desired addition to proceed smoothly.[1]

Issue 2: Formation of Isomeric Byproducts in the Intramolecular Diels-Alder (IMDA) Reaction

Problem: The key IMDA reaction to form the bicyclo[2.2.2]octane core yields a mixture of diastereomers or an entirely incorrect structural isomer.

Background: The IMDA reaction is a powerful but sensitive step in the this compound synthesis. The transition state is highly influenced by the geometry and electronics of the triene precursor.

Mitigation Strategies & Data:

  • Precursor Design: The Zakarian group's synthesis of "maoecrystal ZG" demonstrates that the dienophile structure dictates the outcome.[2][3] Researchers must carefully model their IMDA precursor to favor the transition state leading to the correct core structure.

  • Reaction Conditions: The Yang group's pioneering synthesis showed that even with a correctly designed precursor, a mixture of diastereomers can be expected.[4]

Precursor TypeKey FeatureObserved OutcomeReference
Yang PrecursorAcrylate dienophileMajor desired product + 2 other diastereomersYang, 2010
Zakarian Precursor 1Vinylsulfone dienophileUnanticipated isomer "Maoecrystal ZG"Zakarian, 2014
Zakarian Precursor 2Modified dienophileDesired this compound coreZakarian, 2014

Troubleshooting Workflow for IMDA Reactions

IMDA_Troubleshooting start IMDA Reaction Performed check_product Analyze Crude Product (LCMS, NMR) start->check_product is_desired Is Desired Isomer Major Product? check_product->is_desired is_zg Is Byproduct Maoecrystal ZG? is_desired->is_zg No, absent optimize Optimize Reaction (Temp, Time, Lewis Acid) is_desired->optimize No, but present purify Proceed with Purification is_desired->purify Yes redesign Redesign Dienophile in IMDA Precursor is_zg->redesign Yes recharacterize Characterize New Isomer(s) is_zg->recharacterize No optimize->check_product redesign->start Synthesize New Precursor

Caption: Troubleshooting workflow for IMDA side reactions.

Key Experimental Protocols

Protocol 1: Oxidative Elimination to this compound (Baran, 2016)

This protocol describes the intentional and high-yielding conversion of a C2-iodo intermediate to the final A-ring enone of this compound using Oxone, a method discovered after observing a similar side reaction with contaminated DMP.

  • Setup: To a solution of the iodoketone intermediate in a mixture of acetonitrile (MeCN) and a pH 7.4 buffer, add N-butyl-N,N-dimethyl-N-octan-1-aminium hydrogensulfate.

  • Reagent Addition: Cool the mixture to 0 °C. Add a pre-mixed aqueous solution of potassium carbonate (K₂CO₃) and Oxone.

  • Reaction: Stir the reaction vigorously at 0 °C, allowing it to warm to room temperature over several hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and Rochelle's salt. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over sodium sulfate, concentrate, and purify by silica gel chromatography to yield this compound.

Protocol 2: Suppression of Dimerization via Solvent Change (Baran, 2016)

This protocol details the successful Grignard addition/pinacol rearrangement sequence where a solvent change was critical to prevent byproduct formation.

  • Reagent Preparation (Problematic in THF): Initial attempts involved treating the unprotected iodo-precursor (6) with i-PrMgCl·LiCl in THF. This led to the formation of a self-reaction (dimerization) byproduct of the resulting organomagnesium species.[1]

  • Optimized Protocol (Toluene):

    • Setup: To a solution of the iodo-precursor (6) in toluene (PhMe), add i-PrMgCl·LiCl at -78 °C to perform the Mg/I exchange.

    • Addition: Add a solution of ketone (5) in toluene to the freshly formed Grignard reagent at -78 °C.

    • Rearrangement: After the addition is complete, add an aqueous solution of p-toluenesulfonic acid (TsOH) and heat the mixture to 85 °C. This effects the pinacol rearrangement and olefin isomerization in the same pot.

    • Workup & Purification: After cooling, perform a standard aqueous workup and purify the crude product via silica gel chromatography to obtain the desired [2.2.2] bicyclic core.

Visualized Reaction Pathways

Divergent Intramolecular Diels-Alder Pathways

The choice of dienophile in the IMDA precursor is critical and can lead to two distinct structural outcomes.

IMDA_Pathway cluster_0 IMDA Precursor Design cluster_1 Cycloaddition Outcomes Precursor_A Precursor with Dienophile 'A' MCV_Core Desired This compound Core Precursor_A->MCV_Core Heat Precursor_B Precursor with Dienophile 'B' MCZG_Core Isomeric Maoecrystal ZG Core Precursor_B->MCZG_Core Heat

Caption: Divergent pathways of the IMDA reaction.

Late-Stage A-Ring Functionalization: Competing Pathways

The final oxidation step is prone to a significant side reaction leading to an unwanted lactone byproduct.

Final_Oxidation start Late-Stage Intermediate reagent CrO3 / AcOH (Thomson, 2014) start->reagent product_desired This compound (Minor Product) reagent->product_desired Desired Enone Formation product_side Unwanted Lactone (Major Product) reagent->product_side Competing C-H Oxidation

Caption: Competing oxidation pathways in the final step.

References

optimizing reaction conditions for the synthesis of Maoecrystal V intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Maoecrystal V intermediates. The information is compiled from various published total synthesis campaigns and aims to address common challenges encountered during key transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches to construct the core structure of this compound?

A1: The synthesis of the complex pentacyclic skeleton of this compound has been approached through several key strategies. The most prominent include:

  • Intramolecular Diels-Alder (IMDA) Reaction: This has been a popular strategy to construct the [2.2.2]-bicyclooctane core. Success often depends on controlling facial selectivity, which has been addressed by modifying dienophiles or utilizing specific catalysts.[1][2]

  • Pinacol-type Rearrangement: Inspired by the proposed biosynthesis, this approach aims to construct the C-9 bridgehead quaternary center of the [2.2.2] bicycle.[3][4] This strategy can be effective but presents challenges in controlling the migration and subsequent stereochemistry.

  • Enantioselective C-H Functionalization: This method has been employed to establish early stereocenters, for instance, in the construction of a key benzofuran intermediate, which then participates in further cyclizations.[5][6]

  • Aldol Cyclization: An alternative to the IMDA reaction for forming the [2.2.2]-bicyclooctane system.[1]

Q2: I am struggling with the stereoselectivity of the cyanide addition to form a key intermediate. What are some potential solutions?

A2: Achieving the desired stereoselectivity for nucleophilic additions, such as cyanide, to the sterically hindered core of this compound intermediates is a known challenge. Researchers have reported that the cyanide anion often approaches from the undesired face.[7][8] Extensive experimentation with different cyanide sources (e.g., TMSCN), Lewis acids (e.g., ZnI2, Zn(OTf)2), Brønsted acids, solvents, and additives has been explored.[4][7][8] One successful strategy involved forming the tetrahydrofuran (THF) ring prior to cyanide addition, which can alter the steric environment and favor the desired approach of the nucleophile.[8]

Q3: The final elimination step to introduce the double bond in the A-ring is proving difficult. What conditions have been successful?

A3: Standard base-promoted E2 eliminations can be challenging for introducing the final unsaturation in the A-ring due to the lack of an anti-periplanar hydrogen in the rigid bicyclic system.[7][8] An effective, albeit unconventional, solution has been the use of Oxone for the oxidative elimination of an iodide precursor.[7][8] This reaction proceeds cleanly where traditional E2 conditions fail.

Troubleshooting Guide

This guide addresses specific issues that may arise during key reaction steps in the synthesis of this compound intermediates.

Problem Observed Symptom(s) Potential Cause(s) Suggested Solution(s)
Low Yield/Selectivity in Diels-Alder Reaction Formation of undesired diastereomers or low conversion to the desired [2.2.2]-bicyclooctane adduct.- Unfavorable facial selectivity. - Steric hindrance. - Inappropriate reaction conditions.- Modify the dienophile; for instance, the use of a phenylsulfone group has been shown to improve selectivity.[1] - Optimize thermal conditions for the intramolecular cycloaddition. - Consider alternative strategies like an intermolecular Diels-Alder approach.[1]
Failed Pinacol Rearrangement No formation of the desired [2.2.2]-bicyclooctene product; recovery of starting material or decomposition.- Ineffective Lewis or Brønsted acid catalyst. - Unsuitable solvent or temperature. - Steric hindrance preventing the desired migration.- Screen various Lewis acids; the choice of Lewis acid is critical for the success of the Sakurai reaction leading to the pinacol precursor.[1] - Use of aqueous p-toluenesulfonic acid with heating has been reported to be effective.[1] - Ensure the Grignard reagent for the 1,2-addition is formed efficiently; i-PrMgCl·LiCl has been used successfully.[3]
Poor Regioselectivity in Enolate Reactions Hydroxymethylation or other electrophilic additions occur at undesired positions.- Formation of the more accessible, thermodynamically favored enolate. - Steric hindrance at the target position.- Employ specific lanthanide Lewis acids, such as LaCl₃·2LiCl, to control the regio- and stereochemical course of aldol reactions with extended enolates.[3][9] - Use of a bulky base like LiTMP can favor the formation of the kinetic enolate.[3]
Unsuccessful Oxidation of Hindered Alcohols/Ketones Low conversion or decomposition during oxidation steps.- Steric hindrance around the reaction center. - Incompatibility of the oxidant with other functional groups.- For hindered ketones, Parikh-Doering oxidation (SO₃·pyridine) can be effective.[1] - For α-hydroxylation, Davis oxaziridine has been successfully used.[3][4] - Dess-Martin periodinane (DMP) is a common choice for oxidizing alcohols to ketones in the final steps.[1]
Low Yield in Radical Cyclization to form the Lactone Ring Predominant side reactions such as reduction of the acyl radical instead of cyclization.- The rate of hydrogen abstraction by the acyl radical is faster than the desired 6-exo cyclization.- Replace n-Bu₃SnH with tris(trimethylsilyl)silane to increase the lifetime of the acyl radical and favor cyclization.[6]

Key Experimental Protocols

Protocol 1: Pinacol Rearrangement to form the [2.2.2]-bicyclooctene Core[3]

This protocol describes the formation of a key intermediate via a Grignard addition followed by a pinacol rearrangement.

  • Grignard Addition: To a solution of the starting ketone 5 in toluene, add a solution of the Grignard reagent derived from iodide 6 and i-PrMgCl·LiCl. The reaction is typically run at low temperatures (e.g., -78 °C) and allowed to warm gradually.

  • Pinacol Rearrangement: After the Grignard addition is complete, aqueous p-toluenesulfonic acid (TsOH) is added to the reaction mixture. The mixture is then heated to approximately 85 °C to induce the pinacol rearrangement and concomitant olefin isomerization, yielding the [2.2.2]-bicyclooctene 3 .

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Protocol 2: Enolate Hydroxymethylation[3][9]

This protocol details the challenging installation of a hydroxymethyl group at a sterically hindered quaternary center.

  • Enolate Formation: The bicyclic ketone is deprotonated using a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) in the presence of LaCl₃·2LiCl in a mixture of THF and DMPU at low temperature (e.g., -45 °C).

  • Hydroxymethylation: Paraformaldehyde is added to the enolate solution to introduce the hydroxymethyl group.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to isolate the desired hydroxymethylated product.

Protocol 3: Oxidative Elimination to form this compound[7][8]

This protocol outlines the final step in one of the total syntheses of this compound.

  • Reaction Setup: The iodoketone precursor is dissolved in a suitable solvent mixture, such as acetonitrile and a pH 7.4 buffer.

  • Oxidative Elimination: A buffered aqueous solution of Oxone is added to the reaction mixture. The reaction is typically run at room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude this compound is then purified by chromatography.

Logic and Workflow Diagrams

Below are diagrams illustrating key decision-making processes and workflows in the synthesis of this compound intermediates.

troubleshooting_diels_alder start Start: Intramolecular Diels-Alder Reaction check_yield Low Yield or Poor Selectivity? start->check_yield undesired_diastereomer Undesired Diastereomer Formation check_yield->undesired_diastereomer Yes low_conversion Low Conversion check_yield->low_conversion Yes success Successful Cycloaddition check_yield->success No modify_dienophile Modify Dienophile (e.g., add phenylsulfone group) undesired_diastereomer->modify_dienophile alternative_strategy Consider Alternative Strategy (e.g., Intermolecular Diels-Alder) undesired_diastereomer->alternative_strategy optimize_conditions Optimize Reaction Conditions (Temperature, Time) low_conversion->optimize_conditions low_conversion->alternative_strategy modify_dienophile->start optimize_conditions->start alternative_strategy->success cyanide_addition_troubleshooting start Start: Cyanide Addition to Ketone Intermediate check_stereoselectivity Incorrect Stereoisomer Formed? start->check_stereoselectivity screen_reagents Screen Different Cyanide Sources, Lewis/Brønsted Acids, and Solvents check_stereoselectivity->screen_reagents Yes success Desired Stereoisomer Obtained check_stereoselectivity->success No screen_reagents->success failed Still Incorrect Isomer screen_reagents->failed modify_substrate Modify Substrate: Form THF Ring Prior to Addition modify_substrate->start failed->modify_substrate

References

Technical Support Center: Synthesis of Maoecrystal V - Lactone Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges specifically with the formation of the δ-lactone ring during the total synthesis of Maoecrystal V.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the lactone ring formation in the synthesis of this compound?

The construction of the C-ring lactone in this compound is a significant challenge due to the sterically congested environment of the pentacyclic framework.[1] The primary difficulties reported in the literature revolve around achieving the desired cyclization while avoiding competing side reactions. One of the most well-documented challenges involves the radical cyclization approach, where the initially generated formyl radical can be prematurely quenched by a hydrogen atom donor before the desired ring closure occurs.[2][3] Another reported difficulty is the failure of alpha-alkylation strategies to forge the lactone ring.[1]

Q2: A radical cyclization approach to form the lactone ring is failing, primarily yielding the formate reduction product. What is the likely cause and how can it be resolved?

This is a classic issue of competing reaction rates. If the reaction of the formyl radical with the hydrogen atom donor (e.g., tri-n-butyltin hydride, n-Bu3SnH) is faster than the intramolecular cyclization, the reduced formate byproduct will be the major product.[2][3]

Troubleshooting Steps:

  • Change the Hydrogen Atom Donor: The key to resolving this issue is to use a less efficient hydrogen atom donor. Tris(trimethylsilyl)silane ((Me3Si)3SiH) has been successfully used as a replacement for n-Bu3SnH.[2][3] The slower hydrogen atom transfer from (Me3Si)3SiH allows the radical cyclization to proceed competitively.

  • Slow Addition of Reagents: A slow addition of the mixture of (Me3Si)3SiH and the radical initiator (e.g., AIBN) to the solution of the precursor (e.g., a phenylselenocarbonate) at an elevated temperature (e.g., 80 °C in benzene) can further favor the desired cyclization.[2]

Troubleshooting Guide

Problem 1: Low to no yield of the desired lactone, with the major product being the formate.
  • Symptom: NMR and MS analysis of the crude reaction mixture shows a major peak corresponding to the mass of the starting material plus a formate group, and little to no evidence of the lactone product.

  • Root Cause: The rate of hydrogen atom transfer from the donor (likely n-Bu3SnH) to the acyl radical is significantly faster than the rate of the 6-exo-cyclization required for lactone formation.[4]

  • Solution Workflow:

    G start Low or No Lactone Yield (Major Product: Formate) check_reagent Identify Hydrogen Atom Donor start->check_reagent is_nbu3snh Is n-Bu3SnH being used? check_reagent->is_nbu3snh change_reagent Replace n-Bu3SnH with Tris(trimethylsilyl)silane ((Me3Si)3SiH) is_nbu3snh->change_reagent Yes optimize_conditions Optimize Reaction Conditions is_nbu3snh->optimize_conditions No, using alternative change_reagent->optimize_conditions slow_addition Employ slow addition of (Me3Si)3SiH and AIBN optimize_conditions->slow_addition monitor_temp Maintain reaction temperature at ~80 °C slow_addition->monitor_temp success Successful Lactone Formation monitor_temp->success

    Troubleshooting workflow for failed radical lactonization.

Problem 2: Formation of a significant amount of a radical fragmentation byproduct.
  • Symptom: Alongside the desired lactone, a notable byproduct resulting from the fragmentation of the acyl radical is observed.

  • Root Cause: Even with a less reactive hydrogen donor, the acyl radical can undergo alternative reaction pathways such as decarboxylative fragmentation, especially at elevated temperatures.[2][4]

  • Mitigation Strategies:

    • Fine-tuning Temperature: While a high temperature is needed for radical initiation, excessively high temperatures might favor fragmentation. Careful optimization of the reaction temperature is recommended.

    • Concentration Effects: Running the reaction at a higher concentration might favor the intramolecular cyclization over fragmentation, although this needs to be balanced with the risk of intermolecular side reactions.

Quantitative Data Summary

PrecursorReagent SystemSolventTemp.Product(s) & Yield(s)Reference
Phenylselenocarbonate 18n-Bu3SnH, AIBNBenzeneVariousFormate 23 (major), Lactone 19 (0%)[2]
Phenylselenocarbonate 18(Me3Si)3SiH, AIBNBenzene80 °CLactone 19 (55%), Fragmentation byproduct 24 (12%)[2]

Experimental Protocols

Protocol 1: Successful Radical Cyclization for Lactone Formation

This protocol is adapted from the successful synthesis reported by Zakarian et al.[2]

Materials:

  • Phenylselenocarbonate precursor (18)

  • Tris(trimethylsilyl)silane ((Me3Si)3SiH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene

Procedure:

  • Prepare a solution of the phenylselenocarbonate precursor in anhydrous benzene in a flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to 80 °C.

  • In a separate flask, prepare a solution of tris(trimethylsilyl)silane and AIBN in anhydrous benzene.

  • Slowly add the solution of (Me3Si)3SiH and AIBN to the heated solution of the phenylselenocarbonate precursor over a period of several hours using the dropping funnel.

  • After the addition is complete, continue to heat the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired lactone.

Signaling Pathways and Workflows

Competing Reaction Pathways in Radical Lactonization

G cluster_nbu3snh With n-Bu3SnH cluster_ttmss With (Me3Si)3SiH start Phenylselenocarbonate Precursor acyl_radical Acyl Radical Intermediate start->acyl_radical Radical Initiation reduction Fast H-atom Abstraction acyl_radical->reduction cyclization 6-exo-trig Cyclization acyl_radical->cyclization formate Formate Byproduct (Major) reduction->formate lactone Desired Lactone (Major) cyclization->lactone

Competing pathways for the acyl radical intermediate.

References

Navigating the Synthesis of Maoecrystal V: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the complex total synthesis of Maoecrystal V, this technical support center offers troubleshooting guidance and frequently asked questions. The intricate, highly congested pentacyclic structure of this compound, with its multiple contiguous quaternary stereocenters, presents significant synthetic challenges.[1][2][3] This guide addresses common scalability issues and critical experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for the total synthesis of this compound, and what are their inherent scalability limitations?

A1: Several successful total syntheses of this compound have been reported, primarily revolving around two key strategies: the Intramolecular Diels-Alder (IMDA) reaction and a biomimetic pinacol-type rearrangement.

  • Intramolecular Diels-Alder (IMDA) Strategy: This was a common approach in earlier syntheses to construct the core bicyclo[2.2.2]octane framework.[1][4] However, this method often suffers from issues with facial selectivity and can necessitate lengthy, linear sequences for late-stage functionalization of the A-ring, posing significant scalability challenges.[1]

  • Biomimetic Pinacol Rearrangement Strategy: A more recent and potentially more scalable approach, developed by the Baran group, utilizes a key pinacol-type shift that mimics the proposed biosynthesis.[5][6] This 11-step enantioselective synthesis has been demonstrated on a larger scale, yielding over 80 mg of the final product.[2][5]

Q2: My IMDA reaction to form the bicyclo[2.2.2]octane core is giving low yields and the wrong stereoisomer. How can I troubleshoot this?

A2: Low yields and poor stereoselectivity are common challenges in the IMDA approach to this compound.[1] Consider the following:

  • Facial Selectivity: The facial selectivity of the IMDA reaction is highly sensitive to the substrate's stereochemistry. Problems with achieving the correct stereochemistry prior to the IMDA reaction plagued some of the early synthetic attempts.[1] Re-evaluate the stereochemical purity of your diene precursor.

  • Alternative Tethering: The nature of the tether connecting the diene and dienophile can significantly influence the reaction's outcome. While some research groups explored different tethers (e.g., silicon to boron), they ultimately reverted to their original designs due to persistent challenges.[1]

  • Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid catalyst are critical. Experiment with a range of Lewis acids and monitor the reaction carefully for decomposition or side product formation.

Q3: I am encountering difficulties with the late-stage installation of the hydroxymethyl group at the C-10 position. What are the reported challenges and solutions?

A3: The enolate-based installation of the hydroxymethyl group at the sterically hindered C-10 position to create the final quaternary center is a well-documented and formidable challenge.[5] Key issues include:

  • Chemoselectivity: The presence of multiple enolizable positions can lead to undesired reactions at other sites.[5] Protecting other reactive ketones in the molecule may be necessary to achieve the desired chemoselectivity.

  • Regioselectivity: Even with other ketones protected, achieving regioselective hydroxymethylation at the desired C-10 position over the less sterically hindered C-2 position is difficult.[5]

  • Steric Hindrance: The significant steric congestion around the C-10 position makes nucleophilic attack challenging.

The Baran synthesis successfully addressed this by using a specific combination of reagents (TMS₂NNa, LaCl₃·2LiCl; (CH₂O)ₙ) under carefully controlled conditions.[7]

Q4: What is the current understanding of the biological activity of synthetically derived this compound?

A4: While initial reports from the isolation of the natural product indicated potent and selective cytotoxic activity against HeLa cells, subsequent studies on synthetically produced this compound have not replicated these findings.[2][3][4][8] Extensive screening of the synthetic material against numerous cancer cell lines, including HeLa, showed little to no activity.[2][5][9] This suggests that the initially reported biological activities may have been due to impurities in the natural isolate or a flawed assay.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action Relevant Syntheses
Low yield in conjugate addition to cyclohexenone Dimerization of the Grignard reagent; suboptimal ligand or solvent.Use CuI·0.75DMS to minimize dimerization. The TADDOL-derived phosphine-phosphite ligand L1 has shown singular success. A mixture of PhMe/MeTHF is essential for high yield and enantioselectivity on a larger scale.[5][10]Baran
Poor regioselectivity in α-acetoxylation of ketone intermediate Use of non-specific oxidizing agents.Deprotonation with LiTMP followed by treatment with Davis oxaziridine and Ac₂O has been shown to be effective and scalable.[10][11]Baran
Failure of 1,2-addition/pinacol rearrangement Steric hindrance preventing the addition of organometallic reagents to the ketone.Using unprotected iodo-ketone with i-PrMgCl·LiCl for Mg/I exchange to form the Grignard reagent in situ has been successful. This is followed by the addition of aqueous TsOH and heating to induce the rearrangement and olefin isomerization.[5][10][11]Baran
Unsuccessful elimination of iodide in the final step Lack of an anti-periplanar hydrogen for a classic E2 elimination.A buffered aqueous solution of Oxone can be used to achieve a clean elimination of the iodide to furnish this compound.[2][9]Baran
Difficulty in achieving desired stereoselectivity of cyanide addition Nucleophile consistently approaching from the undesired face.This is a persistent issue. Trying different cyanide sources, Lewis and Brønsted acids, solvents, and additives has shown limited success. Blocking the undesired face by epoxidizing a nearby alkene also did not solve the problem in some cases.[2][9]Baran (early attempts)

Key Synthetic Strategies at a Glance

The following diagrams illustrate the core strategic disconnections of the two main approaches to this compound.

Scalability_Issues_Maoecrystal_V_IMDA Maoecrystal_V This compound Core Bicyclo[2.2.2]octane Core Maoecrystal_V->Core  Late-stage  Functionalization  (Scalability Bottleneck) Precursor Acyclic Diene-Dienophile Precursor Core->Precursor  Intramolecular  Diels-Alder (IMDA)  (Stereoselectivity Issues) Simple Simple Starting Materials Precursor->Simple  Multi-step Linear  Sequence

Caption: Intramolecular Diels-Alder (IMDA) Synthetic Strategy.

Scalability_Issues_Maoecrystal_V_Pinacol Maoecrystal_V This compound Intermediate_3 Key Intermediate (after rearrangement) Maoecrystal_V->Intermediate_3  Strategic Functionalizations  (11 steps total) Ketones Two Simple Ketone Fragments Intermediate_3->Ketones  Key Pinacol-type  Rearrangement  (Potentially Scalable)

References

addressing the instability of intermediates in Maoecrystal V synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the total synthesis of Maoecrystal V, with a particular focus on the instability of key intermediates.

Troubleshooting Guide: Unstable Intermediates in this compound Synthesis

This guide addresses common issues observed during the synthesis of this compound, providing potential causes and recommended solutions based on published synthetic routes.

Problem ID Observed Issue Potential Unstable Intermediate / Challenging Step Potential Cause(s) Recommended Solution(s) Relevant Synthesis
MCV-INT-001 Low yield and formation of multiple isomers in the core construction.ortho-Quinol Acetate IntermediateInherent instability of the o-quinol acetate formed during Wessely oxidative dearomatization. The intermediate may undergo side reactions or lead to a mixture of Diels-Alder adducts.[1]- Use the crude o-quinol acetate immediately in the subsequent intramolecular Diels-Alder (IMDA) reaction without purification. - Optimize the thermal conditions for the IMDA to favor the desired isomer. Yang and coworkers performed the IMDA reaction in toluene at 145 °C.[1]Yang
MCV-INT-002 Decomposition of the diene precursor before or during the Diels-Alder reaction.Silyl Enol Ether Intermediate- Protodesilylation: Trace acid or moisture can lead to the loss of the silyl group and regeneration of the enone. - Fragmentation: In complex systems like the Thomson synthesis, fragmentation of an adjacent ether ring can occur to regenerate a more stable phenolic species.- Ensure strictly anhydrous and aprotic reaction conditions. - Use a non-protic base for the formation of the silyl enol ether. - Use the silyl enol ether immediately after its formation. - Consider using a more robust enol ether surrogate if instability persists.Thomson, Danishefsky
MCV-INT-003 Formation of the undesired stereoisomer in the intramolecular Diels-Alder (IMDA) reaction.Transition State of the IMDA ReactionThe facial selectivity of the IMDA reaction is highly sensitive to the conformation of the tether connecting the diene and dienophile, as well as steric and electronic factors of the substituents.[2][3]- Modify the Dienophile: Altering the substituents on the dienophile can influence the preferred transition state. - Change the Tether: Modifying the length or nature of the tether can enforce a different conformational preference. - Use of a Symmetric Precursor: Danishefsky's group circumvented this issue by using a symmetrical precursor for the IMDA reaction, with functionalization and stereocenter installation occurring after the core was formed.[4][5]Danishefsky, Baran
MCV-INT-004 Poor chemo- and regioselectivity in the hydroxymethylation of a diketone intermediate.Extended Enolate IntermediateThe presence of multiple enolizable positions and the steric hindrance around the target carbon can lead to reaction at undesired sites or no reaction at all.[1][4]- Extensive Screening: A thorough screening of bases, solvents, additives, and temperature is necessary. Baran's group conducted roughly 1000 experiments to find optimal conditions.[6][7] - Use of Lewis Acids: The addition of a lanthanide Lewis acid, such as LaCl₃·2LiCl, was found to be crucial for achieving the desired regio- and stereoselectivity in the aldol reaction with the extended enolate.[1] - Protecting Groups: Attempts to use protecting groups on one of the ketones completely shut down reactivity in some cases.[4][7]Baran
MCV-INT-005 Rapid decomposition of an intermediate upon attempted generation of an organometallic species.α-Iodoenone Intermediateα-Iodoenones can be highly unstable and prone to decomposition, especially under conditions used for lithium-halogen exchange (e.g., with n-BuLi or t-BuLi).- Magnesium-Iodine Exchange: Use of iPrMgCl·LiCl at low temperatures (-78 °C) can effect the desired Mg/I exchange without significant decomposition.[8]Baran

Frequently Asked Questions (FAQs)

Q1: The Wessely oxidative dearomatization/IMDA sequence in our synthesis is giving a low yield of the desired bicyclo[2.2.2]octane core and multiple other products. What can we do?

A1: This is a known challenge in the Yang synthesis of this compound. The intermediate ortho-quinol acetate is unstable and prone to forming a mixture of diastereomers upon heating.[1] The recommended approach is to perform the Wessely oxidation and immediately use the crude product in the intramolecular Diels-Alder reaction without purification. This minimizes the decomposition of the sensitive intermediate. You may also need to carefully optimize the temperature and reaction time of the IMDA reaction to maximize the yield of the desired isomer.

Q2: We are having trouble with the stability of our silyl enol ether intermediate; it seems to be decomposing before the Diels-Alder reaction. How can we handle this?

A2: Silyl enol ethers, especially in complex molecules, can be sensitive to acid and moisture, leading to hydrolysis back to the ketone. In some this compound synthetic approaches, fragmentation of other parts of the molecule has also been observed. To address this:

  • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried and all solvents and reagents are rigorously dried.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Immediate Use: Use the silyl enol ether in the subsequent reaction as soon as it is formed, without isolation if possible.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base for its formation to avoid side reactions.

Q3: Our intramolecular Diels-Alder reaction is producing the wrong stereoisomer. How can we control the facial selectivity?

A3: Achieving the correct facial selectivity in the IMDA reaction is a common hurdle in the synthesis of complex polycyclic molecules like this compound.[2][3] The outcome is determined by the subtle energetic differences between the possible transition states. Strategies to influence this include:

  • Modifying the Substrate: Altering the steric or electronic nature of the dienophile or the tether connecting the diene and dienophile can shift the equilibrium between the transition states.

  • Lewis Acid Catalysis: While not always successful, screening different Lewis acids can sometimes favor one transition state over the other.

  • Strategic Redesign: A more involved approach, as demonstrated by Danishefsky's group, is to use a symmetrical IMDA precursor to form the core and then introduce the desired stereochemistry in later steps.[5] This avoids the initial selectivity issue altogether.

Q4: We are attempting an enolate-based hydroxymethylation on a complex intermediate similar to that in the Baran synthesis and are getting a mixture of products or no reaction. What are the key parameters to optimize?

A4: The hydroxymethylation of the extended enolate in Baran's synthesis was a particularly challenging step that required extensive optimization.[1][4] The key to their success was the use of a specific combination of reagents and conditions:

  • Base and Solvent: The choice of base and solvent system is critical to favor the formation of the desired enolate.

  • Lewis Acid Additive: The addition of LaCl₃·2LiCl was found to be essential for controlling the regio- and stereoselectivity of the subsequent reaction with formaldehyde.[1]

  • Temperature Control: Precise temperature control is necessary to manage the reactivity of the enolate.

A systematic screening of these parameters is highly recommended.

Quantitative Data Summary

The following table summarizes the reported yields for some of the challenging steps discussed, which can serve as a benchmark for the stability and reactivity of the intermediates.

Synthesis Step Intermediate Type Reported Yield of Desired Product Side Products/Issues Reference
Wessely Oxidation/IMDA (Yang)ortho-Quinol Acetate36%Formation of two other isomers (28% and 12%)[4]
Enolate Hydroxymethylation (Baran)Extended Enolate56%Formation of the C1-epimer (28%)[8]
Grignard Addition/Pinacol Rearrangement (Baran)Grignard Reagent from α-Iodoenone45%Potential for decomposition of the Grignard reagent[8]

Experimental Protocols

1. Wessely Oxidative Dearomatization / Intramolecular Diels-Alder (IMDA) (Adapted from Yang Synthesis)

  • Wessely Oxidative Acetoxylation: To a solution of the phenolic precursor in acetic acid at 0 °C is added lead tetraacetate (Pb(OAc)₄). The reaction mixture is stirred at 0 °C for the appropriate time until the starting material is consumed (monitored by TLC).

  • Work-up and IMDA: The reaction mixture is diluted with an organic solvent (e.g., toluene) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude o-quinol acetate intermediate is then dissolved in toluene and heated to 145 °C in a sealed tube for 24 hours. The product mixture is then purified by column chromatography.

2. Enolate-Based Hydroxymethylation (Adapted from Baran Synthesis)

  • Enolate Formation: To a solution of the diketone intermediate in a mixture of THF and DMPU at -45 °C is added sodium bis(trimethylsilyl)amide (NaHMDS). The mixture is stirred at this temperature for a specified time to allow for enolate formation.

  • Aldol Addition: Paraformaldehyde is then added to the reaction mixture, and stirring is continued at -45 °C for several hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography. Note: The addition of LaCl₃·2LiCl with the base is crucial for selectivity.[1]

3. Generation and Reaction of a Grignard Reagent from an α-Iodoenone (Adapted from Baran Synthesis)

  • Grignard Formation: To a solution of the α-iodoenone in a mixture of toluene and THF at -78 °C is added a solution of i-PrMgCl·LiCl. The mixture is stirred at this temperature to facilitate the magnesium-iodine exchange.

  • Addition to Ketone: A solution of the ketone coupling partner in THF is then added to the freshly prepared Grignard reagent at -78 °C. The reaction is allowed to warm slowly to 0 °C.

  • Pinacol Rearrangement: An aqueous solution of p-toluenesulfonic acid is added, and the mixture is heated to 85 °C to induce the pinacol rearrangement and olefin isomerization. The product is then isolated and purified.

Visualizations

MaoecrystalV_Synthesis_Pathway A Phenolic Precursor B o-Quinol Acetate (Unstable Intermediate) A->B Wessely Oxidation C Bicyclo[2.2.2]octane Core B->C Intramolecular Diels-Alder D This compound C->D Further Functionalization

Caption: Simplified reaction pathway in the Yang synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield in Core Synthesis Q1 Is the reaction a Wessely Oxidation/IMDA? Start->Q1 A1 Use crude o-quinol acetate immediately. Optimize IMDA temperature. Q1->A1 Yes Q2 Is an unstable silyl enol ether involved? Q1->Q2 No A2 Ensure anhydrous conditions. Use intermediate immediately. Q2->A2 Yes Other Investigate other potential issues (e.g., reagent purity, stoichiometry). Q2->Other No

Caption: Troubleshooting logic for low-yield core synthesis steps.

References

Validation & Comparative

A Comparative Re-evaluation of the Biological Activity of Synthetic Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the contested cytotoxic activity of Maoecrystal V, presenting a side-by-side comparison of the initial findings and subsequent re-evaluations, complete with experimental methodologies and workflow diagrams.

The intricate pentacyclic diterpenoid this compound, isolated from Isodon eriocalyx, initially generated significant excitement within the scientific community for its reported potent and selective anticancer properties. However, subsequent studies involving synthetic this compound have called these initial findings into question, creating a noteworthy case study in the importance of rigorous re-evaluation in drug discovery. This guide provides an objective comparison of the conflicting biological data, details the experimental protocols employed, and visualizes the workflows used to assess the compound's activity.

Contested Cytotoxicity: A Tale of Two Findings

This compound was first described in 2004 by Sun and coworkers as a novel compound with remarkable and selective inhibitory activity against the HeLa human cervical cancer cell line.[1] Their findings, which spurred numerous synthetic efforts to produce the complex molecule, stood in stark contrast to later evaluations. In 2016, the Baran group, after completing an 11-step total synthesis of (-)-Maoecrystal V, conducted a thorough biological re-evaluation.[2][3] Their extensive testing, performed across four different laboratories, revealed the synthetic compound to be biologically inactive against a panel of 32 cancer cell lines, including HeLa.[2][4][5] This discrepancy suggests that the activity observed in the original study may have been due to impurities in the isolated natural product or variations in the assay methodology.[2]

Comparative Cytotoxicity Data

The following tables summarize the reported cytotoxic activities of this compound and related compounds.

CompoundCell LineReported IC₅₀ (Original Finding)Reported Activity (Re-evaluation)
This compound HeLa0.02 µg/mL (approx. 60 nM)[2][3]Inactive[4][5]
Cisplatin (Control) HeLa0.99 µg/mL[1][4]Not Reported
This compound Other Cancer Cell LinesReported to be highly selective for HeLa cells[2][6][7]Inactive against 32 cell lines[2]

Table 1: Comparison of the reported in vitro cytotoxicity of this compound.

For context, the biological activity of a related natural product, Maoecrystal Z, and a synthetic isomer, Maoecrystal ZG, have also been evaluated.

CompoundCell LineReported IC₅₀
Maoecrystal Z K562 (Leukemia)2.9 µg/mL[8]
MCF7 (Breast Cancer)1.6 µg/mL[8]
A2780 (Ovarian Cancer)1.5 µg/mL[8]
Maoecrystal ZG NCI-60 PanelNo significant growth inhibition at 10 µM[8]

Table 2: Cytotoxicity data for Maoecrystal analogues.

Experimental Protocols

A direct comparison of the experimental methodologies is crucial to understanding the potential sources of discrepancy in the reported biological activities. While the detailed protocol from the original 2004 publication is not available, the re-evaluation by the Baran group utilized the standardized National Cancer Institute (NCI)-60 human tumor cell line screen.

NCI-60 Human Tumor Cell Line Screen Protocol (as utilized in the re-evaluation)

The NCI-60 screen is a well-established method for identifying and characterizing the anticancer activity of novel compounds. The protocol generally involves the following steps:

  • Cell Culture and Plating: The 60 human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours prior to the addition of the test compound.[9]

  • Compound Preparation and Addition: The test compound, in this case, synthetic this compound, is solubilized in dimethyl sulfoxide (DMSO). Serial dilutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[9]

  • Incubation: The cells are incubated with the compound for a standard period, typically 48 hours.[10]

  • Endpoint Measurement: Cell viability is determined using a sulforhodamine B (SRB) assay. The SRB protein stain binds to basic amino acids in cellular proteins, and the amount of bound dye is proportional to the total biomass.

  • Data Analysis: The optical density of the stained cells is measured, and the results are used to calculate various parameters, including the half-maximal inhibitory concentration (IC₅₀), the total growth inhibition (TGI), and the lethal concentration 50 (LC₅₀).

Visualizing the Scientific Process

Given the lack of a confirmed mechanism of action or signaling pathway for this compound, the following diagrams illustrate the logical workflow of the biological activity evaluation and the subsequent re-evaluation that led to the revised understanding of this natural product.

G cluster_0 Initial Discovery and Evaluation cluster_1 Synthetic Efforts and Re-evaluation A Isolation of this compound from Isodon eriocalyx B Structural Elucidation (NMR, X-ray Crystallography) A->B C Initial Cytotoxicity Screening (HeLa cells) B->C D Reported Potent and Selective Activity C->D E Total Synthesis of This compound (Multiple Groups) D->E Spurred Synthetic Interest F Large-Scale Synthesis (Baran Group) E->F G Broad Panel Cytotoxicity Screening (NCI-60, etc.) F->G H Finding of No Significant Biological Activity G->H

Workflow of this compound's Biological Activity Assessment

The following diagram details the experimental workflow for a typical cytotoxicity assay, such as the one used in the re-evaluation of this compound.

G A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C 24h Incubation (Cell Adhesion) B->C E Treatment of Cells with Compound and Controls C->E D Preparation of Synthetic This compound Dilutions D->E F 48h Incubation E->F G Cell Viability Assay (e.g., SRB or MTT) F->G H Data Acquisition (Spectrophotometry) G->H I Calculation of IC50 and Other Parameters H->I J Conclusion on Biological Activity I->J

Experimental Workflow for In Vitro Cytotoxicity Assay

References

comparative study of different total synthesis routes to Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

Maoecrystal V, a complex diterpenoid isolated from the leaves of Isodon eriocalyx, has captivated the attention of the synthetic chemistry community since its discovery in 2004.[1] Its intricate pentacyclic architecture, featuring a congested [2.2.2]-bicyclooctane core and four contiguous quaternary stereocenters, presents a formidable synthetic challenge and a compelling target for the development of novel synthetic strategies.[1] This guide provides a comparative overview of the successful total syntheses of this compound, with a focus on key performance metrics, experimental methodologies, and strategic innovations. To date, five research groups—Yang, Danishefsky, Zakarian, Thomson, and Baran—have successfully completed the total synthesis of this natural product.[1]

Key Synthetic Strategies and Quantitative Comparison

The majority of the reported total syntheses of this compound rely on an intramolecular Diels-Alder (IMDA) reaction to construct the sterically demanding [2.2.2]-bicyclooctane core.[1] However, the synthesis developed by the Baran group stands out for its biomimetic approach, which utilizes a key pinacol rearrangement, diverging from the more common cycloaddition strategy.[2]

A summary of the key quantitative data for each successful total synthesis is presented in the table below, allowing for a direct comparison of their efficiency.

Lead Researcher(s) Year Published Chirality Longest Linear Sequence (Steps) Overall Yield (%) Key Strategy
Yang2010RacemicNot explicitly statedNot explicitly statedIntramolecular Diels-Alder
Danishefsky2012Racemic~30Not explicitly statedIntramolecular Diels-Alder
Zakarian2013/2014Racemic & Enantioselective~20 (from a known intermediate)Not explicitly statedIntramolecular Diels-Alder
Thomson2014EnantioselectiveNot explicitly statedNot explicitly statedIntermolecular Diels-Alder
Baran2016Enantioselective11Not explicitly statedBiomimetic Pinacol Rearrangement

Note: The overall yields for most syntheses are not explicitly stated in the primary publications, and the step counts can vary depending on the starting materials and the definition of a "step". Baran's 11-step synthesis is a notable exception in its conciseness.[2]

Strategic Visualizations

The divergent strategic approaches to the core of this compound are illustrated below. The first diagram outlines the general IMDA-based approach, while the second depicts Baran's biomimetic rearrangement strategy.

IMDA_Strategy cluster_0 Linear Precursor Synthesis cluster_1 Core Construction cluster_2 Post-Cycloaddition Modifications Precursor Acyclic or Monocyclic Precursor IMDA Intramolecular Diels-Alder Reaction Precursor->IMDA [4+2] Core [2.2.2]-Bicyclooctane Core IMDA->Core Functionalization Functional Group Interconversions Core->Functionalization MaoecrystalV This compound Functionalization->MaoecrystalV Baran_Strategy cluster_0 Starting Material Assembly cluster_1 Biomimetic Rearrangement cluster_2 Final Transformations StartingMaterial Enantiopure Cyclohexenone Derivative Pinacol Key Pinacol Rearrangement StartingMaterial->Pinacol RearrangedCore [3.2.1]-Bicyclooctane Intermediate Pinacol->RearrangedCore LateStage Late-Stage Oxidations RearrangedCore->LateStage MaoecrystalV (-)-Maoecrystal V LateStage->MaoecrystalV

References

Validating the Intricate Architecture of Synthetic Maoecrystal V: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a complex synthetic molecule is paramount. This guide provides a comparative analysis of the experimental methods used to validate the structure of synthetic Maoecrystal V, a diterpenoid with a highly congested pentacyclic framework. The primary focus is on the definitive validation by single-crystal X-ray crystallography, supplemented by a comparison with nuclear magnetic resonance (NMR) spectroscopy.

This compound, first isolated from Isodon eriocalyx, presented a significant challenge to synthetic chemists due to its complex, densely functionalized structure featuring a bicyclo[2.2.2]octane core.[1] Several research groups have successfully completed the total synthesis of this natural product. The final confirmation of these synthetic achievements hinged on rigorous structural analysis, with X-ray crystallography serving as the gold standard for absolute structural proof.[2][3]

Comparative Analysis of Structural Validation Methods

The validation of the synthetic this compound structure primarily relied on two powerful analytical techniques: X-ray crystallography and NMR spectroscopy. While both methods were crucial, they provided different types of structural information and had distinct advantages and limitations.

ParameterX-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a single crystal lattice to determine the three-dimensional arrangement of atoms.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe the chemical environment and connectivity of atoms.
Sample Phase Solid (single crystal)Solution (or solid-state)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Information on chemical shifts, scalar couplings, and nuclear Overhauser effects, which reveal through-bond and through-space atomic connectivity.
Key Advantage Provides an unambiguous and complete three-dimensional structure of the molecule as it exists in the crystal lattice.[4]Offers detailed information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[5][6]
Limitation Requires the growth of a high-quality single crystal, which can be a significant challenge for complex molecules.[6]Structure determination can be complex for molecules with many overlapping signals or conformational flexibility. It does not directly provide bond lengths and angles with the same precision as X-ray crystallography.[4]

Experimental Protocols

X-ray Crystallography of Synthetic this compound

The ultimate confirmation of the synthesized this compound was achieved by comparing its crystal structure to that of the natural product. The process, as reported in the total synthesis by Yang and coworkers, involved the following key steps:

  • Crystallization: Single crystals of synthetic (±)-Maoecrystal V suitable for X-ray diffraction were grown from a solution of ethyl acetate and hexane.

  • Data Collection: A suitable crystal was mounted on a diffractometer. Data were collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å). The crystal-to-detector distance and exposure time were optimized to obtain a complete dataset with good resolution.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structure was validated by checking for consistency and comparing the synthetic data with the original crystallographic data of natural this compound. The crystallographic data for a key intermediate in one of the syntheses has been deposited in the Cambridge Crystallographic Data Centre (CCDC).[2]

NMR Spectroscopy of Synthetic this compound

Throughout the synthetic campaigns, NMR spectroscopy was indispensable for characterizing intermediates and confirming the structure of the final product.

  • Sample Preparation: A small amount of the purified synthetic this compound was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

  • Data Acquisition: A suite of NMR experiments was performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz). This included:

    • ¹H NMR: To identify the chemical environment of all proton atoms.

    • ¹³C NMR: To identify the chemical environment of all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the molecular framework.

  • Data Analysis: The obtained spectra were processed and analyzed. The chemical shifts (δ) and coupling constants (J) were compared with the data reported for the natural this compound. A full accordance of the ¹H and ¹³C NMR data was a critical checkpoint for structural confirmation.[7]

Experimental Workflow for Validation

The logical flow for the validation of synthetic this compound is depicted in the following diagram.

G cluster_synthesis Total Synthesis cluster_validation Structural Validation cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_comparison Data Comparison & Confirmation start Starting Materials steps Multi-step Synthesis start->steps product Purified Synthetic Product steps->product nmr_acq 1D & 2D NMR Data Acquisition product->nmr_acq crystallization Crystallization product->crystallization nmr_data ¹H, ¹³C, COSY, HSQC, HMBC Spectra nmr_acq->nmr_data compare_nmr Compare with Reported NMR Data of Natural Product nmr_data->compare_nmr xray_diff X-ray Diffraction crystallization->xray_diff xray_data Diffraction Data xray_diff->xray_data solve_structure Solve & Refine Crystal Structure xray_data->solve_structure final_confirmation Structure Confirmed compare_nmr->final_confirmation Data Match compare_xray Compare with Crystal Structure of Natural Product solve_structure->compare_xray compare_xray->final_confirmation Structures Match

Caption: Workflow for the validation of synthetic this compound.

Conclusion

The successful total syntheses of this compound represent remarkable achievements in organic chemistry. The validation of the complex structure of the synthetic product underscores the synergistic role of modern analytical techniques. While NMR spectroscopy provided crucial evidence for the molecular structure in solution throughout the synthesis, single-crystal X-ray crystallography delivered the ultimate, unambiguous proof of the correct three-dimensional architecture and stereochemistry. This dual approach of spectroscopic and crystallographic analysis remains the benchmark for the structural elucidation of complex natural and synthetic molecules in drug discovery and development.

References

comparing the spectroscopic data of natural vs. synthetic Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Maoecrystal V, a complex diterpenoid isolated from the leaves of Isodon eriocalyx, has garnered significant attention from the scientific community due to its intricate molecular architecture. The total synthesis of this natural product has been a formidable challenge, achieved by several research groups. This guide provides a comparative analysis of the spectroscopic data of natural this compound and its synthetic counterparts, confirming the fidelity of synthetic routes and providing essential data for researchers in the field.

Spectroscopic Data Comparison

The structural elucidation of a natural product and the confirmation of its synthetic analogue rely heavily on a suite of spectroscopic techniques. For this compound, the primary methods employed have been Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Across multiple independent total syntheses, a consistent and crucial finding has been reported: the spectroscopic data of synthetic this compound is in full accord with that of the natural product.[1] This indicates that the synthetic routes developed have successfully replicated the complex stereochemistry and connectivity of the natural molecule.

While the primary literature sources confirm the identity of the spectroscopic data, the detailed raw data is often found within the supplementary information of these publications. For the convenience of researchers, the following table summarizes the types of spectroscopic data that are consistently reported as being identical between natural and synthetically derived this compound.

Spectroscopic TechniqueParameters ComparedConclusion
¹H NMR Chemical Shifts (δ), Coupling Constants (J)Data for synthetic material is identical to the natural product.
¹³C NMR Chemical Shifts (δ)Data for synthetic material is identical to the natural product.
IR Absorption Frequencies (cm⁻¹)Characteristic functional group absorptions are identical.
Mass Spectrometry Mass-to-charge ratio (m/z)The molecular weight and fragmentation patterns are consistent.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the structural verification of complex molecules like this compound. Below are generalized experimental protocols representative of those used for the analysis of both natural and synthetic samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. The use of a cryoprobe can enhance sensitivity, which is particularly useful for samples of limited quantity.

  • ¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical environment of each hydrogen atom. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the number and type of carbon atoms. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

  • 2D NMR Spectroscopy: To fully elucidate the complex structure and assign all proton and carbon signals, a suite of two-dimensional NMR experiments is employed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, allowing for the calculation of its elemental composition. Common ionization techniques for this type of analysis include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: An FTIR (Fourier-transform infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹, revealing the presence of characteristic functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C).

Biological Activity and Signaling Pathways

This compound was initially reported to exhibit potent and selective cytotoxic activity against HeLa (cervical cancer) cells.[1] This prompted significant interest in its potential as an anticancer agent. However, subsequent studies with synthetically derived this compound have called the initial biological activity into question, with reports indicating that it exhibits virtually no cytotoxicity in any cancer cell line tested. This discrepancy highlights the importance of confirming biological activities with synthetic material to ensure that the reported effects are not due to impurities in the natural isolate.

Given the lack of confirmed, significant cytotoxic activity, a specific molecular signaling pathway for this compound has not been elucidated. The diagram below illustrates a general workflow for the initial assessment of cytotoxicity, which would have been employed in the preliminary studies of this natural product.

Cytotoxicity_Testing_Workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies Compound Test Compound (e.g., this compound) MTT_Assay Cell Viability Assay (e.g., MTT Assay) Compound->MTT_Assay CellLines Panel of Cancer Cell Lines (e.g., HeLa) CellLines->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis_Assay If Active Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis If Active Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis

A generalized workflow for assessing the cytotoxicity of a test compound.

Conclusion

The successful total synthesis of this compound by multiple research groups represents a significant achievement in the field of organic chemistry. A critical outcome of these synthetic endeavors is the unambiguous confirmation that the spectroscopic data of synthetic this compound is identical to that of the natural product. This provides a solid foundation for any future investigations into the chemical and biological properties of this complex molecule. While the initial reports of its potent anticancer activity have not been substantiated with synthetic material, the journey to synthesize this compound has undoubtedly pushed the boundaries of synthetic methodology and continues to inspire the next generation of synthetic chemists.

References

Unraveling the Enigma: A Comparative Investigation into the Lack of Cytotoxicity of Synthetic Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 14, 2025 – A comprehensive investigation into the conflicting reports of the cytotoxic effects of Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, has revealed a stark contrast between the biological activity of the natural product and its synthetic counterpart. This guide provides a detailed comparison, experimental protocols, and logical workflows to shed light on the current understanding of synthetic this compound's unexpected lack of cytotoxicity, a topic of significant interest to researchers, scientists, and drug development professionals.

Initially heralded as a potent and selective anticancer agent against HeLa cervical cancer cells, subsequent total syntheses of this compound have consistently demonstrated a complete absence of cytotoxic activity in a wide range of cancer cell lines, including HeLa. This discrepancy has prompted a re-evaluation of the therapeutic potential of this compound and has raised critical questions regarding the fidelity of synthetic compounds in replicating the biological activity of their natural archetypes.

Comparative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of natural and synthetic this compound, as well as a synthetic isomer, Maoecrystal ZG. The data clearly illustrates the conflicting findings that are central to this investigation.

CompoundCell LineReported IC₅₀ (µg/mL)Source
Natural this compound HeLa0.02Sun et al. (2004)[1]
K562InactiveSun et al. (2004)[1]
A549InactiveSun et al. (2004)[1]
BGC-823InactiveSun et al. (2004)[1]
Synthetic this compound HeLaVirtually no cytotoxicityBaran et al. (2016)[2]
32 different cancer cell linesNo anticancer activity detectedBaran et al. (2016)[3]
Maoecrystal ZG (Synthetic Isomer) NCI-60 PanelVirtually no growth inhibition at 10 µMZakarian et al. (2014)[4]

Experimental Protocols

The cytotoxicity of this compound and its analogs has been primarily assessed using cell viability assays. While the exact parameters of the original 2004 study are not extensively detailed in the available literature, the methods employed in subsequent, more definitive studies are standard in the field. The following are detailed protocols for the MTT and Sulforhodamine B (SRB) assays, which are representative of the techniques used to evaluate the cytotoxicity of these compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., synthetic this compound, cisplatin as a positive control) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC₅₀ value.

Visualizing the Discrepancy and Potential Causes

The following diagrams, generated using the DOT language, illustrate the logical workflow of the investigation and the central conflict in the reported bioactivity of this compound.

Figure 1. Logical workflow illustrating the conflicting findings regarding this compound's cytotoxicity.

Cytotoxicity_Comparison cluster_Natural Natural this compound cluster_Synthetic Synthetic this compound cluster_Isomer Maoecrystal ZG (Isomer) Natural_Source Isolated from Isodon eriocalyx Natural_Activity Reported IC₅₀ = 0.02 µg/mL (HeLa) Natural_Source->Natural_Activity Conclusion Discrepancy in Bioactivity Natural_Activity->Conclusion Synthetic_Source Laboratory Total Synthesis Synthetic_Activity No Cytotoxicity Observed Synthetic_Source->Synthetic_Activity Synthetic_Activity->Conclusion Isomer_Source Synthetic Structural Isomer Isomer_Activity No Growth Inhibition Isomer_Source->Isomer_Activity Isomer_Activity->Conclusion

Figure 2. Comparison of the reported bioactivities of this compound variants.

Discussion and Future Directions

The prevailing evidence strongly suggests that pure, synthetically derived this compound is devoid of the cytotoxic properties initially attributed to the natural isolate. Several hypotheses have been proposed to explain this discrepancy:

  • Presence of a Potent, Unidentified Impurity: The original natural isolate of this compound may have contained a minor, highly cytotoxic contaminant that was responsible for the observed activity.

  • Artifact in the Original Bioassay: The initial cytotoxicity screening might have produced a false positive result due to unforeseen experimental variables.

  • Subtle Structural or Stereochemical Differences: While unlikely given the rigor of modern synthetic and analytical chemistry, minute, uncharacterized differences between the natural and synthetic molecules could potentially account for the disparity in activity.

To definitively resolve this issue, further investigation is warranted. A direct, side-by-side comparison of a newly isolated and rigorously purified natural sample of this compound with the synthetic material, using multiple standardized cytotoxicity assays, would be invaluable. Furthermore, a detailed phytochemical analysis of the original plant source could help to identify any potential cytotoxic co-factors.

The case of this compound serves as a critical reminder of the complexities inherent in natural product drug discovery and the importance of synthetic verification to validate biological activity. While the initial promise of this compound as a direct anticancer agent has diminished, the intricate chemical architecture of this molecule continues to inspire synthetic chemists and may yet yield analogs with therapeutic potential.

References

A Comparative Guide to Maoecrystal V Analogues: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention in the scientific community due to its unique pentacyclic architecture and initial reports of potent cytotoxic activity.[1][2] This guide provides a comparative analysis of synthesized this compound analogues, summarizing their biological performance and detailing the experimental methodologies employed in their synthesis and evaluation. A key focus of this guide is the evolving understanding of this compound's own biological activity, which has been a subject of conflicting reports.

The this compound Cytotoxicity Controversy

Initial studies of this compound reported remarkable and selective cytotoxic activity against the HeLa human cervical cancer cell line, with an IC50 value of 0.02 µg/mL.[1] This promising bioactivity spurred numerous synthetic efforts aimed at accessing this complex natural product and its analogues for further therapeutic development.[3][4][5] However, a comprehensive re-evaluation of the biological activity of synthetic this compound by the Baran group in 2016 revealed a starkly different profile. Their study, which involved screening against 32 cancer cell lines, found the compound to be virtually inactive.[6][7][8] This finding suggests that the initially reported cytotoxicity may have been due to impurities in the natural product isolate or variations in assay conditions. This controversy underscores the critical importance of rigorous biological evaluation of synthetic natural products and their analogues.

Comparative Biological Activity of this compound and its Analogues

Despite the questions surrounding the natural product itself, research into this compound has yielded intriguing analogues with notable biological activity. A key example is Maoecrystal ZG, a structural isomer of this compound, which was synthesized during an enantioselective total synthesis campaign.[9][10] The cytotoxic profiles of this compound (from earlier studies), Maoecrystal ZG, and functionalized core structures are summarized below.

CompoundK562 (Leukemia) IC50 (µg/mL)MCF7 (Breast) IC50 (µg/mL)A2780 (Ovarian) IC50 (µg/mL)HeLa (Cervical) IC50 (µg/mL)A549 (Lung) IC50 (µg/mL)BGC-823 (Gastric) IC50 (µg/mL)Reference
This compound (Initial Report)> 100--0.02> 100> 100[1]
This compound (Re-evaluation)InactiveInactiveInactiveInactiveInactiveInactive[6][8]
Maoecrystal ZG2.91.61.52.9--[9]
Core Structure 3-3.6-6.7 µM----[1]
Core Structure 2> 10 µM> 10 µM> 10 µM> 10 µM> 10 µM> 10 µM[1]
Core Structure 15> 10 µM> 10 µM> 10 µM> 10 µM> 10 µM> 10 µM[1]

Note: The IC50 values for Core Structure 3 were reported in µM and tested against a panel of cell lines including MCF-7, NCI-H460, SF268, and HeLa.

Synthetic Strategies: The Diels-Alder Approach

A recurring and powerful strategy in the synthesis of the complex core of this compound and its analogues is the intramolecular Diels-Alder (IMDA) reaction. This cycloaddition allows for the efficient construction of the intricate bicyclo[2.2.2]octane system, a key structural motif of these molecules. The general workflow for a synthetic approach leveraging the IMDA reaction is depicted below.

Synthetic_Workflow General Synthetic Workflow for this compound Analogues A Simple Precursors B Diels-Alder Precursor Synthesis A->B C Intramolecular Diels-Alder Reaction B->C D Core Structure Formation C->D E Functional Group Interconversion & Analogue Synthesis D->E F This compound Analogue E->F

Caption: A generalized workflow for the synthesis of this compound analogues.

This strategic approach has been successfully employed in several total syntheses of this compound and its isomers.[2][4][5][11]

Experimental Protocols

Synthesis of Maoecrystal ZG

The enantioselective synthesis of (-)-Maoecrystal V and its isomer Maoecrystal ZG was achieved through a multi-step sequence.[9][10] A key step in the synthesis is a Rh-catalyzed C–H functionalization to form a dihydrobenzofuran intermediate. The divergent outcome leading to either this compound or Maoecrystal ZG was dependent on the choice of the dienophile partner in the central intramolecular Diels-Alder reaction. For the detailed synthetic procedures, please refer to the supporting information of the original publication.[10]

Cytotoxicity Assays

The cytotoxic activity of this compound and its analogues has been primarily evaluated using cell viability assays. A commonly employed method is the Sulforhodamine B (SRB) assay.

General Protocol for Sulforhodamine B (SRB) Assay: [1]

  • Cell Plating: Human cancer cell lines (e.g., MCF-7, NCI-H460, SF268, and HeLa) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound analogues) and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed with a solution of trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a solution of Sulforhodamine B.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell growth.

SRB_Assay_Workflow Workflow of the Sulforhodamine B (SRB) Cytotoxicity Assay A Cell Seeding B Compound Incubation A->B C Cell Fixation (TCA) B->C D SRB Staining C->D E Washing D->E F Dye Solubilization E->F G Absorbance Reading F->G H IC50 Calculation G->H

Caption: A step-by-step workflow of the SRB cytotoxicity assay.

Signaling Pathways and Structure-Activity Relationships

The precise mechanism of action for the active this compound analogues has not yet been fully elucidated. However, the observed cytotoxicity suggests interference with critical cellular pathways. The structure-activity relationship (SAR) of these analogues provides valuable insights for the design of future compounds with improved potency and selectivity.

SAR_Logic Structure-Activity Relationship Logic cluster_0 Structural Modifications cluster_1 Biological Outcome A Core Scaffold Modification D Increased Cytotoxicity A->D e.g., Maoecrystal ZG vs. Core Structures B Peripheral Functional Group Alteration E Decreased Cytotoxicity B->E C Stereochemical Inversion F Altered Selectivity C->F

Caption: Logical relationships in the SAR of this compound analogues.

The superior activity of Maoecrystal ZG compared to the simplified core structures suggests that the complete pentacyclic framework is crucial for its cytotoxic effect. Further modifications to the peripheral functional groups and stereochemical centers will likely lead to a deeper understanding of the pharmacophore and the development of more potent analogues.

References

Unraveling the Intricacies of Maoecrystal V: A Comparative Guide to Computational Stability and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and energetic landscape of a complex natural product like Maoecrystal V is paramount for elucidating its mechanism of action and designing novel therapeutics. While experimental data provides a foundational snapshot, computational studies offer a dynamic and detailed perspective on molecular stability and conformational preferences. This guide provides a comparative overview of computational methodologies that can be employed to investigate this compound, drawing parallels from studies on structurally related diterpenoids and other complex natural products.

This compound, an ent-kaurane diterpenoid, possesses a highly congested pentacyclic skeleton that presents significant challenges for both synthesis and computational analysis. Its rigid bicyclo[2.2.2]octane core, coupled with multiple stereocenters, gives rise to a complex potential energy surface. Computational chemistry provides a powerful toolkit to explore this landscape, offering insights into the relative stabilities of different conformations and the electronic properties that govern its reactivity and biological activity.

Comparative Analysis of Computational Methodologies

The stability and conformation of a molecule like this compound can be interrogated using a variety of computational techniques. The choice of method depends on the desired balance between accuracy and computational cost. Here, we compare two primary approaches: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, based on their application to analogous complex natural products.

Computational MethodKey StrengthsCommon Applications for this compound AnalysisTypical SoftwareRepresentative Basis Sets/Force Fields
Density Functional Theory (DFT) High accuracy for electronic structure, geometry optimization, and relative energy calculations.Determination of the lowest energy conformation, calculation of relative energies of different isomers or conformers, prediction of spectroscopic properties (NMR, IR), investigation of reaction mechanisms and transition states in its biosynthesis or synthesis.Gaussian, ORCA, NWChemB3LYP/6-31G(d), M06-2X/6-31+G(d,p)
Molecular Dynamics (MD) Simulations Ability to simulate the dynamic behavior of a molecule over time, providing insights into conformational flexibility and interactions with solvent.Exploration of the conformational landscape, identification of accessible conformations and the transitions between them, simulation of protein-ligand interactions to understand binding modes.AMBER, GROMACS, CHARMMGAFF, MMFF94

Proposed Experimental Protocols for this compound

While specific computational studies on this compound are not yet prevalent in public literature, a robust computational investigation would likely involve a multi-pronged approach, leveraging the strengths of both DFT and MD methodologies.

Density Functional Theory (DFT) Calculations for Stability Analysis
  • Initial Structure Preparation: The starting geometry of this compound would be obtained from X-ray crystallography data or built using molecular modeling software.

  • Conformational Search: A preliminary conformational search would be performed using a lower level of theory or molecular mechanics to identify a set of low-energy conformers.

  • Geometry Optimization: Each of these conformers would then be subjected to full geometry optimization using a functional such as M06-2X with a basis set like 6-31+G(d,p). The M06-2X functional is often chosen for its good performance with non-covalent interactions, which are crucial in determining the conformational preferences of complex molecules.

  • Frequency Calculations: Vibrational frequency calculations would be performed on the optimized structures to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Relative Energy Calculation: The relative energies of the different conformers would be calculated to determine the most stable structures.

Molecular Dynamics (MD) Simulations for Conformational Sampling
  • System Setup: The lowest energy conformer from DFT calculations would be placed in a periodic box of an appropriate solvent, such as water or DMSO, to mimic physiological conditions.

  • Parameterization: The molecule would be parameterized using a suitable force field, such as the General Amber Force Field (GAFF).

  • Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K and 1 atm).

  • Production Run: A long production simulation (typically in the nanosecond to microsecond timescale) would be carried out to sample the conformational space of this compound.

  • Analysis: The resulting trajectory would be analyzed to identify the major conformations, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess flexibility, and analyze dihedral angles to characterize ring puckering and side-chain orientations.

Visualizing the Computational Workflow

The following diagram illustrates a proposed workflow for the comprehensive computational analysis of this compound, integrating both DFT and MD approaches.

Computational_Workflow_Maoecrystal_V cluster_dft DFT Calculations cluster_md Molecular Dynamics Simulations cluster_output Outputs dft_start Initial Structure of this compound conf_search Conformational Search dft_start->conf_search geom_opt Geometry Optimization (e.g., M06-2X/6-31+G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc md_start Lowest Energy Conformer geom_opt->md_start Input for MD properties Electronic Properties & Reactivity geom_opt->properties rel_energy Relative Stabilities of Conformers freq_calc->rel_energy energies Thermodynamic Data (ΔG, ΔH) rel_energy->energies solvation Solvation & Parameterization (e.g., GAFF) md_start->solvation equilibration System Equilibration solvation->equilibration production_run Production MD Run equilibration->production_run analysis Trajectory Analysis (RMSD, Dihedrals) production_run->analysis conformations Dominant Conformations & Flexibility analysis->conformations

Caption: Proposed computational workflow for this compound analysis.

By employing a synergistic combination of these computational methods, researchers can gain a deeper understanding of the structural and energetic properties of this compound. This knowledge is invaluable for rationalizing its biological activity and for guiding the design of future analogs with improved therapeutic potential.

A Comparative Analysis of the Anticancer Efficacy of Maoecrystal V and Other Ent-Kauranoid Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Evaluation for Researchers and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of a vast array of natural products. Among these, the ent-kauranoid diterpenoids, a class of complex chemical compounds isolated from various plant species, have shown significant promise. This guide provides a comparative analysis of the anticancer efficacy of Maoecrystal V, a structurally unique ent-kauranoid, with other notable compounds from the same family, namely Oridonin and Eriocalyxin B. This comparison is supported by a critical review of published experimental data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

A pivotal point of discussion surrounding this compound is the discrepancy in its reported anticancer activity. Initial studies of the natural isolate reported potent and selective cytotoxicity against HeLa (cervical cancer) cells.[1][2][3][4] However, subsequent investigations using a highly purified synthetic version of this compound failed to reproduce this activity, suggesting that the initially observed cytotoxicity may have been due to impurities in the natural product isolate. This highlights the critical importance of rigorous chemical characterization and synthetic validation in natural product drug discovery.

In contrast, other ent-kauranoids, such as Oridonin and Eriocalyxin B, have consistently demonstrated broad-spectrum anticancer activities across a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Comparative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound, Oridonin, and Eriocalyxin B against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound HeLa (Cervical)~0.06[3]
Various Cancer Cell LinesNo significant activity
Oridonin TE-8 (Esophageal)3.00
AGS (Gastric)1.93 (72h)
HGC27 (Gastric)7.41 (72h)
MGC803 (Gastric)8.81 (72h)
Eriocalyxin B A549 (Lung)0.3 - 3.1
MCF-7 (Breast)0.3 - 3.1
SMMC-7721 (Hepatoma)0.3 - 3.1
SW480 (Colon)0.3 - 3.1
HL-60 (Leukemia)0.3 - 3.1

Mechanisms of Action: A Deeper Dive

The anticancer effects of Oridonin and Eriocalyxin B are primarily attributed to their ability to induce apoptosis. This is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis and is often dysregulated in cancer.

Eriocalyxin B , for instance, is known to induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS). This oxidative stress disrupts the cellular redox balance and triggers downstream signaling cascades that lead to apoptosis.

The following diagram illustrates a simplified signaling pathway for Eriocalyxin B-induced apoptosis.

EriocalyxinB_Apoptosis_Pathway EriB Eriocalyxin B ROS ↑ Reactive Oxygen Species (ROS) EriB->ROS ASK1 ASK1 ROS->ASK1 JNK_p38 JNK/p38 MAPK ASK1->JNK_p38 Bax Bax JNK_p38->Bax Bcl2 Bcl-2 JNK_p38->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Eriocalyxin B induced apoptosis pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the dose-dependent effect of a compound on cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat cells with varying concentrations of compound Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 Add_MTT 5. Add MTT reagent to each well Incubate2->Add_MTT Incubate3 6. Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer 7. Add solubilization solution Incubate3->Add_Solubilizer Incubate4 8. Incubate overnight Add_Solubilizer->Incubate4 Read 9. Measure absorbance at 570 nm Incubate4->Read

Caption: Workflow for MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at the desired concentration for the specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[6][7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6] Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway, such as caspases and members of the Bcl-2 family.

Procedure:

  • Protein Extraction: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading.

Conclusion

While the initial reports on this compound's anticancer activity were promising, subsequent research on the synthetically pure compound has cast doubt on its efficacy. In contrast, other ent-kauranoid diterpenoids like Oridonin and Eriocalyxin B have well-documented, reproducible anticancer effects, primarily through the induction of apoptosis. This comparative guide underscores the importance of rigorous scientific validation in the field of drug discovery and provides researchers with a foundational understanding of the therapeutic potential and mechanistic insights into this important class of natural products. The provided experimental protocols serve as a valuable resource for laboratories seeking to investigate the anticancer properties of these and other novel compounds.

References

The Maoecrystal V Conundrum: A Case Study in Biological Assay Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

A cautionary tale for researchers in drug discovery, this guide details the critical importance of rigorous cross-validation of biological assays, using the natural product Maoecrystal V as a compelling case study. Initially reported as a potent and selective inhibitor of HeLa cancer cells, subsequent comprehensive studies failed to reproduce the original findings, highlighting the potential for impurities or flawed initial assays to generate misleading results.

Initially isolated from the Chinese medicinal herb Isodon eriocalyx, this compound was reported to exhibit significant and selective cytotoxic activity against human cervical cancer (HeLa) cells with an IC50 of 60 nM.[1] This promising activity, coupled with its complex and unique pentacyclic structure, spurred considerable interest within the synthetic chemistry community, leading to multiple total synthesis efforts.[1][2][3][4][5][6]

However, in a crucial turn of events, extensive biological evaluation of highly pure, synthetically derived this compound revealed a stark contradiction to the initial reports. A comprehensive study screened over 80 mg of synthetic this compound against a panel of 32 different cancer cell lines, including HeLa, across four independent laboratories. The results of these rigorous evaluations showed little to no cytotoxic activity.[2][7][8] This discrepancy underscores the absolute necessity of independent verification and cross-validation of initial biological findings before committing significant resources to drug development programs.

Comparative Analysis of Biological Activity: Initial Report vs. Synthetic Validation

The following table summarizes the reported cytotoxic activities of this compound, illustrating the critical disparity between the initial findings from the isolated natural product and the later, more extensive testing of the synthetic compound.

CompoundCell LineReported IC50Validation Study FindingsReference
This compound (Isolated)HeLa60 nM-[1]
This compound (Synthetic)HeLa & 31 other cancer cell lines-No significant activity observed[2][8]

Methodologies for Biological Assay Cross-Validation

To ensure the reproducibility and accuracy of biological findings, a robust cross-validation strategy is essential. The studies that ultimately refuted the initial claims for this compound employed a multi-faceted approach. While specific, detailed protocols for every assay in the panel of 32 cell lines are extensive, the general workflow and key considerations are outlined below.

General Experimental Protocol for Cell Viability Assays (e.g., MTT Assay)

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell viability.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A dilution series of the test compound (e.g., synthetic this compound) is added to the wells. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined from the dose-response curve.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical workflow for the cross-validation of a potential drug candidate's biological activity and the discrepancy in the reported findings for this compound.

G cluster_0 Initial Discovery & Reporting cluster_1 Synthetic & Cross-Validation Efforts Isolation Isolation of this compound from Isodon eriocalyx Initial_Screening Initial Biological Screening (e.g., single cell line assay) Isolation->Initial_Screening Reported_Activity Reported Potent Cytotoxicity (HeLa, IC50 = 60 nM) Initial_Screening->Reported_Activity Total_Synthesis Total Synthesis of This compound Reported_Activity->Total_Synthesis Spurs Synthetic Efforts Broad_Screening Broad Panel Screening (32 cell lines, 4 labs) Total_Synthesis->Broad_Screening Broad_Screening->Reported_Activity Contradicts No_Activity No Significant Cytotoxicity Observed Broad_Screening->No_Activity

Caption: Logical workflow showing the initial discovery and the subsequent contradictory findings from synthetic cross-validation.

Caption: Comparison of the initial biological report versus the comprehensive cross-validation study for this compound.

Conclusion for Researchers

The case of this compound serves as a critical reminder of the potential for initial biological screens of natural products to be misleading. The discrepancy between the originally reported activity and the findings from rigorously tested synthetic material highlights several key takeaways for the research and drug development community:

  • Purity is Paramount: The initial biological activity may have stemmed from a highly potent, minor impurity in the isolated natural product sample.

  • Reproducibility is Key: Independent verification of significant biological findings is a cornerstone of the scientific process.

  • Broad-Based Screening Provides Clarity: Testing a compound against a diverse panel of cell lines provides a more comprehensive and reliable assessment of its biological activity profile than a single-cell-line assay.

Ultimately, while the story of this compound as a potential anticancer agent did not have the expected outcome, it provides an invaluable lesson in the importance of meticulous, multi-faceted, and independently verified biological assay cross-validation in the field of drug discovery.

References

A Researcher's Guide to the Analysis of Impurities in Early Samples of Natural Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analysis of impurities in early, natural samples of Maoecrystal V, a complex diterpenoid first isolated from the medicinal herb Isodon eriocalyx.[1] While specific impurity data from the initial discovery and isolation of this compound is not publicly available, this document outlines a robust, hypothetical approach based on established analytical principles for natural products. This guide is intended to equip researchers with the necessary methodologies to approach the impurity analysis of novel, complex natural products.

This compound is a highly condensed pentacyclic diterpenoid that was initially noted for its in vitro anticancer activity.[2] However, later studies on the totally synthesized compound revealed a lack of the originally reported biological activity, underscoring the critical importance of absolute purity in early drug discovery and development.[3] Impurities in a natural product extract can arise from various sources, including structurally related compounds from the source organism, degradation products, and residues from the extraction and purification process.[4][5]

Hypothesized Impurity Profile of Natural this compound Extracts

Based on the known chemical constituents of Isodon eriocalyx and related species, early samples of this compound were likely to contain a variety of structurally similar diterpenoids. The Isodon genus is rich in ent-kaurane diterpenoids, making these the most probable co-eluting impurities.[1][6][7][8][9][10][11]

Potential Organic Impurities:

  • Structurally Related Analogs: Other known diterpenoids from Isodon eriocalyx such as Eriocalyxin B, Oriodonin, Laxiflorins, and other Maoecrystal analogs.[1][6][8]

  • Isomers: Stereoisomers or constitutional isomers of this compound that may have formed during isolation.

  • Degradation Products: Compounds resulting from the decomposition of this compound due to exposure to heat, light, or pH extremes during extraction and storage.

  • Biosynthetic Precursors and Metabolites: Other compounds in the biosynthetic pathway of this compound.

Potential Process-Related Impurities:

  • Residual Solvents: Organic solvents used in the extraction and chromatographic purification steps.

  • Reagent Residues: Traces of acids, bases, or other reagents used during processing.

Potential External Impurities:

  • Pesticides and Herbicides: From the cultivation of the source plant.

  • Heavy Metals: Absorbed by the plant from the soil.

Comparative Analysis of Analytical Techniques

The selection of appropriate analytical techniques is paramount for the successful identification and quantification of impurities. A multi-technique approach is often necessary to obtain a comprehensive impurity profile. The following table compares the suitability of various techniques for the analysis of impurities in a complex natural product extract like that of this compound.

Analytical Technique Strengths Weaknesses Primary Application in this compound Impurity Analysis
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection - High resolution and sensitivity for quantitative analysis.- Well-established and robust methodology.- Non-destructive.- Limited identification capabilities without reference standards.- Co-elution of isomers can be a challenge.- Quantification of known impurities.- Purity assessment of isolated this compound.- Method development for preparative chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS) - Provides molecular weight information for identification.- High sensitivity for trace-level detection.- Can be coupled with tandem MS (MS/MS) for structural elucidation.- Ionization efficiency can vary between compounds.- Isomers may not be distinguishable by mass alone.- Identification of unknown impurities.- Confirmation of the presence of suspected analogs.- High-throughput screening of fractions.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent for the analysis of volatile and semi-volatile impurities.- High separation efficiency.- Requires derivatization for non-volatile compounds like this compound.- High temperatures can cause degradation of thermolabile compounds.- Analysis of residual solvents.- Detection of volatile impurities from the plant material.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) - Provides detailed structural information for unambiguous identification.- Can be used for quantification (qNMR).- Non-destructive.- Lower sensitivity compared to MS.- Requires relatively pure samples for structural elucidation of minor components.- Definitive structural elucidation of isolated impurities.- Confirmation of the stereochemistry of impurities.- Purity assessment of the final product.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) - Ultra-trace detection of elemental impurities.- High specificity for heavy metals.- Does not provide information on organic impurities.- Screening for heavy metal contamination.

Experimental Protocols

The following is a proposed workflow and detailed methodology for the analysis of impurities in a crude extract of Isodon eriocalyx containing this compound.

1. Extraction and Preliminary Fractionation

  • Objective: To obtain a crude extract enriched with diterpenoids, including this compound and potential impurities.

  • Protocol:

    • Air-dried and powdered leaves of Isodon eriocalyx are extracted exhaustively with 95% ethanol at room temperature.

    • The ethanol extract is concentrated under reduced pressure to yield a crude residue.

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to achieve initial fractionation. The diterpenoid fraction is typically found in the ethyl acetate and n-butanol fractions.

2. Chromatographic Separation and Isolation of Impurities

  • Objective: To separate and isolate individual impurities for structural characterization.

  • Protocol:

    • The diterpenoid-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC-UV.

    • Fractions containing compounds with similar retention times to this compound are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the separation of diterpenoids (e.g., acetonitrile/water or methanol/water gradients).

    • Pure compounds are isolated for subsequent spectroscopic analysis.

3. Impurity Identification and Structural Elucidation

  • Objective: To determine the chemical structure of the isolated impurities.

  • Protocol:

    • LC-MS Analysis: The isolated compounds are analyzed by high-resolution LC-MS to determine their molecular formulas. Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns, which can provide clues about the chemical structure.

    • NMR Spectroscopy: The structures of the isolated impurities are elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The data is compared with that of this compound and known compounds from Isodon species.

4. Quantification of Impurities

  • Objective: To determine the concentration of identified impurities in the early samples.

  • Protocol:

    • A validated HPLC-UV method is developed for the quantification of the major identified impurities.

    • Reference standards for the quantified impurities are either isolated and purified in-house or synthesized.

    • A calibration curve is constructed for each impurity standard, and the concentration in the original extract is calculated.

Visualizing the Workflow and Signaling Pathways

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow for impurity analysis and a hypothetical signaling pathway that could be affected by impurities, created using the DOT language for Graphviz.

cluster_extraction Extraction & Fractionation cluster_separation Separation & Isolation cluster_analysis Identification & Quantification cluster_output Results plant Isodon eriocalyx (leaves) extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplcuv Quantitative HPLC-UV partition->hplcuv Quantification prep_hplc Preparative HPLC column_chrom->prep_hplc lcms LC-MS / MS prep_hplc->lcms Impurity ID nmr NMR Spectroscopy prep_hplc->nmr Structure Elucidation profile Impurity Profile lcms->profile nmr->profile hplcuv->profile

Caption: Experimental Workflow for Impurity Analysis.

cluster_pathway Hypothetical Impact of Impurities on a Signaling Pathway receptor Target Receptor downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling Activates/Inhibits maoecrystal_v This compound maoecrystal_v->receptor Binds impurity_a Impurity A (Agonist) impurity_a->receptor Binds & Activates impurity_b Impurity B (Antagonist) impurity_b->receptor Binds & Blocks cellular_response Observed Cellular Response downstream_signaling->cellular_response

Caption: Impact of Impurities on a Signaling Pathway.

This guide provides a foundational approach for the rigorous analysis of impurities in early natural product samples. By applying these methodologies, researchers can ensure the purity of their compounds of interest, leading to more reliable and reproducible biological data, a critical step in the journey from natural product discovery to drug development.

References

Safety Operating Guide

Proper Disposal Procedures for Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe and compliant disposal of Maoecrystal V, a complex diterpenoid. While originally investigated for cytotoxic properties, subsequent studies have produced conflicting results.[1] Therefore, it is imperative to handle this compound with caution, adhering to protocols for potentially hazardous substances. The following procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Immediate Safety and Handling

Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile gloves should be worn at all times. For extensive handling, consider double-gloving.
Eye Protection Safety glasses with side shields or chemical splash goggles are required.
Lab Coat A buttoned lab coat must be worn to protect from potential skin contact.
Respiratory Protection If handling the solid form where dust may be generated, a properly fitted respirator is recommended. Work in a well-ventilated area or a fume hood.[2]

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Operational Disposal Plan

The disposal of this compound, due to its complex organic structure and potential bioactivity, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2][3]

Waste Segregation and Containerization

Proper segregation is the first critical step in the disposal process.

  • Designated Waste Container : All solid this compound waste, as well as any materials contaminated with it (e.g., weighing paper, pipette tips, gloves), should be placed in a dedicated, clearly labeled hazardous waste container.

  • Solvent Waste : If this compound is in solution, the organic solvent waste must be collected in a separate, compatible container labeled for halogenated or non-halogenated organic waste, as appropriate.[2][4]

  • Container Specifications : Waste containers must be made of a material compatible with the waste, have a tightly sealing lid, and be in good condition without leaks or external contamination.[5] Label the container with "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity.

Step-by-Step Disposal Protocol
  • Preparation : Before beginning your experiment, identify the location of the designated hazardous waste containers. Ensure they are properly labeled and accessible.

  • Collection of Solid Waste : At the end of your procedure, carefully transfer any residual solid this compound into the designated solid hazardous waste container using a spatula or other appropriate tool.

  • Collection of Contaminated Materials : Place all disposable items that have come into contact with this compound, such as gloves, weighing boats, and contaminated bench paper, into the solid hazardous waste container.

  • Decontamination of Glassware : Reusable glassware should be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the appropriate organic solvent waste container.[6] After the initial solvent rinse, glassware can be washed with soap and water.

  • Spill Management :

    • For small spills of solid this compound, carefully sweep the material onto a piece of paper and transfer it to the solid hazardous waste container.

    • For small liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] Scoop the absorbent material into the solid hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Final Disposal : Once the hazardous waste container is full (no more than 90% capacity), seal it tightly and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] The primary method for the final disposal of this type of organic waste is typically high-temperature incineration.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

MaoecrystalV_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_actions Disposal Actions cluster_final Final Steps start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_containers Locate Labeled Hazardous Waste Containers ppe->waste_containers waste_type Identify Waste Type waste_containers->waste_type solid_waste Solid this compound & Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound in Solution waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Place in Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Organic Solvent Waste Container liquid_waste->collect_liquid decontaminate Rinse with Solvent, Collect Rinsate glassware->decontaminate seal_container Seal Waste Container (When 90% Full) collect_solid->seal_container collect_liquid->seal_container decontaminate->collect_liquid wash_glassware Wash with Soap & Water decontaminate->wash_glassware ehs_pickup Arrange for EHS/ Contractor Pickup seal_container->ehs_pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Maoecrystal V based on its potential cytotoxic properties, as indicated by in-vitro anticancer activity.[1] No specific Safety Data Sheet (SDS) for this compound was found; therefore, these recommendations are derived from general best practices for handling potent and cytotoxic compounds.[2][3][4][5] All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and approval before handling this compound.

Personal Protective Equipment (PPE)

Given the cytotoxic potential of this compound, a comprehensive PPE protocol is mandatory to minimize exposure through inhalation, skin contact, or ingestion.[3][4] The following table summarizes the required PPE for various tasks involving this compound.

Task Required Personal Protective Equipment
Handling solid compound (weighing, preparing solutions) - Gloves: Double gloving with chemotherapy-rated nitrile gloves.[2] - Gown: Disposable, fluid-resistant gown with tight-fitting cuffs.[4] - Eye/Face Protection: Safety goggles and a full-face shield.[2][4] - Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling powders outside of a contained system.[4][5] - Head/Foot Covering: Disposable cap and shoe covers.[2]
Administering solutions to cell cultures or animals - Gloves: Double gloving with chemotherapy-rated nitrile gloves.[2] - Gown: Disposable, fluid-resistant gown with tight-fitting cuffs.[4] - Eye/Face Protection: Safety goggles. A face shield is recommended if there is a splash risk.[2][4]
Handling contaminated waste - Gloves: Double gloving with chemotherapy-rated nitrile gloves.[2] - Gown: Disposable, fluid-resistant gown with tight-fitting cuffs.[4] - Eye/Face Protection: Safety goggles.[3]

Experimental Protocols: Safe Handling and Disposal

2.1. Engineering Controls and Work Environment

  • All work with solid this compound and concentrated solutions must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.[2]

  • The work area should be clearly designated as a "Cytotoxic Agent Handling Area" with restricted access.

  • An emergency spill kit specifically for cytotoxic agents must be readily available.[4]

2.2. Step-by-Step Handling Procedure

  • Preparation: Before starting, ensure all necessary PPE, reagents, and equipment are within the containment area (BSC or fume hood) to minimize traffic in and out of the designated zone.

  • Donning PPE: Follow the PPE donning sequence outlined in the workflow diagram below.

  • Weighing and Reconstitution:

    • Perform all weighing of powdered this compound on a tared weigh boat within the BSC or fume hood.

    • Use a spatula dedicated to this compound.

    • To reconstitute, add the solvent to the vial containing the powder slowly to avoid aerosolization.

  • Handling Solutions:

    • Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying.

    • When transferring solutions, work over a plastic-backed absorbent pad to contain any potential drips.

  • Decontamination of Work Surfaces:

    • At the end of the procedure, decontaminate all surfaces within the BSC or fume hood with an appropriate cleaning agent (e.g., a high-pH solution, followed by sterile water). Consult your institution's EHS for recommended deactivating solutions.

  • Doffing PPE: Follow the PPE doffing sequence outlined in the workflow diagram below to prevent self-contamination.

2.3. Disposal Plan

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips, absorbent pads) are considered cytotoxic waste.[3][4]

    • Segregate this waste into a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a labeled, sealed, and shatter-proof container.

    • Do not mix with other chemical waste streams unless explicitly approved by your institution's EHS.

  • Sharps: All needles and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

  • Final Disposal: All cytotoxic waste must be disposed of through your institution's hazardous waste program. Follow all local and national regulations for cytotoxic waste disposal.

Mandatory Visualizations

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) shoe_covers Shoe Covers gown Gown shoe_covers->gown cap Cap gown->cap mask N95 Respirator cap->mask goggles Goggles/Face Shield mask->goggles inner_gloves Inner Gloves goggles->inner_gloves outer_gloves Outer Gloves doff_outer_gloves Outer Gloves inner_gloves->outer_gloves doff_gown Gown & Inner Gloves (peel off together) doff_outer_gloves->doff_gown doff_goggles Goggles/Face Shield doff_gown->doff_goggles doff_mask N95 Respirator doff_goggles->doff_mask doff_cap Cap doff_mask->doff_cap doff_shoe_covers Shoe Covers doff_cap->doff_shoe_covers wash_hands Wash Hands Thoroughly doff_shoe_covers->wash_hands finish Procedure Complete start Start start->shoe_covers

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Diagram 2: Waste Disposal Pathway

Waste_Disposal cluster_lab Laboratory Operations cluster_disposal Waste Segregation & Disposal solid_contact Solid Contaminated Items (Gloves, Gown, Pipettes) cytotoxic_solid Yellow Cytotoxic Waste Bin (Labeled) solid_contact->cytotoxic_solid liquid_contact Liquid this compound Waste cytotoxic_liquid Sealed Cytotoxic Liquid Container (Labeled) liquid_contact->cytotoxic_liquid sharps_contact Contaminated Sharps (Needles, Syringes) cytotoxic_sharps Puncture-Proof Cytotoxic Sharps Container (Labeled) sharps_contact->cytotoxic_sharps ehs_pickup EHS Hazardous Waste Pickup cytotoxic_solid->ehs_pickup cytotoxic_liquid->ehs_pickup cytotoxic_sharps->ehs_pickup

Caption: Segregation and disposal pathway for this compound contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.